molecular formula C60H88N16O10 B15598884 Xenopsin-Related Peptide 2

Xenopsin-Related Peptide 2

Número de catálogo: B15598884
Peso molecular: 1193.4 g/mol
Clave InChI: WRKGJJMTAAGKOY-NAURNBLQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Xenopsin-Related Peptide 2 is a useful research compound. Its molecular formula is C60H88N16O10 and its molecular weight is 1193.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H88N16O10/c1-5-36(4)50(56(82)73-47(59(85)86)28-35(2)3)74-53(79)45(30-38-32-67-42-19-10-9-18-40(38)42)71-55(81)49-23-14-26-75(49)57(83)44(21-13-25-66-60(63)64)70-52(78)43(20-11-12-24-61)69-54(80)48-22-15-27-76(48)58(84)46(31-39-33-65-34-68-39)72-51(77)41(62)29-37-16-7-6-8-17-37/h6-10,16-19,32-36,41,43-50,67H,5,11-15,20-31,61-62H2,1-4H3,(H,65,68)(H,69,80)(H,70,78)(H,71,81)(H,72,77)(H,73,82)(H,74,79)(H,85,86)(H4,63,64,66)/t36-,41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKGJJMTAAGKOY-NAURNBLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CC=CC=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC6=CC=CC=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H88N16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1193.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Xenin (B549566): A Xenopsin-Related Peptide

This technical guide provides a comprehensive overview of the discovery, origin, and biological functions of xenin, a significant xenopsin-related peptide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and signaling pathways.

While the initial topic of interest was "Xenopsin-Related Peptide 2" (XP-2), a scarcity of detailed scientific literature on this specific avian peptide necessitates a pivot to the closely related and extensively studied human peptide, xenin. Xenin, a 25-amino acid peptide, is considered the human counterpart to the amphibian peptide xenopsin (B549565) and has garnered significant interest for its physiological roles, particularly in metabolic regulation.[1][2]

Discovery and Origin of Xenin

Xenin was first identified in human gastric mucosa during a search for a human analog to the amphibian peptide xenopsin.[2] It is a 25-amino acid peptide that is structurally related to both xenopsin and the neuropeptide neurotensin (B549771).[2][3]

The origin of xenin is unique. It is derived from the N-terminus of the widely distributed cytosolic coat protein, alpha-COP (Coatomer Protein Subunit Alpha).[2] The precursor to xenin is a 35-amino acid polypeptide called proxenin, which can be cleaved by aspartic proteinases like pepsin and cathepsin E to release the biologically active xenin-25.[2][3][4]

Xenin is primarily secreted from enteroendocrine K-cells in the duodenum and jejunum, the same cells that secrete glucose-dependent insulinotropic polypeptide (GIP).[1][3] Its release into the circulation is stimulated by the ingestion of food.[1] While the gastrointestinal tract has the highest concentrations, xenin immunoreactivity has also been detected in other tissues, including the hypothalamus, pancreas, liver, kidney, heart, testes, and skin.[1]

Quantitative Data

Table 1: Amino Acid Sequence of Xenin and Related Peptides
Peptide NameAmino Acid Sequence
Xenin-25Met-Leu-Thr-Lys-Phe-Glu-Thr-Lys-Ser-Ala-Arg-Val-Lys-Gly-Leu-Ser-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu
ProxeninMet-Leu-Thr-Lys-Phe-Glu-Thr-Lys-Ser-Ala-Arg-Val-Lys-Gly-Leu-Ser-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-Thr-Ser-Leu-His-Asn-Gly-Val-Ile-Gln-Leu-OH
Xenin-8His-Pro-Lys-Arg-Pro-Trp-Ile-Leu
Xenopsin(Pyr)-Gly-Lys-Arg-Pro-Trp-Ile-Leu
Xenopsin-Related Peptide 1His-Pro-Lys-Arg-Pro-Trp-Ile-Leu
This compound (XP-2)Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu

Sources:[1][4][5][6][7][8]

Table 2: Physicochemical Properties of Xenin-25
PropertyValue
Molecular Weight3051.7 g/mol
Molecular FormulaC141H234N42O35S1

Note: Data is calculated based on the amino acid sequence.

Experimental Protocols

Detailed experimental protocols are crucial for the study of xenin. Below are summaries of methodologies commonly employed in xenin research.

Peptide Isolation and Purification

The initial isolation of xenin from human gastric mucosa involved a multi-step process:

  • Tissue Extraction: Human gastric mucosal tissue is homogenized in an acidic extraction medium to solubilize peptides and proteins.

  • Centrifugation: The homogenate is centrifuged at high speed to remove cellular debris.

  • Solid-Phase Extraction: The supernatant is passed through a solid-phase extraction column (e.g., Sep-Pak C18) to concentrate the peptides and remove salts and other small molecules.

  • High-Performance Liquid Chromatography (HPLC): The peptide-rich extract is then subjected to multiple rounds of reverse-phase and ion-exchange HPLC for purification to homogeneity. Fractions are monitored for xenopsin-like immunoreactivity using a radioimmunoassay (RIA) developed for amphibian xenopsin.

Radioimmunoassay (RIA) for Xenin

RIA is a common method to quantify xenin levels in plasma and tissue extracts:

  • Antibody Generation: Antibodies against synthetic xenin are raised in animals (e.g., rabbits).

  • Radiolabeling: Synthetic xenin is radiolabeled, typically with Iodine-125.

  • Competitive Binding: A known amount of radiolabeled xenin is mixed with the antibody and the sample containing an unknown amount of xenin. The unlabeled xenin in the sample competes with the radiolabeled xenin for binding to the antibody.

  • Separation and Counting: The antibody-bound xenin is separated from the free xenin, and the radioactivity of the bound fraction is measured.

  • Standard Curve: A standard curve is generated using known concentrations of unlabeled xenin to determine the concentration in the unknown samples.

In Vitro Bioassays
  • Insulin (B600854) Secretion from Pancreatic Beta-Cells:

    • Cell Culture: Pancreatic beta-cell lines (e.g., BRIN-BD11) are cultured under standard conditions.

    • Stimulation: Cells are incubated with varying concentrations of xenin in the presence of different glucose concentrations (e.g., basal and stimulatory).

    • Insulin Measurement: The amount of insulin secreted into the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA) or RIA.

  • Cell Viability and Apoptosis Assays:

    • Cell Treatment: Cells are treated with xenin in the presence or absence of apoptotic stimuli (e.g., cytokines).

    • Viability Assessment: Cell viability can be measured using assays such as the MTT or MTS assay.

    • Apoptosis Measurement: Apoptosis can be assessed by measuring caspase-3/7 activity, TUNEL staining, or flow cytometry using Annexin V/propidium iodide staining.

In Vivo Studies in Animal Models
  • Glucose Tolerance Tests:

    • Animal Model: Studies are often conducted in rodent models of normal physiology, obesity, or diabetes.

    • Administration: Animals are administered xenin (e.g., via intraperitoneal injection) followed by an oral or intraperitoneal glucose challenge.

    • Blood Sampling: Blood samples are collected at various time points to measure glucose and insulin levels.

  • Food Intake and Satiety Studies:

    • Administration: Xenin is administered to fasted animals (e.g., intracerebroventricularly or intraperitoneally).

    • Food Intake Measurement: The amount of food consumed over a specific period is measured and compared to control animals.

Signaling Pathways

While a specific receptor for xenin has not yet been definitively identified, evidence suggests that some of its actions may be mediated through the neurotensin receptor 1 (NTSR1) due to the structural similarity between xenin and neurotensin.[2][3] However, some biological effects of xenin have been shown to be independent of NTSR1 activation.[1]

Xenin and GIP Co-signaling in Pancreatic Beta-Cells

Xenin is known to potentiate the insulinotropic effects of GIP.[1] The proposed mechanism involves a cholinergic relay.

Xenin_GIP_Signaling cluster_beta_cell Pancreatic Beta-Cell Xenin Xenin Enteric_Neuron Enteric Neuron Xenin->Enteric_Neuron Activates GIP GIP GIP_Receptor GIP Receptor GIP->GIP_Receptor Binds to ACh Acetylcholine (ACh) Enteric_Neuron->ACh Releases Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds to Beta_Cell Pancreatic Beta-Cell Insulin_Secretion Insulin Secretion GIP_Receptor->Insulin_Secretion Potentiates Muscarinic_Receptor->Insulin_Secretion Potentiates

Caption: Xenin potentiates GIP-mediated insulin secretion via a cholinergic mechanism.

Xenin Signaling in the Hypothalamus and Satiety

Xenin has been shown to reduce food intake, and this effect is thought to be mediated, at least in part, through actions in the hypothalamus.[9][10] Studies have indicated that xenin's anorectic effects are independent of the leptin and melanocortin signaling pathways.[1][9][10]

Xenin_Satiety_Pathway Xenin Xenin Hypothalamus Hypothalamus Xenin->Hypothalamus Acts on Leptin_Pathway Leptin Pathway Xenin->Leptin_Pathway Independent of Melanocortin_Pathway Melanocortin Pathway Xenin->Melanocortin_Pathway Independent of Satiety_Signal Satiety Signal Hypothalamus->Satiety_Signal Generates Food_Intake Food Intake Satiety_Signal->Food_Intake Reduces

Caption: Xenin's regulation of food intake is independent of leptin and melanocortin pathways.

Conclusion

Xenin is a multifaceted peptide with significant potential in metabolic research and drug development. Its discovery as the human counterpart to xenopsin has opened avenues for investigating its role in glucose homeostasis, satiety, and gastrointestinal function. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers to further explore the biology of xenin. The elucidation of its specific receptor and the precise signaling mechanisms remains a key area for future investigation, which could unlock new therapeutic strategies for metabolic disorders such as type 2 diabetes and obesity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenopsin-Related Peptide 2 (XRP-2) is a nonapeptide originally isolated from avian gastric extracts. It belongs to the xenopsin (B549565) family of peptides, which are structurally and functionally related to the neurotensins. This technical guide provides a comprehensive overview of the amino acid sequence, physicochemical properties, and known biological activities of XRP-2. Detailed experimental protocols for its study and an exploration of its likely signaling pathways are also presented to facilitate further research and drug development efforts.

Amino Acid Sequence and Physicochemical Properties

This compound is a nine-amino acid peptide with the following sequence:

Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu

This sequence can be represented by the one-letter code: FHPKRPWIL .

A summary of its key physicochemical properties is provided in the table below.

PropertyValueReference
Full Name This compound[1]
Abbreviation XRP-2[1]
Amino Acid Sequence Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu[1]
One-Letter Sequence FHPKRPWIL[1]
Molecular Formula C60H88N16O10
Molecular Weight 1193.46 g/mol
CAS Number 117442-29-2

Structure

Currently, there is a lack of publicly available, experimentally determined three-dimensional structures of this compound obtained through methods such as NMR spectroscopy or X-ray crystallography. However, due to its sequence homology with neurotensin (B549771), particularly in the C-terminal region which is crucial for receptor binding, it is hypothesized that XRP-2 adopts a similar conformation upon interacting with its target receptor.

Crystal structures of the neurotensin receptor 1 (NTSR1) in complex with neurotensin or its active fragment reveal that the peptide binds in an extended conformation.[2][3][4] The C-terminal residues of neurotensin are buried deep within the receptor's binding pocket.[2][4] Computational modeling approaches, such as PEP-FOLD, could be employed to predict the solution structure of XRP-2 and to dock it into the known structures of neurotensin receptors to generate structural hypotheses.[5][6]

Biological Activity and Signaling Pathways

This compound has been shown to possess biological activity, most notably the ability to release histamine (B1213489) from isolated rat mast cells in submicromolar concentrations.[1] This effect suggests a potential role in inflammatory and allergic responses.

Activation of NTSR1 by its endogenous ligand, neurotensin, initiates a cascade of intracellular signaling events through the coupling to various G proteins, including Gq/11, Gi/o, and Gs. This promiscuous coupling leads to the activation of multiple downstream pathways:

  • Gq/11 Pathway: Activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • Gi/o Pathway: Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Gs Pathway: Stimulation of adenylyl cyclase, leading to increased intracellular cAMP levels.

  • MAPK/ERK Pathway: Activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2, which is involved in cell proliferation and differentiation.[9]

The following diagram illustrates the putative signaling pathways activated by this compound upon binding to the neurotensin receptor 1.

Xenopsin_Related_Peptide_2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_g_protein G Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_downstream Downstream Effects XRP2 Xenopsin-Related Peptide 2 NTSR1 NTSR1 XRP2->NTSR1 Gq Gαq NTSR1->Gq Gio Gαi/o NTSR1->Gio Gs Gαs NTSR1->Gs PLC PLC Gq->PLC AC_inhib Adenylyl Cyclase (Inhibition) Gio->AC_inhib AC_stim Adenylyl Cyclase (Stimulation) Gs->AC_stim IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_inc ↑ cAMP AC_stim->cAMP_inc Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC Activation IP3_DAG->PKC PKA PKA Activation cAMP_inc->PKA ERK ERK1/2 Activation PKC->ERK Peptide_Synthesis_Workflow Start Start SPPS Solid-Phase Peptide Synthesis Start->SPPS Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Precipitation Precipitation & Lyophilization (Crude Peptide) Cleavage->Precipitation HPLC Preparative RP-HPLC Precipitation->HPLC Analysis Purity & Identity Analysis (Analytical HPLC, Mass Spec) HPLC->Analysis Analysis->HPLC <95% Pure Lyophilization_Final Lyophilization (Pure Peptide) Analysis->Lyophilization_Final >95% Pure End End Lyophilization_Final->End

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a concise technical guide on Xenopsin-Related Peptide 2 (XP-2), a nonapeptide with notable biological activities. This guide covers its fundamental properties, including its CAS number and molecular weight, and delves into its biological context, potential signaling pathways, and relevant experimental methodologies.

Core Properties of this compound

This compound is an avian peptide that shares structural similarities with the amphibian peptide xenopsin. Its core physicochemical properties are summarized below.

PropertyValueReference
CAS Number 117442-29-2N/A
Molecular Weight ~1193.46 g/mol N/A
Sequence Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu[1]
Biological Activity Histamine (B1213489) release from mast cells, increased vascular permeability.[1]N/A
Quantitative Data Acts at submicromolar concentrations for histamine release and increasing vascular permeability. Specific EC50/IC50 values are not readily available in published literature.[1]N/A

Biological Context and Potential Signaling Pathways

This compound belongs to a larger family of peptides that includes xenin (B549566) and neurotensin (B549771). These peptides are involved in a variety of physiological processes, including gastrointestinal motility, satiety, and the regulation of insulin (B600854) and glucagon (B607659) secretion.[2]

The precise signaling mechanism for this compound has not been fully elucidated. However, due to its structural homology with xenin and neurotensin, it is hypothesized to interact with neurotensin receptors (NTRs).[2][3] Activation of these G protein-coupled receptors can trigger downstream signaling cascades. One of the proposed pathways involves the activation of the extracellular signal-regulated kinase (ERK) signaling pathway, a key regulator of cell proliferation, differentiation, and survival. While xenin has been shown to activate ERK signaling in hypothalamic neurons, its feeding-suppression effects may be independent of this pathway.[4]

Below is a diagram illustrating the putative signaling pathway for xenopsin-related peptides, based on the known mechanisms of the broader xenin and neurotensin family.

Putative Signaling Pathway of Xenopsin-Related Peptides XP2 Xenopsin-Related Peptide 2 NTR Neurotensin Receptor (NTR) XP2->NTR G_Protein G Protein NTR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Histamine Release, Insulin Secretion) Ca_Release->Cellular_Response ERK_Pathway ERK/MAPK Pathway PKC->ERK_Pathway ERK_Pathway->Cellular_Response

Caption: Putative signaling cascade for this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on its known biological activities, the following are representative methodologies that can be adapted for its study.

In Vitro Histamine Release Assay from Rat Peritoneal Mast Cells

This protocol is a generalized procedure for measuring histamine release from mast cells, a documented activity of this compound.[1]

  • Mast Cell Isolation: Isolate peritoneal mast cells from rats by peritoneal lavage with a suitable buffer (e.g., Hanks' balanced salt solution).

  • Cell Purification: Purify the mast cells by density gradient centrifugation using a material like Percoll.

  • Cell Incubation: Resuspend the purified mast cells in a buffered salt solution containing calcium and incubate at 37°C.

  • Peptide Treatment: Add varying concentrations of this compound to the mast cell suspension and incubate for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by centrifugation at a low speed in a refrigerated centrifuge.

  • Histamine Measurement: Measure the histamine content in the supernatant and the cell pellet using a sensitive method such as a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of histamine release for each peptide concentration and determine the EC50 value.

In Vitro Insulin Secretion Assay using BRIN-BD11 Cells

This protocol outlines a general method to assess the effect of peptides on insulin secretion from a pancreatic beta-cell line.

  • Cell Culture: Culture BRIN-BD11 cells in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 24-well plates and allow them to adhere and grow to a suitable confluency.

  • Pre-incubation: Before the assay, pre-incubate the cells in a low-glucose Krebs-Ringer bicarbonate buffer for a specified time to establish a basal state.

  • Peptide and Glucose Stimulation: Replace the pre-incubation buffer with a buffer containing various concentrations of this compound in the presence of a stimulatory glucose concentration (e.g., 16.7 mM).

  • Incubation: Incubate the cells for a defined period (e.g., 20-60 minutes) at 37°C.

  • Sample Collection: Collect the supernatant for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using a radioimmunoassay (RIA) or ELISA.

  • Data Normalization: Normalize the insulin secretion data to the total protein content of the cells in each well.

Experimental Workflow

The following diagram illustrates a general workflow for the initial characterization of a bioactive peptide like this compound.

General Workflow for Bioactive Peptide Characterization Peptide_Synthesis Peptide Synthesis & Purification In_Vitro_Screening In Vitro Screening (e.g., Histamine Release, Insulin Secretion) Peptide_Synthesis->In_Vitro_Screening Receptor_Binding Receptor Binding Assays (Determine affinity for NTRs) In_Vitro_Screening->Receptor_Binding In_Vivo_Studies In Vivo Studies (e.g., Vascular Permeability, Glucose Tolerance) In_Vitro_Screening->In_Vivo_Studies Signaling_Studies Signaling Pathway Studies (e.g., ERK activation) Receptor_Binding->Signaling_Studies Signaling_Studies->In_Vivo_Studies Data_Analysis Data Analysis & Interpretation In_Vivo_Studies->Data_Analysis

Caption: A typical workflow for characterizing a novel peptide.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Xenopsin-Related Peptide 2 (XRP2), a nonapeptide with the sequence Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu.[1] XRP2, an avian counterpart to the amphibian peptide xenopsin (B549565), has garnered interest for its biological activities, including its ability to stimulate histamine (B1213489) release from mast cells.[2] This document details a representative methodology for its chemical synthesis and purification based on established solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC) techniques, and explores its potential signaling pathways.

Core Peptide Specifications

ParameterValueReference
Sequence Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu[1]
CAS Number 117442-29-2[1]
Molecular Formula C60H88N16O10[1]
Molecular Weight 1193.46 g/mol [3]

Synthesis Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The synthesis of XRP2 can be efficiently achieved using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry-based solid-phase peptide synthesis.[4][5] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Workflow for XRP2 Synthesis

Caption: Automated solid-phase synthesis workflow for this compound.

Detailed Methodologies

1. Resin Preparation:

  • Resin Selection: Rink Amide resin is suitable for producing a C-terminal amide, a common feature in bioactive peptides.

  • Swelling: The resin is swelled in N,N-dimethylformamide (DMF) for at least one hour to ensure optimal reaction conditions.[4]

2. Amino Acid Chain Elongation:

  • Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF.[6]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling agent like HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). This activated amino acid is then coupled to the deprotected N-terminus of the peptide chain.[6] For sterically hindered amino acids or difficult couplings, a double coupling step may be employed.[6] This cycle is repeated for each amino acid in the XRP2 sequence.

3. Cleavage and Global Deprotection:

  • Resin Washing: Following the final coupling step, the peptide-resin is thoroughly washed with DMF and dichloromethane (B109758) (DCM) to remove residual reagents.

  • Cleavage: The peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail. A standard cocktail consists of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[6]

  • Precipitation and Isolation: The cleaved peptide is precipitated from the TFA solution by adding it to cold diethyl ether. The crude peptide is then isolated by centrifugation, washed with cold ether, and dried under vacuum.[6]

Purification Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude XRP2 peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC), which separates the target peptide from impurities based on hydrophobicity.[7][8]

RP-HPLC Purification Workflow

G A Dissolve Crude XRP2 in Mobile Phase A B Inject onto Preparative C18 Column A->B C Elute with Gradient of Mobile Phase B B->C D Monitor Elution at 220 nm C->D E Collect Fractions Containing XRP2 D->E F Analyze Fractions by Analytical HPLC/MS E->F G Pool Pure Fractions F->G H Lyophilize to Obtain Pure XRP2 G->H

Caption: General workflow for the purification of synthetic peptides via RP-HPLC.

Detailed Methodologies

1. Sample Preparation:

  • The crude, dried XRP2 is dissolved in a minimal amount of mobile phase A (typically 0.1% TFA in water).

2. Chromatographic Separation:

  • Column: A preparative C18 column is commonly used for peptide purification.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high concentration of mobile phase B is applied to elute the peptide. A typical gradient might be 5-65% B over 30 minutes.

  • Detection: The elution of the peptide is monitored by UV absorbance at 220 nm.

3. Fraction Analysis and Final Processing:

  • Fraction Collection: Fractions corresponding to the major peak are collected.

  • Purity Analysis: The purity of each fraction is assessed by analytical RP-HPLC and mass spectrometry to confirm the correct molecular weight.

  • Lyophilization: Fractions with the desired purity (typically >95%) are pooled and lyophilized to obtain the final purified XRP2 as a white, fluffy powder.

Quantitative Data Summary

ParameterTypical Value
Crude Peptide Purity 40-70%
Final Purity after HPLC >95%
Overall Yield 15-30% (sequence dependent)
HPLC Column Preparative C18, 10 µm particle size
Flow Rate 10-20 mL/min (preparative)
Detection Wavelength 220 nm

Signaling Pathways of Xenopsin-Related Peptides

While a specific receptor for XRP2 has not been definitively identified, peptides of the xenopsin family, including the related human peptide xenin, are known to interact with neurotensin (B549771) receptors due to structural similarities.[9][10] The signaling pathway is believed to involve G-protein coupled receptors (GPCRs), leading to downstream cellular responses. Xenin has been shown to potentiate the actions of Glucose-dependent insulinotropic polypeptide (GIP), suggesting a role in metabolic regulation.[9][11]

Hypothesized Signaling Pathway for XRP2

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular XRP2 Xenopsin-Related Peptide 2 (XRP2) Receptor Neurotensin Receptor (NTR, Putative) XRP2->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Stimulation IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ Activate PKC IP3_DAG->Ca_PKC Response Cellular Response (e.g., Histamine Release) Ca_PKC->Response

Caption: A putative signaling pathway for XRP2 via a G-protein coupled receptor.

This guide provides a foundational understanding of the synthesis and purification of this compound. The described protocols are based on standard, widely accepted methodologies in peptide chemistry and can be adapted and optimized for specific laboratory settings and research needs. The exploration of XRP2's biological functions and signaling pathways remains an active area of research, with potential implications for drug development.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the Xenopsin-Related Peptide 2, more commonly known in mammals as Xenin (B549566), its precursor protein, and the proteolytic cleavage process that leads to the generation of the active peptide. While the term "this compound" is not standard in the scientific literature, it is understood to refer to Xenin, the 25-amino acid peptide that is the human equivalent of the amphibian peptide Xenopsin. This document will delve into the molecular biology of the Xenin precursor, the enzymatic processing, its signaling pathways, and its physiological significance, particularly in metabolic regulation. The guide also includes detailed experimental protocols and quantitative data to support further research and drug development in this area.

Xenin is a pleiotropic peptide hormone with significant roles in gastrointestinal physiology and metabolic control.[1] It is co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells in the upper small intestine in response to nutrient ingestion.[1] A primary function of Xenin is its ability to potentiate GIP-mediated insulin (B600854) secretion, making it a molecule of interest in the context of type 2 diabetes and obesity.[1]

The this compound (Xenin) Precursor Protein

The precursor to Xenin is a 35-amino acid peptide known as proxenin.[1] Interestingly, the amino acid sequence of proxenin is identical to the N-terminal region of the alpha-subunit of the coatomer protein complex (α-COP), a cytosolic protein involved in intracellular vesicular trafficking.[1][2][3] This dual functionality of the α-COP protein as both a structural component of the coatomer complex and a precursor to a bioactive peptide is a fascinating aspect of its biology.

Tissue Distribution of Proxenin

Proxenin, as part of α-COP, is ubiquitously expressed in various tissues. However, the processing to Xenin appears to be tissue-specific, with the highest concentrations of the active peptide found in the gastrointestinal tract. The following table summarizes the known distribution of proxenin and Xenin.

Tissue/OrganProxenin (as α-COP) Expression LevelXenin ImmunoreactivityReference
Duodenum/JejunumHighHigh[1]
StomachHighHigh[2]
PancreasPresentPresent[1][3]
HypothalamusPresentPresent[1]
LiverPresentLow[1]
KidneyPresentLow[1]
HeartPresentLow[1]

Cleavage of the Proxenin Precursor

The generation of the biologically active 25-amino acid Xenin peptide (Xenin-25) from its 35-amino acid precursor, proxenin, is a critical post-translational modification. This cleavage is not mediated by the classical prohormone convertases (PCs) that process many other peptide hormones. Instead, it is carried out by aspartic proteinases.

The primary enzymes identified to be responsible for the cleavage of proxenin are:

  • Pepsin: In the acidic environment of the stomach, pepsin can cleave the C-terminal 10 amino acids from proxenin to release Xenin-25.[1][3]

  • Cathepsin E and Cathepsin D: These intracellular aspartic proteases are also capable of processing proxenin to Xenin.[2]

The cleavage site is located after a pair of basic residues (Lys-Arg) at positions 25 and 26 of the proxenin sequence, which is a common recognition motif for proteolytic processing.

Below is a diagram illustrating the cleavage of the proxenin precursor.

proxenin_cleavage Proxenin Precursor Cleavage Workflow cluster_precursor Precursor Protein cluster_cleavage Cleavage Process cluster_products Cleavage Products Proxenin Proxenin (35 amino acids) (N-terminus of α-COP) Enzymes Pepsin Cathepsin E/D Proxenin->Enzymes Proteolytic Cleavage Xenin Xenin-25 (Active Peptide) Enzymes->Xenin C_terminal_fragment C-terminal Fragment (10 amino acids) Enzymes->C_terminal_fragment

Caption: Workflow of Proxenin Cleavage to Active Xenin-25.

Xenin-Related Peptides and their Bioactivity

Besides the full-length Xenin-25, several naturally occurring or synthetic fragments of Xenin have been studied. The C-terminal region of Xenin is crucial for its biological activity. The table below summarizes the bioactivity of key Xenin-related peptides.

PeptideDescriptionBiological ActivityEC50 (approx.)Reference
Xenin-25Full-length 25-amino acid peptidePotentiates GIP-induced insulin secretion, inhibits food intake, stimulates exocrine pancreas secretion.Not specified[1][4]
Xenin-18 (Xenin 8-25)C-terminal 18-amino acid fragmentSimilar bioactivity to Xenin-25.Not specified[4]
Xenin-8 (Xenin 18-25)C-terminal 8-amino acid fragmentPotent modulator of insulin and glucagon (B607659) secretion.0.16 nM (for insulin potentiation)[5]
Xenin-(1-23)N-terminal fragmentNo significant stimulation of pancreatic secretion.Not applicable[4]

Signaling Pathways of Xenin

A specific receptor for Xenin has not yet been identified. However, its biological effects are mediated through at least two key pathways: interaction with the neurotensin (B549771) receptor 1 (NTSR1) and potentiation of the GIP signaling pathway.

Interaction with the Neurotensin Receptor 1 (NTSR1)

Xenin shares structural homology with neurotensin, particularly in its C-terminal region, which allows it to bind to and activate the NTSR1.[6] This interaction is thought to mediate some of Xenin's effects on satiety and food intake. Activation of NTSR1, a G-protein coupled receptor, can lead to the activation of various intracellular signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway, although ERK activation does not seem to be required for Xenin's anorectic effects.[7]

Potentiation of GIP Signaling

One of the most significant actions of Xenin is its ability to enhance the insulinotropic effect of GIP. The precise mechanism is still under investigation but is thought to involve a cholinergic relay mechanism, where Xenin stimulates acetylcholine (B1216132) release, which in turn sensitizes pancreatic β-cells to the effects of GIP.[8] GIP acts through its own receptor (GIPR), a GPCR that activates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent potentiation of glucose-stimulated insulin secretion.

The following diagram illustrates the known signaling pathways of Xenin.

xenin_signaling Xenin Signaling Pathways cluster_xenin Xenin cluster_ntsr1 NTSR1 Pathway cluster_gip GIP Potentiation Pathway Xenin_peptide Xenin NTSR1 Neurotensin Receptor 1 (NTSR1) Xenin_peptide->NTSR1 Binds Cholinergic_neuron Cholinergic Neuron Xenin_peptide->Cholinergic_neuron Stimulates G_protein_ntsr1 G-protein NTSR1->G_protein_ntsr1 Activates Satiety Satiety/ Reduced Food Intake NTSR1->Satiety Mediates ERK_pathway ERK Signaling (minor role in anorexia) G_protein_ntsr1->ERK_pathway Activates ACh Acetylcholine (ACh) Cholinergic_neuron->ACh Releases Pancreatic_beta_cell Pancreatic β-cell ACh->Pancreatic_beta_cell Acts on Insulin_secretion ↑ Insulin Secretion Pancreatic_beta_cell->Insulin_secretion GIPR GIP Receptor AC Adenylyl Cyclase GIPR->AC Activates cAMP ↑ cAMP AC->cAMP Produces cAMP->Insulin_secretion Potentiates GIP GIP GIP->GIPR Binds

Caption: Overview of Xenin's Signaling Mechanisms.

Experimental Protocols

This section provides generalized methodologies for key experiments related to the study of Xenin and its precursor.

Quantification of Xenin by Radioimmunoassay (RIA)

Objective: To measure the concentration of Xenin in biological samples (e.g., plasma, tissue extracts).

Principle: RIA is a competitive binding assay. A known quantity of radiolabeled Xenin (tracer) competes with unlabeled Xenin in the sample for a limited number of binding sites on a specific anti-Xenin antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled Xenin in the sample.

Materials:

  • Anti-Xenin antibody

  • Radiolabeled Xenin (e.g., ¹²⁵I-Xenin)

  • Xenin standard of known concentration

  • Assay buffer (e.g., phosphate (B84403) buffer with BSA)

  • Precipitating agent (e.g., secondary antibody, polyethylene (B3416737) glycol)

  • Gamma counter

  • Centrifuge

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the Xenin standard to create a standard curve.

  • Assay Setup: In duplicate or triplicate tubes, add a fixed volume of assay buffer, anti-Xenin antibody, and either standard, sample, or control.

  • Incubation: Add a fixed amount of radiolabeled Xenin to all tubes. Vortex and incubate for a specified time and temperature (e.g., 16-24 hours at 4°C) to allow for competitive binding.[9]

  • Separation of Bound and Free Antigen: Add the precipitating agent to all tubes (except total counts) to precipitate the antibody-bound Xenin. Incubate and then centrifuge to pellet the precipitate.[10]

  • Radioactivity Measurement: Carefully decant the supernatant. Measure the radioactivity in the pellet using a gamma counter.

  • Data Analysis: Plot the percentage of bound radioactivity against the concentration of the Xenin standards to generate a standard curve. Determine the concentration of Xenin in the samples by interpolating their percentage of bound radioactivity on the standard curve.[11]

In Vitro Cleavage of Proxenin

Objective: To determine if a specific protease can cleave proxenin and to identify the resulting cleavage products.

Principle: Recombinant or purified proxenin is incubated with a candidate protease under optimal conditions. The reaction mixture is then analyzed by techniques such as SDS-PAGE, Western blotting, HPLC, or mass spectrometry to detect the cleavage of the precursor and identify the resulting peptide fragments.

Materials:

  • Purified or recombinant proxenin

  • Candidate protease (e.g., pepsin, cathepsin E, or a purified prohormone convertase)

  • Reaction buffer with appropriate pH for the protease

  • Protease inhibitors (for negative controls)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot materials (membranes, antibodies against Xenin or a tag on proxenin)

  • HPLC system

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, proxenin, and the candidate protease. Set up control reactions including a no-protease control and a control with a protease inhibitor.[4]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the protease (e.g., 37°C) for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).[12]

  • Reaction Termination: Stop the reaction by adding a protease inhibitor cocktail, by heat inactivation, or by adding SDS-PAGE sample buffer.

  • Analysis of Cleavage Products:

    • SDS-PAGE and Western Blot: Separate the reaction products by SDS-PAGE. Visualize the precursor and cleaved fragments by Coomassie staining or by Western blotting using an antibody specific to a region of Xenin or a tag on the precursor.

    • HPLC and Mass Spectrometry: For more detailed analysis, separate the cleavage products by reverse-phase HPLC. Collect the fractions and analyze them by mass spectrometry to determine the precise mass of the fragments and confirm their identity by sequencing (MS/MS).[13]

Conclusion

Xenin, the mammalian counterpart of Xenopsin, is a multifaceted peptide with significant potential as a therapeutic target, particularly for metabolic disorders. Its unique origin as a cleavage product of the α-COP protein and its distinct processing by aspartic proteases set it apart from many other peptide hormones. The elucidation of its signaling pathways, including its interaction with the neurotensin receptor and its potentiation of GIP activity, has opened new avenues for research and drug development. The methodologies outlined in this guide provide a framework for further investigation into the biology of Xenin and its precursor, with the ultimate goal of harnessing its therapeutic potential for the benefit of patients.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological functions of Xenopsin-Related Peptides, with a primary focus on Xenin-25, the human ortholog of the amphibian peptide Xenopsin. Due to a scarcity of specific research on Xenopsin-Related Peptide 2 (XRP-2), this document will concentrate on the extensively studied Xenin-25, a peptide with significant implications for metabolic regulation and gastrointestinal physiology. This guide details its interaction with neurotensin (B549771) receptors, downstream signaling pathways, and its physiological effects on satiety, insulin (B600854) secretion, and gut motility. Included are comprehensive summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to support advanced research and drug development endeavors.

Introduction: The Xenopsin Peptide Family

The Xenopsin peptide family originates from the skin of the African frog Xenopus laevis. The human counterpart, Xenin-25, is a 25-amino acid peptide hormone co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells in the gut. While several xenopsin-related peptides exist, including this compound (Sequence: FHPKRPWIL), the vast majority of functional research has centered on Xenin-25.

Structurally similar to neurotensin, Xenin-25's biological activities are primarily mediated through neurotensin receptors. Its physiological roles are diverse, ranging from the regulation of food intake and energy balance to modulating pancreatic exocrine and endocrine functions.[1] This has positioned Xenin-25 and its analogues as promising therapeutic candidates for metabolic disorders such as obesity and type 2 diabetes.[1]

Receptor Interaction and Signaling Pathway

Xenin-25 exerts its biological effects primarily by acting as an agonist at the Neurotensin Receptor 1 (NTSR1), a G-protein coupled receptor (GPCR).[2][3] While a specific, dedicated receptor for Xenin-25 has not been identified, its actions are consistently linked to NTSR1 activation.[1] There is also evidence suggesting some effects may be independent of neurotensin receptors, indicating a more complex mechanism of action may exist.[4]

NTSR1 Gq-Protein Coupled Signaling

Activation of NTSR1 by Xenin-25 initiates a well-characterized intracellular signaling cascade. NTSR1 is coupled to the Gq alpha subunit of the heterotrimeric G-protein complex. Upon ligand binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gαq subunit. This activation causes the dissociation of the Gαq-GTP complex from the Gβγ dimer.

The activated Gαq-GTP then stimulates the membrane-bound enzyme Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to a variety of downstream cellular responses.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Xenin25 Xenin-25 NTSR1 NTSR1 (GPCR) Xenin25->NTSR1 Binds GProtein Gαq/βγ NTSR1->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers Release PKC PKC DAG->PKC Activates CellularResponse Downstream Cellular Responses PKC->CellularResponse Mediates Ca_ER->CellularResponse Mediates

Caption: Xenin-25 activates the NTSR1 Gq-protein coupled signaling pathway.

Core Biological Functions & Quantitative Data

Xenin-25 is implicated in several key physiological processes, primarily related to metabolism and gastrointestinal function.

Regulation of Satiety and Food Intake

Both central and peripheral administration of Xenin-25 have been shown to reduce food intake.[5] This anorectic effect is mediated, at least in part, through the activation of hypothalamic neurons.[5] The satiety-inducing effects of Xenin-25 appear to be independent of the leptin and melanocortin signaling pathways.[5]

Parameter Species Administration Dose Effect Reference
Food IntakeMouseIntraperitoneal (i.p.)30 µg/kgSignificant reduction in food intake[6]
Food IntakeRatIntraperitoneal (i.p.)30 µg/kgSignificant reduction in food intake[6]
Body Weight GainMouseSubcutaneous (s.c.)10 & 30 µg/kg/daySignificant reduction over 4 weeks[6]
Glucose Homeostasis and Insulin Secretion

Xenin-25 plays a crucial role in glucose metabolism, primarily by potentiating the action of GIP. While Xenin-25 alone has little to no direct effect on insulin secretion, when administered with GIP, it significantly amplifies glucose-stimulated insulin secretion (GSIS).[7][8] This effect is particularly noted in states of hyperglycemia. The mechanism appears to be indirect, involving a cholinergic relay to the pancreatic islets.[8]

Parameter Model Condition Xenin-25 Concentration Effect Reference
Anion Secretion (EC50)Rat DuodenumIn vitro0.3 nMDose-dependent increase in ion secretion[9]
Insulin SecretionHumans (NGT & IGT)Graded Glucose Infusion4 pmol/kg/minTransiently increased ISR in combination with GIP[7]
Postprandial GlucoseHumans (NGT, IGT, T2DM)Mixed Meal Test12 pmol/kg/minSignificantly reduced postprandial glucose levels[10]
Gastrointestinal Motility

Xenin-25 influences gastrointestinal function by delaying gastric emptying and modulating intestinal muscle contractions.[3] This contributes to its satiety-inducing effects and its impact on postprandial glucose levels.[10] In the rat colon, Xenin-25 induces an initial inhibition of spontaneous circular muscle contractions followed by an increase in contraction frequency, an effect mediated by NTSR1 on enteric neurons.[3]

Key Experimental Protocols

The following sections detail standardized methodologies for assays crucial to the study of Xenin-25 and its interaction with neurotensin receptors.

Radioligand Competition Binding Assay (for Receptor Affinity - Ki)

This assay quantifies the affinity of an unlabeled ligand (e.g., Xenin-25) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor (e.g., NTSR1).

Workflow Diagram:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Cell Membranes (Expressing NTSR1) A2 Initiate Reaction: Add Cell Membranes P1->A2 P2 Prepare Assay Buffer A1 Add Buffer, Radioligand, & Xenin-25 to 96-well plate P2->A1 P3 Prepare Radioligand (e.g., [3H]Neurotensin) P3->A1 P4 Prepare Serial Dilutions of Unlabeled Xenin-25 P4->A1 A1->A2 A3 Incubate to Reach Equilibrium (e.g., 60 min, 25°C) A2->A3 A4 Terminate by Rapid Filtration (Separates Bound/Free Ligand) A3->A4 D1 Measure Radioactivity (Scintillation Counting) A4->D1 D2 Plot Competition Curve (% Bound vs. [Xenin-25]) D1->D2 D3 Calculate IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Workflow for a radioligand competition binding assay.

Methodology:

  • Materials:

    • Cell Membranes: Prepared from a cell line (e.g., HEK293, CHO) stably expressing human NTSR1.

    • Radioligand: [³H]Neurotensin or another suitable NTSR1 radioligand.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Unlabeled Ligand: Xenin-25, serially diluted.

    • 96-well plates, glass fiber filters, filtration apparatus, and a scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of unlabeled Xenin-25.

    • Define wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled NTSR1 ligand).

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate for a sufficient duration to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of Xenin-25.

    • Plot the percentage of specific binding against the log concentration of Xenin-25 to generate a competition curve.

    • Determine the IC50 value (the concentration of Xenin-25 that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following GPCR activation, typically using a calcium-sensitive fluorescent dye and a specialized plate reader like a FLIPR® (Fluorometric Imaging Plate Reader).

Methodology:

  • Materials:

    • Cell Line: HEK293 or CHO cells stably expressing NTSR1.

    • Culture Medium: Appropriate medium (e.g., DMEM) supplemented with FBS and antibiotics.

    • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

    • Calcium-sensitive dye: Fluo-4 AM or a no-wash calcium assay kit (e.g., FLIPR Calcium Assay Kit).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Test Compound: Xenin-25, serially diluted.

  • Procedure:

    • Cell Plating: Seed the NTSR1-expressing cells into the assay plates and culture overnight to form a confluent monolayer.

    • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for approximately 1 hour at 37°C, allowing the dye to enter the cells. For no-wash kits, the dye is added directly to the culture medium.

    • Compound Plate Preparation: In a separate plate, prepare serial dilutions of Xenin-25 at a higher concentration (e.g., 5x) than the final desired assay concentration.

    • Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will first measure the baseline fluorescence of the cells. It will then automatically add the Xenin-25 from the compound plate to the cell plate and immediately begin kinetically measuring the change in fluorescence over time.

  • Data Analysis:

    • The change in fluorescence (relative fluorescence units, RFU) is plotted against time.

    • The response is typically quantified as the peak fluorescence intensity or the area under the curve.

    • Plot the response against the log concentration of Xenin-25 to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of Xenin-25 that produces 50% of the maximal response.

Conclusion and Future Directions

Xenin-25 is a pleiotropic gut peptide with significant potential as a modulator of metabolic and gastrointestinal functions. Its ability to potentiate GIP-mediated insulin secretion and induce satiety marks it, and its analogues, as a compelling area for therapeutic development in the context of type 2 diabetes and obesity. The primary mechanism of action via the neurotensin receptor NTSR1 is well-supported, leading to a Gq-mediated calcium signaling cascade.

Future research should aim to definitively identify if a unique Xenin-25 receptor exists, which could explain some of its non-NTSR-mediated effects.[4] Further elucidation of the specific neural pathways involved in its satiety and insulinotropic effects will be critical for developing targeted therapies. Finally, the development of stable, long-acting Xenin-25 analogues is a key step toward translating the promising preclinical data into viable clinical applications for metabolic diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Xenopsin-Related Peptide 2" (XRP2) is ambiguous and can refer to two distinct molecules in scientific literature. This guide addresses both possibilities to provide a comprehensive resource for researchers, scientists, and drug development professionals.

  • Part 1: Xenopsin (B549565) and its Related Peptides: This section focuses on Xenopsin, an amphibian peptide that is an analog of the mammalian neuropeptide Neurotensin (B549771) (NT). Its "related peptides" are other molecules that also interact with neurotensin receptors.

  • Part 2: RP2 (Retinitis Pigmentosa 2) Protein, also known as XRP2: This section details the mechanism of action of the human protein RP2, a synonym of which is XRP2. This protein is implicated in the genetic disorder X-linked retinitis pigmentosa.

Part 1: Xenopsin and its Analogs - Neurotensin Receptor Agonists

Core Mechanism of Action

Xenopsin is a bioactive peptide originally isolated from the skin of the African clawed frog, Xenopus laevis. It is structurally and functionally analogous to mammalian neurotensin. The primary mechanism of action of Xenopsin is its function as an agonist at neurotensin receptors (NTRs), which are G-protein coupled receptors (GPCRs). By binding to and activating these receptors, Xenopsin mimics the physiological effects of neurotensin.

There are three main subtypes of neurotensin receptors:

  • NTS1: A high-affinity receptor coupled to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

  • NTS2: A lower-affinity receptor that can couple to both Gq/11 and Gi/o proteins.

  • NTS3 (Sortilin): A single transmembrane domain protein that is structurally distinct from GPCRs.

The C-terminal region of neurotensin and its analogs, like Xenopsin, is crucial for their physiological effects.

Data Presentation: Quantitative Analysis of Xenopsin Activity

The following tables summarize the available quantitative data on the biological activity of Xenopsin.

Table 1: Receptor Binding and Biological Potency of Xenopsin

ParameterSpeciesTissue/SystemValueReference
Relative Potency RatBrain synaptic membranes & ileal smooth muscleAs potent as neurotensin[1]
Relative Potency Guinea-pigBrain synaptic membranes & ileal smooth muscle~10 times less potent than neurotensin[1]
ED50 (Edema Reduction) RatHeat-induced paw edema0.9 nmol/kg i.v.[2]

Table 2: Electrophysiological Effects of Xenopsin

ParameterCell TypeConcentrationEffectReference
Mean Firing Rate Rat Nigral Dopamine (B1211576) Neurons0.1 µM58.5% increase[3]
Experimental Protocols

This protocol is a standard method to determine the binding affinity (Ki) of a compound like Xenopsin for neurotensin receptors.

1. Materials:

  • Cell membranes or tissue homogenates expressing neurotensin receptors.
  • Radiolabeled neurotensin ligand (e.g., [3H]neurotensin).
  • Unlabeled Xenopsin (the competitor).
  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
  • Wash Buffer (ice-cold).
  • Glass fiber filters (e.g., GF/C).
  • Scintillation fluid and counter.

2. Procedure:

  • Plate Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand (typically near its Kd), and a range of concentrations of unlabeled Xenopsin.
  • Initiation: Add the cell membrane preparation to each well to start the binding reaction.
  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes), with gentle agitation.
  • Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
  • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any non-specifically bound radioligand.
  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of Xenopsin.
  • The IC50 value (the concentration of Xenopsin that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

Xenopsin_Signaling_Pathway Xenopsin-Mediated Neurotensin Receptor Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Xenopsin Xenopsin NTR1 NTS1 Receptor Xenopsin->NTR1 Binds and Activates Gq11 Gq/11 NTR1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Co-activates Downstream Downstream Cellular Responses Ca2->Downstream Modulates Protein Activity PKC->Downstream Phosphorylates Target Proteins ER->Ca2 Releases

Caption: Signaling pathway of Xenopsin via the NTS1 receptor.

Part 2: RP2 (Retinitis Pigmentosa 2) Protein / XRP2

Core Mechanism of Action

The RP2 (Retinitis Pigmentosa 2) protein, also known by the synonym XRP2, is a ubiquitously expressed protein implicated in X-linked retinitis pigmentosa, a degenerative eye disease. The core mechanism of action of RP2 is its function as a GTPase-activating protein (GAP) for the small GTPase Arf-like 3 (Arl3) .

The Arl3 GTPase cycle is crucial for the trafficking of lipid-modified proteins to the primary cilium, a key organelle in photoreceptor cells. RP2 accelerates the intrinsic rate of GTP hydrolysis by Arl3, converting it from its active GTP-bound state to its inactive GDP-bound state. This inactivation step is essential for the release of cargo from transport proteins within the cilium.

The key steps in this process are:

  • In the cytoplasm, a chaperone protein (e.g., UNC119) binds to a myristoylated cargo protein destined for the cilium.

  • This complex is transported to the base of the cilium.

  • Inside the cilium, Arl3 in its active, GTP-bound state binds to the chaperone, causing the release of the myristoylated cargo protein to the ciliary membrane.

  • RP2, which is localized to the ciliary membrane, then acts as a GAP for Arl3, stimulating the hydrolysis of GTP to GDP.

  • This inactivation of Arl3 to its GDP-bound form leads to the release of the chaperone, which can then be recycled back to the cytoplasm for another round of cargo transport.

Mutations in RP2 that impair its GAP activity disrupt this cycle, leading to the accumulation of proteins in the wrong cellular compartments and ultimately causing photoreceptor cell death.

Data Presentation: Quantitative Analysis of RP2 Activity

Table 3: GTPase-Activating Protein (GAP) Activity of RP2

ParameterSubstrateFold Stimulation of GTP HydrolysisReference
GAP Activity Arl3~90,000-fold
Experimental Protocols

This protocol describes a common method to measure the GAP activity of RP2 on Arl3.

1. Materials:

  • Purified recombinant Arl3 protein.
  • Purified recombinant RP2 protein.
  • GTP solution.
  • GTPase/GAP Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl2, 20mM EDTA).
  • GTPase-Glo™ Reagent (Promega).
  • Detection Reagent (Promega).
  • 384-well plate.
  • Luminometer.

2. Procedure:

  • Reaction Setup: In a 384-well plate, add the GTPase/GAP reaction buffer. Add a fixed concentration of Arl3 and varying concentrations of RP2 to different wells. A control with Arl3 but no RP2 is essential to measure the intrinsic GTPase activity.
  • Initiation: Add a solution of GTP to all wells to initiate the GTP hydrolysis reaction.
  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 90 minutes).
  • GTP Detection: Add the GTPase-Glo™ Reagent to each well. This reagent contains an enzyme that converts the remaining GTP into ATP. Incubate for 30 minutes at room temperature.
  • Luminescence Measurement: Add the Detection Reagent, which contains luciferase and luciferin, to each well. This will produce a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a luminometer.

3. Data Analysis:

  • The luminescent signal is inversely proportional to the GTPase activity (higher activity results in less remaining GTP, less ATP, and a lower signal).
  • The GAP activity of RP2 is determined by the decrease in the luminescent signal in the presence of RP2 compared to the control with Arl3 alone.
  • The fold stimulation of GTP hydrolysis can be calculated by comparing the rates of GTP consumption in the presence and absence of RP2.

1. Cell Lysis: Lyse cells expressing the proteins of interest in a gentle lysis buffer that preserves protein-protein interactions. 2. Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding. 3. Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to RP2 (the "bait" protein). 4. Complex Capture: Add protein A/G beads to the lysate to capture the antibody-RP2 complex. 5. Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins. 6. Elution: Elute the bound proteins from the beads. 7. Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., Arl3).

1. Cell Preparation: Grow cells on coverslips. 2. Fixation: Fix the cells with a fixative such as 4% paraformaldehyde. 3. Permeabilization: Permeabilize the cells with a detergent like Triton X-100 to allow antibodies to enter the cell. 4. Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin). 5. Primary Antibody Incubation: Incubate the cells with a primary antibody specific to RP2. 6. Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody. 7. Mounting and Imaging: Mount the coverslips on microscope slides and visualize the localization of RP2 using a fluorescence microscope.

Mandatory Visualization

RP2_ARL3_Cycle RP2 in the ARL3 GTPase Cycle for Ciliary Trafficking cluster_cytoplasm Cytoplasm cluster_cilium Primary Cilium Cargo Myristoylated Cargo Protein Complex Cargo-UNC119 Complex Cargo->Complex UNC119 UNC119 (Chaperone) UNC119->Complex Arl3_GTP Arl3-GTP (Active) Complex->Arl3_GTP Transport to Cilium and Interaction Arl3_GDP Arl3-GDP (Inactive) Arl3_GTP->Arl3_GDP GTP -> GDP Cargo_Released Released Cargo Arl3_GTP->Cargo_Released Cargo Release UNC119_Released UNC119 Arl3_GTP->UNC119_Released Forms Complex GEF GEF (e.g., ARL13B) Arl3_GDP->GEF GDP/GTP Exchange RP2 RP2 (GAP) RP2->Arl3_GTP Stimulates GTP Hydrolysis UNC119_Released->UNC119 Recycling GEF->Arl3_GTP

Caption: The role of RP2 in the Arl3 GTPase cycle.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the signaling pathways associated with xenopsin-related peptides, with a primary focus on Xenin (B549566) and the emergent understanding of Xenopsin-Related Peptide 2 (XP-2). While information on XP-2 is currently limited, this document extrapolates from the more extensively studied peptide, Xenin, to provide a foundational understanding of this peptide family's biological significance. This guide delves into their interaction with neurotensin (B549771) receptors, the potentiation of GIP signaling, and downstream cellular responses. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development in metabolic and gastrointestinal diseases.

Introduction to Xenopsin-Related Peptides

The xenopsin (B549565)/neurotensin/xenin peptide family comprises structurally related peptides with diverse physiological roles.[1] Xenopsin was originally isolated from the skin of the amphibian Xenopus laevis, and subsequent research has identified related peptides in various species.

This compound (XP-2) is an avian counterpart to amphibian xenopsin. Its primary sequence is Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu. Current research on XP-2 is in its nascent stages, with initial studies indicating its ability to stimulate histamine (B1213489) release from mast cells.[2] Further investigation is required to fully elucidate its signaling pathways and physiological functions.

Xenin , a 25-amino acid peptide, is the human counterpart and is co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells of the upper gut.[3] It is structurally related to both xenopsin and neurotensin.[1] Xenin has garnered significant interest for its roles in metabolism, including the regulation of insulin (B600854) and glucagon (B607659) secretion, and appetite suppression.[3] Although a specific receptor for xenin has not been definitively identified, a substantial body of evidence points to its interaction with neurotensin receptors.[1][3]

Core Signaling Pathways of Xenin

The biological effects of xenin are thought to be mediated primarily through the neurotensin receptor 1 (NTS1). The signaling cascades initiated by xenin binding to NTS1 are multifaceted and tissue-specific, impacting key metabolic processes.

Neurotensin Receptor 1 (NTS1) Interaction and Downstream Signaling

While a dedicated xenin receptor remains to be discovered, studies have shown that xenin can interact with the neurotensin receptor.[1] The C-terminal region of xenin is crucial for this interaction. The binding of xenin to NTS1, a G-protein coupled receptor (GPCR), is proposed to activate downstream signaling cascades similar to those initiated by neurotensin. This includes the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Furthermore, xenin has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in hypothalamic neurons, a pathway implicated in its anorectic effects.

Gs_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Xenin Xenin NTS1 NTS1 Receptor Xenin->NTS1 Binds Gq Gq NTS1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Triggers release from PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca²⁺ (Cytosol) Ca2_ER->Ca2_cyto ERK_cascade ERK1/2 Cascade PKC->ERK_cascade Activates Cellular_Response Cellular Response (e.g., Appetite Suppression) ERK_cascade->Cellular_Response

Caption: Proposed Xenin signaling via the NTS1 receptor.
Potentiation of GIP Signaling and Insulin Secretion

A key function of xenin is its ability to potentiate the insulinotropic effect of GIP, particularly in states of hyperglycemia.[4] Studies in mice suggest that this potentiation is not a direct effect on pancreatic β-cells but is mediated by a cholinergic relay mechanism.[4][5] Xenin is thought to activate non-ganglionic cholinergic neurons that innervate the islets, leading to an amplification of GIP-stimulated insulin secretion.[4][5] However, studies in humans with impaired glucose tolerance suggest that while a cholinergic mechanism is involved in xenin's effect on pancreatic polypeptide secretion, it does not mediate its effects on insulin or glucagon release.[6] This indicates potential species-specific differences in the mechanism of action.

GIP_Potentiation cluster_gut Gut K-Cell cluster_neuron Cholinergic Neuron (Mouse Model) cluster_pancreas Pancreatic β-Cell Food Food Intake K_Cell K-Cell Food->K_Cell Stimulates Xenin Xenin K_Cell->Xenin Secretes GIP GIP K_Cell->GIP Secretes Cholinergic_Neuron Cholinergic Neuron Xenin->Cholinergic_Neuron Activates GIP_R GIP Receptor GIP->GIP_R Binds ACh Acetylcholine (ACh) Cholinergic_Neuron->ACh Releases mAChR Muscarinic ACh Receptor ACh->mAChR Binds Beta_Cell β-Cell Insulin Insulin Secretion Beta_Cell->Insulin Increases GIP_R->Beta_Cell Stimulates mAChR->Beta_Cell Potentiates

Caption: Xenin's potentiation of GIP signaling (mouse model).

Quantitative Data

The following table summarizes the available quantitative data for xenin and its analogs. Data for XP-2 is not yet available in the public domain.

PeptideParameterValueSpecies/SystemReference
Xenin-8EC50 (Insulin Secretion)0.16 nMPerfused Rat Pancreas[7]
NT34 (Neurotensin Analog)Kd (High-affinity site, NTS1)0.058 nMRat[8]
NT34 (Neurotensin Analog)Kd (Low-affinity site, NTS1)3.1 nMRat[8]
NT34 (Neurotensin Analog)Kd (High-affinity site, NTS1)18 nMHuman[8]
NT34 (Neurotensin Analog)Kd (Low-affinity site, NTS1)180 nMHuman[8]
Fluorescent NT(8-13) AnalogKi (NTS1)0.094 - 0.14 nMHuman[9]
Amino-functionalized NT(8-13) AnalogKi (NTS1)≤1.1 nMHuman[10]

Detailed Experimental Protocols

Radioligand Competition Binding Assay for Neurotensin Receptors

This protocol is adapted from established methods for GPCR binding assays and can be used to determine the binding affinity (Ki) of xenopsin-related peptides to neurotensin receptors.[11]

Materials:

  • Cell membranes prepared from cells expressing NTS1 or NTS2.

  • Radiolabeled neurotensin receptor ligand (e.g., [3H]-neurotensin or [125I-Tyr3]-neurotensin).

  • Unlabeled competitor peptide (XP-2 or Xenin).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

  • Filtration apparatus (cell harvester).

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the unlabeled competitor peptide.

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis (e.g., using Prism software) to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay start Start plate_setup Plate Setup: - Assay Buffer - Radioligand - Competitor Peptide start->plate_setup add_membranes Add Cell Membranes plate_setup->add_membranes incubation Incubate to Equilibrium (e.g., 25°C, 60-90 min) add_membranes->incubation filtration Rapid Filtration (separate bound/free) incubation->filtration washing Wash Filters filtration->washing quantification Scintillation Counting washing->quantification data_analysis Data Analysis: - IC50 Determination - Ki Calculation quantification->data_analysis end End data_analysis->end

Caption: Workflow for a radioligand competition binding assay.
Static Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets

This protocol describes a method to measure insulin secretion from isolated pancreatic islets in response to glucose and test peptides.[12]

Materials:

  • Isolated pancreatic islets (rodent or human).

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA.

  • Glucose solutions (e.g., 2.8 mM for basal and 16.7 mM for stimulation).

  • Test peptides (XP-2, Xenin, GIP).

  • 24-well culture plates.

  • Acid-ethanol solution (75% ethanol, 1.5% HCl) for insulin extraction.

  • Insulin quantification kit (e.g., ELISA or RIA).

Procedure:

  • Islet Recovery: After isolation, allow islets to recover in culture medium for at least 1 hour at 37°C.

  • Pre-incubation: Hand-pick islets of similar size and place them in batches (e.g., 10 islets per well) into a 24-well plate containing KRB with 2.8 mM glucose. Pre-incubate for 30-60 minutes at 37°C to allow them to equilibrate to a basal secretory state.

  • Basal Secretion: Replace the pre-incubation buffer with fresh KRB containing 2.8 mM glucose and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.

  • Stimulated Secretion: Replace the basal buffer with KRB containing 16.7 mM glucose, with or without the test peptides (e.g., Xenin, GIP, or a combination). Incubate for 1 hour at 37°C.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well for measurement of secreted insulin.

  • Insulin Content: To normalize secretion to the total insulin content, lyse the islets in each well with acid-ethanol solution and store at -20°C overnight to extract the remaining intracellular insulin.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants and the acid-ethanol lysates using an appropriate insulin assay kit.

  • Data Analysis: Express secreted insulin as a percentage of total insulin content (secreted + intracellular). Compare the stimulation index (stimulated secretion / basal secretion) between different treatment groups.

GSIS_Workflow start Start: Isolated Islets recovery Islet Recovery (1h, 37°C) start->recovery pre_incubation Pre-incubation (2.8 mM Glucose) recovery->pre_incubation basal_secretion Basal Secretion (2.8 mM Glucose, 1h) pre_incubation->basal_secretion collect_basal Collect Basal Supernatant basal_secretion->collect_basal stimulated_secretion Stimulated Secretion (16.7 mM Glucose +/- Peptides, 1h) basal_secretion->stimulated_secretion quantification Insulin Quantification (ELISA/RIA) collect_basal->quantification collect_stimulated Collect Stimulated Supernatant stimulated_secretion->collect_stimulated insulin_extraction Extract Intracellular Insulin (Acid-Ethanol) stimulated_secretion->insulin_extraction collect_stimulated->quantification insulin_extraction->quantification analysis Data Analysis (Stimulation Index) quantification->analysis end End analysis->end

Caption: Workflow for a static GSIS assay.
Western Blot Analysis of ERK1/2 Phosphorylation

This protocol details the steps for detecting the phosphorylation status of ERK1/2 in response to peptide stimulation.[7][13]

Materials:

  • Cell culture (e.g., hypothalamic neurons).

  • Test peptides (XP-2, Xenin).

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and apparatus.

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and serum-starve overnight. Treat cells with the test peptide for various time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.

Western_Blot start Start: Cell Culture treatment Peptide Treatment start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-pERK) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection reprobe Strip and Re-probe (anti-total ERK) detection->reprobe analysis Densitometry Analysis detection->analysis reprobe->analysis end End analysis->end

Caption: Workflow for Western blot analysis of ERK phosphorylation.

Conclusion and Future Directions

The study of xenopsin-related peptides, particularly xenin, has revealed a complex and intriguing signaling network with significant implications for metabolic regulation. The interaction with neurotensin receptors and the potentiation of GIP signaling highlight these peptides as potential therapeutic targets for conditions such as type 2 diabetes and obesity. However, the field is still evolving. Key areas for future research include the definitive identification of a specific xenin receptor, a more detailed characterization of the downstream signaling pathways in various tissues, and a thorough investigation into the physiological roles and signaling mechanisms of XP-2. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this fascinating peptide family.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenopsin-Related Peptide 2 (XRP2), also known as XP-2, is a nonapeptide with the amino acid sequence Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu (FHPKRPWIL)[1][2][3]. It belongs to the xenopsin (B549565)/neurotensin (B549771)/xenin (B549566) peptide family and is considered an avian counterpart to the amphibian peptide xenopsin[2][4]. While a specific, dedicated receptor for XRP2 has not yet been identified, compelling evidence indicates that XRP2 and its related peptides, such as xenin, exert their biological effects through interaction with neurotensin receptors, particularly the neurotensin receptor subtype 1 (NTSR1)[5][6][7]. This technical guide provides a comprehensive overview of the current understanding of XRP2 receptor binding affinity, specificity, the experimental protocols used for these assessments, and the associated signaling pathways.

Peptide and Receptor Overview

The xenopsin peptide family includes several related molecules that share sequence homology, particularly in their C-terminal regions, which are crucial for receptor interaction[5][8].

Peptide NameSequenceFamilyNotes
This compound (XRP2/XP-2) FHPKRPWILXenopsin/Neurotensin/XeninAvian counterpart to Xenopsin[2][4].
Xenin-25 M-L-T-K-F-E-T-K-S-A-R-V-K-G-L-S-F-H-P-K-R-P-W-I-LXenopsin/Neurotensin/XeninA 25-amino acid peptide found in human gastric mucosa[6][9].
Xenopsin (XP) (Pyr)-GKRPWILXenopsin/Neurotensin/XeninAn octapeptide originally found in amphibians[1].
Neurotensin (NT) (Pyr)-LYENKPRRPYILNeurotensinA tridecapeptide neurotransmitter and hormone[10].

The primary receptors implicated in the actions of XRP2 and xenin are the neurotensin receptors, which are G protein-coupled receptors (GPCRs).

Receptor NameTypeKey Signaling Pathways
Neurotensin Receptor Subtype 1 (NTSR1) GPCRGq/11 (Phospholipase C activation), ERK activation[10][11].
Neurotensin Receptor Subtype 2 (NTSR2) GPCRFunction less characterized, lower affinity for neurotensin[10].

Receptor Binding Affinity and Specificity

Direct quantitative binding affinity data (e.g., Kd or IC50 values) for this compound are not extensively reported in the literature. However, qualitative and comparative studies indicate a significant interaction with neurotensin receptors.

Key Findings:

  • XRP2 demonstrates potent cross-reactivity in radioreceptor assays for neurotensin, suggesting it binds to neurotensin receptors[12].

  • Xenin, a closely related peptide, interacts with the neurotensin receptor subtype 1 (NTSR1) in intestinal muscles[5].

  • The C-terminal Trp-Ile-Leu (WIL) of xenin competitively binds to muscle membranes, indicating the importance of this motif for receptor interaction[5].

  • Modification of the C-terminal Lys-Arg peptide bond in a xenin fragment was shown to augment binding affinity to isolated jejunal and colonic muscle membranes, highlighting the role of specific amino acid linkages in receptor affinity[5].

Experimental Protocols

The characterization of peptide-receptor binding affinity and specificity relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments relevant to studying XRP2 and related peptides.

Radioligand Binding Assay

This technique is a cornerstone for determining the affinity of a ligand for its receptor.

Objective: To determine the binding affinity and specificity of XRP2 for neurotensin receptors.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., CHO or HEK293 cells transfected with NTSR1).

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer.

  • Competition Binding Assay:

    • In a series of tubes, add a fixed concentration of a radiolabeled ligand that is known to bind to the receptor (e.g., [3H]neurotensin).

    • Add increasing concentrations of the unlabeled competitor ligand (XRP2).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor ligand (XRP2).

    • Fit the data to a one-site or two-site binding model using non-linear regression to determine the IC50 value (the concentration of XRP2 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for XRP2 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (NTSR1 expressing) membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation with Membranes membrane_prep->incubation Membranes radioligand Radioligand ([3H]Neurotensin) radioligand->incubation Radioligand competitor Competitor (XRP2) competitor->incubation Competitor filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_plot Plot % Binding vs. [XRP2] scintillation->data_plot Counts curve_fit Non-linear Regression data_plot->curve_fit calc_ki Calculate Ki curve_fit->calc_ki

Radioligand Binding Assay Workflow
Functional Assays (e.g., Calcium Mobilization)

Functional assays measure the downstream signaling events following receptor activation, providing insights into the efficacy of a ligand (agonist, antagonist, etc.).

Objective: To determine if XRP2 acts as an agonist or antagonist at NTSR1.

Methodology:

  • Cell Preparation:

    • Culture cells expressing NTSR1 and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Plate the cells in a microplate.

  • Assay Procedure:

    • Wash the cells with a suitable buffer.

    • Add varying concentrations of XRP2 to the wells.

    • For antagonist testing, pre-incubate the cells with XRP2 before adding a known NTSR1 agonist (e.g., neurotensin).

    • Measure the fluorescence intensity over time using a plate reader capable of kinetic reads. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • Plot the change in fluorescence as a function of XRP2 concentration to generate a dose-response curve.

    • Calculate the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways

The binding of xenin and related peptides to NTSR1 is known to activate downstream signaling cascades. While the specific pathways activated by XRP2 are not fully elucidated, they are presumed to be similar to those of xenin and neurotensin.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm XRP2 XRP2/Xenin NTSR1 NTSR1 XRP2->NTSR1 Binds Gq Gq protein NTSR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates ERK ERK PKC->ERK Activates Cellular_Response Cellular Response ERK->Cellular_Response Leads to Ca_release->Cellular_Response Leads to

Proposed NTSR1 Signaling Pathway for XRP2/Xenin

Studies on xenin have suggested that its effects on feeding behavior are independent of the leptin and melanocortin signaling pathways[13][14]. Furthermore, some of xenin's actions, such as the potentiation of GIP-mediated insulin (B600854) secretion, may involve a cholinergic relay mechanism rather than direct action on the target cells[15].

Conclusion

This compound is an intriguing member of the xenopsin/neurotensin/xenin family. Although a dedicated receptor remains to be discovered, substantial evidence points to its interaction with neurotensin receptors, particularly NTSR1. This interaction is the basis for its biological activity. Future research should focus on obtaining quantitative binding data for XRP2 and elucidating the specific downstream signaling events it triggers. The experimental protocols outlined in this guide provide a robust framework for such investigations, which will be crucial for understanding the full therapeutic potential of this peptide.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses primarily on the physiological role of Xenin (B549566) (also known as Xenin-25), a well-researched member of the xenopsin-related peptide family. As of late 2025, specific in vivo data for Xenopsin-Related Peptide 2 (XRP2) remains scarce in publicly available scientific literature. The information presented on Xenin is intended to provide a comprehensive framework that may inform future research into the potential, yet unelucidated, functions of XRP2 and other related peptides.

Executive Summary

Xenin is a 25-amino acid peptide hormone co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells of the gastrointestinal tract.[1][2] Initially recognized for its effects on gastric motility and satiety, recent research has unveiled its significant role in metabolic regulation, particularly in glucose homeostasis and pancreatic islet function.[2] While a specific receptor for Xenin has not yet been definitively identified, many of its actions are believed to be mediated through the neurotensin (B549771) receptor 1 (NTSR1) and via cholinergic pathways.[1][3] This guide provides a detailed overview of the in vivo physiological roles of Xenin, with a focus on its metabolic effects, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Physiological Roles of Xenin in vivo

Xenin exerts a range of physiological effects, primarily centered on metabolic control and gastrointestinal function.

Regulation of Glucose Homeostasis and Insulin (B600854) Secretion

A key physiological role of Xenin is its ability to potentiate GIP-mediated insulin secretion, particularly in states of hyperglycemia.[1][4] Xenin itself does not appear to directly stimulate insulin release in vivo but acts as a powerful enhancer of GIP's incretin (B1656795) effect.[4] This potentiation is crucial for an appropriate insulin response to nutrient intake. In animal models of type 2 diabetes, Xenin has been shown to restore GIP sensitivity, suggesting a therapeutic potential for this peptide family.[2]

Appetite Regulation and Satiety

Xenin contributes to the regulation of food intake by inducing satiety.[2][5] Both central and peripheral administration of Xenin have been demonstrated to reduce food consumption in animal models.[6] This anorectic effect is thought to be mediated, at least in part, through hypothalamic pathways, although it appears to be independent of the well-characterized leptin and melanocortin signaling systems.[6]

Gastrointestinal Function

Xenin influences several aspects of gastrointestinal motility. It has been shown to delay gastric emptying and increase intestinal motility, contributing to the coordinated regulation of digestion and nutrient absorption.[3]

Lipid Metabolism

Emerging evidence suggests a role for Xenin in the regulation of lipid metabolism. Studies have indicated that Xenin can influence both lipogenesis and lipolysis in adipocytes, potentially through the PI3K/AKT signaling pathway.[2][7]

Quantitative Data on Xenin's in vivo Effects

The following tables summarize quantitative data from key in vivo studies on Xenin.

Table 1: Effects of Xenin on Food Intake in Mice

Animal ModelAdministration RouteXenin DoseObservation TimeEffect on Food IntakeReference
Lean MiceIntraperitoneal (i.p.)0.30 - 0.90 µg/g b.w.1-2 hoursDose-dependent reduction[8]
Diet-Induced Obese (DIO) MiceIntraperitoneal (i.p.)0.30 - 0.90 µg/g b.w.1-2 hoursDose-dependent reduction[8]
Wild-Type Mice (acclimated)Intraperitoneal (i.p.)0.3, 3, 10 µ g/100 g1-4 hoursDose-dependent inhibition[9]

Table 2: Effects of Xenin on Glucose Homeostasis and Insulin Secretion

Animal/Human ModelExperimental ConditionXenin AdministrationKey FindingsReference
GIP/DT Mice (lacking GIP-producing cells)HyperglycemiaPharmacologic doses of Xenin-25Restored GIP-mediated insulin secretory response and reduced hyperglycemia.[4]
Humans with Normal and Impaired Glucose ToleranceGraded glucose infusion with GIP4 pmol/kg/min Xenin-25 infusionAmplified GIP-mediated insulin secretion.[1]
Humans with Type 2 DiabetesGraded glucose infusion with GIP4 pmol/kg/min Xenin-25 infusionBlunted response; Xenin did not significantly amplify GIP-mediated insulin secretion.[1]

Signaling Pathways

Potentiation of GIP Signaling: A Cholinergic Relay

The primary mechanism by which Xenin potentiates GIP-stimulated insulin secretion involves a novel cholinergic relay.[4] Xenin is thought to activate peripheral, non-ganglionic cholinergic neurons that innervate the pancreatic islets.[4] The subsequent release of acetylcholine (B1216132) acts on muscarinic receptors (likely M3) on beta-cells, amplifying the insulinotropic effect of GIP.[2][3] This signaling cascade appears to be independent of central nervous system activation.[4]

GIP_Xenin_Signaling cluster_BetaCell Inside Beta-Cell Xenin Xenin CholinergicNeuron Peripheral Cholinergic Neuron Xenin->CholinergicNeuron Activates ACh Acetylcholine (ACh) CholinergicNeuron->ACh Releases M3R M3 Muscarinic Receptor ACh->M3R Binds to BetaCell Pancreatic Beta-Cell Insulin Insulin Secretion (Amplified) BetaCell->Insulin Results in GIP GIP GIPR GIP Receptor GIP->GIPR Binds to

Caption: Xenin's potentiation of GIP-stimulated insulin secretion via a cholinergic relay mechanism.

PI3K/AKT Pathway in Adipocytes

In adipocytes, Xenin's effects on lipid metabolism may be mediated through the PI3K/AKT signaling pathway.[2] This pathway is a central regulator of cellular metabolism, growth, and survival.[10][11][12][13] Activation of this pathway can influence the expression of genes involved in lipogenesis and lipolysis.

PI3K_AKT_Signaling Xenin Xenin NTSR1 NTSR1 (putative) Xenin->NTSR1 Binds to PI3K PI3K NTSR1->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors (e.g., mTOR, GSK3) AKT->Downstream Phosphorylates Metabolism Regulation of Lipid Metabolism Downstream->Metabolism Modulates

Caption: Putative PI3K/AKT signaling pathway for Xenin in adipocytes.

Experimental Protocols

Animal Models
  • Diet-Induced Obese (DIO) Mice: C57BL/6J mice are commonly used. Obesity is induced by feeding a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 14 weeks or more).[8][14] These mice develop metabolic abnormalities that mimic human metabolic syndrome.[15]

  • Genetically Obese Mice (ob/ob): These mice have a mutation in the leptin gene, leading to hyperphagia, obesity, hyperglycemia, and hyperinsulinemia.[16][17] They are a well-characterized model for studying obesity and type 2 diabetes.

  • Streptozotocin (STZ)-Induced Diabetic Mice: STZ is a chemical that is toxic to pancreatic beta-cells.[18] Administration of STZ is used to induce a model of type 1 diabetes.[6][18][19][20] A multiple low-dose regimen of STZ (e.g., 40 mg/kg for 5 consecutive days) in mice is often used to mimic the autoimmune-like features of type 1 diabetes.[19]

Peptide Administration
  • Intraperitoneal (IP) Injection: This is a common route for peripheral administration of peptides in rodents.

    • Preparation: Peptides are dissolved in a sterile vehicle, such as phosphate-buffered saline (PBS). The solution should be warmed to room or body temperature before injection.[21][22]

    • Restraint: The mouse is properly restrained to expose the abdomen.

    • Injection: A 25-27 gauge needle is inserted into the lower right quadrant of the abdomen at a 30-40 degree angle.[21] The maximum injection volume is typically less than 10 ml/kg.[21]

  • Intracerebroventricular (ICV) Injection: This method is used to administer substances directly into the brain's ventricular system to study their central effects.

    • Anesthesia and Stereotaxic Surgery: The mouse is anesthetized and placed in a stereotaxic frame.

    • Cannula Implantation: A guide cannula is surgically implanted into a cerebral ventricle (e.g., the lateral ventricle).

    • Injection: After a recovery period, a microsyringe is used to inject a small volume (e.g., 1.5 µL) of the peptide solution through the cannula at a slow rate (e.g., 0.3 µL/min).[23]

Measurement of Physiological Outcomes
  • Food Intake:

    • Mice are individually housed and habituated to the experimental conditions.[9]

    • Following peptide or vehicle administration, a pre-weighed amount of food is provided.

    • Food intake is measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.[8][24] Spilled food should be accounted for.[8]

  • Plasma Glucose and Insulin:

    • Blood samples are collected from the tail vein or via cardiac puncture at the end of the experiment.

    • Plasma glucose is measured using a glucometer.

    • Plasma insulin levels are determined by enzyme-linked immunosorbent assay (ELISA) using a species-specific kit.[25]

  • Immunohistochemistry of Pancreatic Islets:

    • The pancreas is harvested, fixed (e.g., in 4% paraformaldehyde), and embedded in paraffin (B1166041) or a cryo-embedding medium.[26][27]

    • Thin sections (e.g., 4-5 µm) are cut and mounted on slides.[26][28]

    • Sections are incubated with primary antibodies against specific islet hormones (e.g., insulin, glucagon) and other markers of interest.[26][29]

    • Fluorescently labeled secondary antibodies are used for detection, and the slides are imaged using a fluorescence microscope.[27][29]

in vitro Assays
  • Insulin Secretion from BRIN-BD11 Cells:

    • BRIN-BD11 cells, a rat insulinoma cell line, are cultured in RPMI-1640 medium.[25][30]

    • For acute insulin secretion assays, cells are typically "starved" in a low-glucose buffer (basal Krebs-Ringer Bicarbonate Buffer, bKRBB) for a short period (e.g., 40 minutes).[31]

    • The cells are then challenged with a stimulating buffer (sKRBB) containing high glucose and the test peptides for a defined time (e.g., 20 minutes).[31]

    • The supernatant is collected, and the insulin concentration is measured by ELISA.[25][31]

Experimental Workflows

Experimental_Workflow_InVivo Model Select Animal Model (e.g., DIO, ob/ob, STZ-induced) Acclimation Acclimation and Habituation Model->Acclimation Baseline Baseline Measurements (Body weight, food intake, blood glucose) Acclimation->Baseline Treatment Peptide Administration (e.g., Xenin i.p. or i.c.v.) Baseline->Treatment Monitoring Monitor Physiological Parameters (Food intake, body weight) Treatment->Monitoring Endpoint Endpoint Measurements (Blood collection for glucose/insulin, tissue harvesting) Monitoring->Endpoint Analysis Data Analysis (ELISA, Immunohistochemistry) Endpoint->Analysis

Caption: A generalized workflow for in vivo studies of Xenin's physiological effects.

Experimental_Workflow_InVitro CellCulture Cell Culture (e.g., BRIN-BD11 beta-cells) Seeding Cell Seeding in Multi-well Plates CellCulture->Seeding Starvation Pre-incubation/Starvation (Low glucose buffer) Seeding->Starvation Stimulation Stimulation with Peptides (Xenin +/- GIP in high glucose buffer) Starvation->Stimulation Collection Supernatant Collection Stimulation->Collection Assay Insulin Secretion Assay (ELISA) Collection->Assay DataAnalysis Data Analysis and Interpretation Assay->DataAnalysis

Caption: A typical workflow for in vitro insulin secretion assays using BRIN-BD11 cells.

Conclusion and Future Directions

Xenin is a multifaceted gut peptide with significant roles in the regulation of glucose homeostasis, appetite, and gastrointestinal function. Its ability to potentiate GIP signaling presents a novel therapeutic avenue for conditions characterized by GIP resistance, such as type 2 diabetes. The elucidation of its cholinergic relay mechanism has provided a deeper understanding of the complex interplay between gut peptides and the nervous system in regulating metabolic processes.

Future research should focus on several key areas:

  • Receptor Identification: The definitive identification and characterization of a specific Xenin receptor will be crucial for a more complete understanding of its molecular mechanisms of action.

  • Physiological Role of XRP2: Dedicated in vivo studies are urgently needed to determine the physiological functions of this compound and to understand if it shares the metabolic roles of Xenin or possesses distinct activities.

  • Therapeutic Potential: Further development and testing of stable Xenin analogues and hybrid peptides could lead to new treatments for metabolic disorders.

  • Central vs. Peripheral Actions: A more detailed dissection of the central versus peripheral effects of Xenin will provide a clearer picture of its overall role in energy balance.

This technical guide, by consolidating the current knowledge on Xenin, aims to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of the xenopsin-related peptide family and their potential therapeutic applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xenopsin-Related Peptide 2 (XRP-2), an avian peptide with structural similarities to amphibian xenopsin, has been identified as a potent secretagogue for histamine (B1213489) from mast cells. This technical guide provides a comprehensive overview of the current understanding of XRP-2-mediated histamine release. Due to the limited availability of the primary research literature, this document synthesizes available data and presents representative experimental protocols and putative signaling pathways based on analogous peptides and known mechanisms of mast cell degranulation. The information herein is intended to serve as a foundational resource for researchers investigating the biological activity of XRP-2 and its potential as a tool in immunology and pharmacology.

Introduction to this compound (XRP-2)

This compound is an avian peptide originally isolated from gastric extracts.[1] It bears a structural resemblance to xenopsin, a peptide first identified in the skin of the African clawed frog, Xenopus laevis. The primary sequence of XRP-2 has been determined, and it is known to possess potent biological activity, particularly in the context of mast cell activation.

Table 1: Properties of this compound (XRP-2)

PropertyDescription
Name This compound (XRP-2)
Origin Avian gastric extracts
Amino Acid Sequence Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu
CAS Number 117442-29-2
Known Biological Activity Induces histamine release from isolated rat mast cells[1]; Increases vascular permeability in rats[2]
Potency Comparable to bradykinin (B550075) in inducing histamine release[1]

Histamine Releasing Activity of XRP-2

XRP-2 has been demonstrated to be a potent histamine-releasing agent, with an efficacy comparable to that of the well-characterized inflammatory mediator, bradykinin.[1] This activity has been observed in studies using isolated rat peritoneal mast cells. Furthermore, in vivo studies in rats have shown that XRP-2 can increase vascular permeability, a physiological effect consistent with the release of histamine and other vasoactive mediators from mast cells.[2]

Quantitative Data

While the primary literature detailing the dose-response relationship of XRP-2-induced histamine release is not readily accessible, the available information indicates that it acts at submicromolar concentrations.[2] For comparative purposes, the table below includes typical quantitative data for bradykinin-induced histamine release from rat mast cells, which is stated to be similar to that of XRP-2.

Table 2: Illustrative Quantitative Data for Peptide-Induced Histamine Release from Rat Mast Cells

PeptideEC50 (µM)Maximum Histamine Release (%)
Bradykinin (for comparison)~1-10~40-60
This compoundStated to be comparable to BradykininNot specified

Note: The data for Bradykinin is representative and can vary depending on the specific experimental conditions.

Experimental Protocols

The following section outlines a representative experimental protocol for measuring histamine release from isolated rat peritoneal mast cells, based on established methodologies.[3][4] This protocol can be adapted for studying the effects of XRP-2.

Isolation of Rat Peritoneal Mast Cells
  • Euthanize a male Sprague-Dawley rat (200-250 g) by CO2 asphyxiation.

  • Inject 20 ml of sterile, ice-cold Tyrode's buffer into the peritoneal cavity.

  • Gently massage the abdomen for 2-3 minutes.

  • Aspirate the peritoneal fluid containing mast cells using a syringe.

  • Centrifuge the cell suspension at 150 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with fresh Tyrode's buffer.

  • Resuspend the cells in Tyrode's buffer containing 0.1% bovine serum albumin (BSA).

  • Determine mast cell purity and viability using Toluidine Blue staining and a hemocytometer.

Histamine Release Assay
  • Aliquot the mast cell suspension (typically 1 x 10^5 cells/ml) into microcentrifuge tubes.

  • Prepare a stock solution of this compound in Tyrode's buffer.

  • Add varying concentrations of XRP-2 to the mast cell suspensions. Include a positive control (e.g., compound 48/80) and a negative control (buffer only).

  • Incubate the tubes at 37°C for 15-30 minutes in a shaking water bath.

  • Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 5 minutes at 4°C.

  • Carefully collect the supernatant, which contains the released histamine.

  • To determine the total histamine content, lyse an equal number of cells with 10% Triton X-100.

Fluorometric Determination of Histamine
  • Mix the supernatant or cell lysate with o-phthaldialdehyde (OPT) in a basic solution.

  • After a short incubation period, acidify the solution to stabilize the fluorescent product.

  • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

  • Calculate the percentage of histamine release for each sample relative to the total histamine content.

Experimental_Workflow Experimental Workflow for Histamine Release Assay cluster_0 Mast Cell Isolation cluster_1 Histamine Release cluster_2 Histamine Quantification A Peritoneal lavage of rat B Centrifugation and washing A->B C Cell counting and viability check B->C D Incubation with XRP-2 C->D Isolated Mast Cells E Centrifugation to separate supernatant D->E F Collection of supernatant E->F G Reaction with o-phthaldialdehyde (OPT) F->G Histamine-containing supernatant H Fluorometric measurement G->H I Data analysis H->I Signaling_Pathway Proposed Signaling Pathway for XRP-2-Induced Histamine Release cluster_cell Mast Cell XRP2 Xenopsin-Related Peptide 2 MRGPRX2 MRGPRX2 XRP2->MRGPRX2 G_protein Gq/Gi MRGPRX2->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2_release Ca²⁺ Release ER->Ca2_release triggers Degranulation Degranulation (Histamine Release) Ca2_release->Degranulation initiates Ca2_influx Ca²⁺ Influx Ca2_influx->Degranulation sustains

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct, in-depth research on Xenopsin-Related Peptide 2 (XRP-2) and its specific impact on vascular permeability is nascent, its structural similarity to the well-studied neurotensin (B549771) (NT) and the broader xenopsin (B549565) family of peptides provides a strong foundation for postulating its mechanism of action and guiding future research. This technical guide synthesizes the available data on NT and related peptides to construct a proposed framework for understanding how XRP-2 may modulate vascular permeability. We present hypothesized signaling pathways, relevant quantitative data from analogous peptides, and detailed experimental protocols to facilitate further investigation into the therapeutic potential of XRP-2.

Introduction to this compound

This compound is a nonapeptide with the sequence Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu[1]. It belongs to the xenopsin family of peptides, which are structurally and functionally related to neurotensin[2][3][4]. The parent peptide, xenopsin, has been noted for its anti-inflammatory properties and its ability to decrease vascular leakage in instances of edema and inflammation[1]. Given this context, XRP-2 is a compelling candidate for investigation as a modulator of vascular permeability.

This guide will extrapolate from the known effects of neurotensin on vascular permeability to build a working model for XRP-2. Neurotensin has been shown to play a critical role in regulating vascular permeability, particularly in the context of angiogenesis[5][6][7]. It is hypothesized that XRP-2 may share a similar mechanism of action, likely through interaction with neurotensin receptors.

Figure 1: Hierarchical Relationship of this compound Neurotensin Family Neurotensin Family Xenopsin Peptides Xenopsin Peptides Neurotensin Family->Xenopsin Peptides includes Xenopsin Xenopsin Xenopsin Peptides->Xenopsin Xenopsin-Related Peptide 1 Xenopsin-Related Peptide 1 Xenopsin Peptides->Xenopsin-Related Peptide 1 This compound (XRP-2) This compound (XRP-2) Xenopsin Peptides->this compound (XRP-2)

A diagram illustrating the relationship between XRP-2 and related peptides.

Proposed Signaling Pathway for XRP-2 in Vascular Endothelial Cells

Based on the signaling cascade of neurotensin, we propose that XRP-2 modulates vascular permeability via interaction with neurotensin receptors (NTSR1/NTSR2) on vascular endothelial cells[8]. This interaction is likely to initiate a downstream signaling cascade that ultimately strengthens adherens junctions between endothelial cells, leading to decreased vascular permeability.

The proposed pathway is as follows:

  • Receptor Binding: XRP-2 binds to and activates neurotensin receptors on the surface of endothelial cells.

  • G-Protein Coupling: This activation leads to the coupling and activation of intracellular G-proteins.

  • Second Messenger Activation: Downstream signaling pathways, potentially involving ERK activation, are initiated[8].

  • Adherens Junction Modulation: The signaling cascade converges on the modulation of adherens junction proteins, such as N-cadherin (CDH2) and K-cadherin (CDH6)[5][6][7]. This may involve changes in their expression, localization to the cell-cell boundary, and phosphorylation state.

  • Decreased Permeability: The strengthening of these cell-cell junctions results in a more restrictive endothelial barrier and a decrease in vascular permeability.

Figure 2: Proposed Signaling Pathway for XRP-2 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space XRP-2 XRP-2 NTSR Neurotensin Receptor (NTSR1/NTSR2) XRP-2->NTSR binds to G-Protein G-Protein NTSR->G-Protein activates ERK_Pathway ERK Signaling G-Protein->ERK_Pathway activates Adherens_Junctions Adherens Junctions (CDH2, CDH6) ERK_Pathway->Adherens_Junctions modulates Permeability Decreased Vascular Permeability Adherens_Junctions->Permeability leads to

A diagram of the proposed signaling cascade for XRP-2 in endothelial cells.

Quantitative Data on the Effect of Related Peptides on Vascular Permeability

Direct quantitative data for XRP-2 is not yet available. However, studies on neurotensin and other peptides that modulate vascular permeability provide valuable benchmarks. The following tables summarize key findings from these related studies.

Table 1: In Vitro Effects of Neurotensin on Endothelial Cell Permeability

PeptideCell TypeAssayConcentrationResultReference
NeurotensinMacaque Ovarian Microvascular Endothelial Cells (mOMECs)In vitro permeability assayNot specifiedDecreased permeability[6][7]

Table 2: In Vivo Effects of Peptides on Vascular Permeability

Peptide/AntagonistAnimal ModelTissueMethodResultReference
Neurotensin Neutralizing AntibodyCynomolgus MacaqueOvaryIn vivo follicle injectionImpaired ovulation, vascular dysregulation[5]
SR142948 (NTS Receptor Antagonist)Cynomolgus MacaqueOvaryIn vivo follicle injectionVascular dysregulation[5][7]
Substance PRatProstatic NeoplasmsQuantification of transvascular permeability coefficientIncrease from 0.026 to 0.043 µm/s[9]
Angiopoietin-2RatRetinaIntravitreal injectionNearly threefold increase in retinal vascular permeability[10]

Suggested Experimental Protocols for Investigating XRP-2

To validate the hypothesized effects of XRP-2 on vascular permeability, a series of in vitro and in vivo experiments are recommended. The following protocols are adapted from studies on neurotensin and other vasoactive peptides.

In Vitro Endothelial Cell Permeability Assay

This assay measures the passage of a tracer molecule across a monolayer of endothelial cells.

Materials:

  • Primary endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or tissue-specific microvascular endothelial cells)

  • Transwell inserts with a porous membrane

  • Cell culture medium

  • This compound

  • Fluorescently-labeled dextran (B179266) (e.g., FITC-dextran)

  • Fluorometer

Procedure:

  • Cell Seeding: Seed endothelial cells onto the Transwell inserts and culture until a confluent monolayer is formed.

  • Treatment: Add XRP-2 at various concentrations to the upper chamber of the Transwell. Include a vehicle control.

  • Tracer Addition: After a predetermined incubation period with XRP-2, add FITC-dextran to the upper chamber.

  • Sampling: At various time points, collect samples from the lower chamber.

  • Quantification: Measure the fluorescence of the samples from the lower chamber using a fluorometer.

  • Analysis: Calculate the permeability coefficient based on the amount of tracer that has passed through the monolayer. A decrease in fluorescence in the lower chamber of XRP-2-treated wells compared to the control indicates decreased permeability.

Figure 3: In Vitro Permeability Assay Workflow Start Start Seed_Cells Seed Endothelial Cells on Transwell Inserts Start->Seed_Cells Form_Monolayer Culture to Confluent Monolayer Seed_Cells->Form_Monolayer Treat_XRP2 Treat with XRP-2 (and Vehicle Control) Form_Monolayer->Treat_XRP2 Add_Tracer Add FITC-Dextran to Upper Chamber Treat_XRP2->Add_Tracer Incubate_Sample Incubate and Collect Samples from Lower Chamber Add_Tracer->Incubate_Sample Measure_Fluorescence Measure Fluorescence Incubate_Sample->Measure_Fluorescence Analyze_Data Analyze Permeability Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

A diagram outlining the workflow for an in vitro permeability assay.
In Vivo Vascular Permeability Assay (Miles Assay)

This assay measures the extravasation of a dye from blood vessels into the surrounding tissue.

Materials:

  • Animal model (e.g., mouse or rat)

  • This compound

  • Evans Blue dye

  • Saline solution

  • Anesthetic

Procedure:

  • Anesthesia: Anesthetize the animal.

  • Intradermal Injections: Inject XRP-2 intradermally at various concentrations at different sites on the animal's shaved back. Inject saline as a control.

  • Dye Injection: After a short incubation period, inject Evans Blue dye intravenously.

  • Circulation: Allow the dye to circulate for a specified time (e.g., 30 minutes).

  • Euthanasia and Tissue Collection: Euthanize the animal and dissect the skin at the injection sites.

  • Dye Extraction: Incubate the skin samples in a solvent (e.g., formamide) to extract the Evans Blue dye.

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer.

  • Analysis: An increase in dye extravasation at the XRP-2 injection sites compared to the control would indicate an increase in vascular permeability, while a decrease would suggest the opposite.

Western Blotting for Adherens Junction Proteins

This technique can be used to assess changes in the expression of key adherens junction proteins in endothelial cells following treatment with XRP-2.

Procedure:

  • Culture endothelial cells and treat with XRP-2.

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Probe the membrane with primary antibodies specific for adherens junction proteins (e.g., N-cadherin, K-cadherin, VE-cadherin).

  • Use a labeled secondary antibody to detect the primary antibody.

  • Visualize and quantify the protein bands.

Immunofluorescence for Localization of Adherens Junction Proteins

This method allows for the visualization of the localization of adherens junction proteins within the endothelial cell monolayer.

Procedure:

  • Grow endothelial cells on coverslips and treat with XRP-2.

  • Fix and permeabilize the cells.

  • Incubate with primary antibodies against adherens junction proteins.

  • Incubate with fluorescently-labeled secondary antibodies.

  • Mount the coverslips and visualize the protein localization using a fluorescence microscope. An increased and more defined localization at the cell-cell borders in XRP-2-treated cells would suggest a strengthening of the adherens junctions.

Conclusion and Future Directions

This compound represents a promising but understudied peptide in the context of vascular permeability. Based on its relationship to neurotensin and the broader xenopsin family, it is plausible that XRP-2 acts as a negative regulator of vascular permeability by strengthening endothelial cell adherens junctions via a neurotensin receptor-mediated signaling pathway.

The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically investigate the effects of XRP-2. Future research should focus on:

  • Quantitative Dose-Response Studies: Determining the precise concentrations at which XRP-2 affects vascular permeability in vitro and in vivo.

  • Receptor Binding Assays: Confirming that XRP-2 binds to neurotensin receptors and characterizing the binding affinity.

  • Signaling Pathway Elucidation: Using inhibitors and activators of specific signaling pathways (e.g., ERK) to confirm the downstream mediators of XRP-2's effects.

  • In Vivo Disease Models: Evaluating the therapeutic potential of XRP-2 in animal models of diseases characterized by vascular leakage, such as diabetic retinopathy or inflammatory edema.

By pursuing these avenues of research, the scientific and drug development communities can unlock the full therapeutic potential of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xenopsin-Related Peptide 2 (XRP2) is a nonapeptide with emerging significance in the field of metabolic regulation. As a member of the xenopsin (B549565) family of peptides, which are structurally related to neurotensin (B549771), XRP2 is implicated in key physiological processes including satiety, glucose homeostasis, and insulin (B600854) secretion. This technical guide provides a comprehensive overview of the current understanding of XRP2, delineating its molecular characteristics, physiological functions, and underlying signaling mechanisms. The document summarizes quantitative data from relevant studies, offers detailed experimental protocols for investigating its effects, and presents visual diagrams of its signaling pathways to facilitate further research and drug development in the context of metabolic diseases such as obesity and type 2 diabetes.

Introduction

Metabolic disorders, including obesity and type 2 diabetes, represent a growing global health crisis. The intricate network of gut-brain signaling peptides that regulate energy balance is a key area of therapeutic interest. Among these, the xenopsin family of peptides has garnered attention for its role in metabolic control. This compound (XRP2) is a specific member of this family, originally isolated from avian gastric extracts.[1] Its structural similarity to neurotensin suggests a potential interaction with neurotensin receptors, which are known to modulate food intake and glucose metabolism.[2] This guide will delve into the specific functions of XRP2 in metabolic regulation, drawing comparisons with the more extensively studied Xenin-25, another member of the xenopsin family.

Molecular Profile of this compound (XRP2)

XRP2 is a nonapeptide with the amino acid sequence Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu (FHPKRPWIL).[3] It is a mammalian counterpart to the amphibian peptide xenopsin and can be liberated from a larger precursor molecule by the action of enzymes like pepsin.[2]

Table 1: Molecular Characteristics of this compound

CharacteristicDescriptionReference
Sequence FHPKRPWIL[3]
CAS Number 117442-29-2[3]
Molecular Formula C60H88N16O10[3]
Molecular Weight 1193.44 Da[4]
Family Xenopsin-related peptides[3]

Role in Metabolic Regulation

The metabolic functions of xenopsin-related peptides, including XRP2 and Xenin-25, are primarily centered on the regulation of food intake, glucose homeostasis, and insulin secretion. While much of the in-depth research has focused on Xenin-25, the findings provide a strong basis for understanding the potential roles of XRP2.

Satiety and Food Intake

Xenopsin-related peptides are known to be potent suppressors of food intake.[5] Administration of these peptides has been shown to reduce calorie consumption and delay gastric emptying in various animal models and in humans.[5][6] The satiety effect is believed to be mediated through both central and peripheral pathways. Peripherally, these peptides may act on nerve endings in the gastrointestinal tract, while centrally, they appear to involve hypothalamic nuclei that are crucial for energy homeostasis.[5][7]

Table 2: Effect of Intracerebroventricular (i.c.v.) Injection of Xenin (B549566) on Food Intake in Fasted Rats

Dose of Xenin (µg)1-hour Food Intake Reduction (%)2-hour Food Intake Reduction (%)
0.5IneffectiveIneffective
1.5Effective (data not specified)Effective (data not specified)
1542%25%
Data adapted from a study on Xenin, a related peptide, as direct quantitative data for XRP2 is limited.
Glucose Homeostasis and Insulin Secretion

XRP2 and related peptides play a significant role in glucose metabolism, primarily by potentiating the action of Glucose-dependent Insulinotropic Polypeptide (GIP), an incretin (B1656795) hormone.[8] While Xenin-25 alone has minimal effect on insulin secretion, its co-administration with GIP significantly enhances glucose-stimulated insulin secretion (GSIS).[9][10] This synergistic effect is crucial for the proper disposal of glucose after a meal. This potentiation is not observed with another major incretin, Glucagon-Like Peptide-1 (GLP-1). The mechanism appears to involve a cholinergic relay, as the effect can be blocked by muscarinic receptor antagonists.[9][10]

Table 3: Effect of Xenin-25 on GIP-Mediated Insulin Release in GIP/DT Mice

TreatmentFold Increase in Plasma Insulin
GIP alone5.0
Xenin-25 aloneNo significant change
GIP + Xenin-255.5
Data from a study on Xenin-25, illustrating its potentiation of GIP action.[9]

Signaling Pathways

The signaling mechanisms of XRP2 are not fully elucidated but are thought to overlap with those of other xenopsin-related peptides and neurotensin.

Neurotensin Receptor Interaction

Due to structural similarities, xenopsin-related peptides are believed to exert at least some of their effects through neurotensin receptors (NTSRs).[11] There are three known subtypes of NTSRs, with NTSR1 and NTSR2 being G protein-coupled receptors.[12] Activation of these receptors can initiate various intracellular signaling cascades, including those involving phospholipase C and PI3 kinase, which are important for insulin secretion and cell survival.[12]

Putative XRP2 Signaling via Neurotensin Receptor XRP2 XRP2 NTSR Neurotensin Receptor (NTSR1/NTSR2) XRP2->NTSR G_protein Gq/11 NTSR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca2+ Release ER->Ca2 Metabolic_Effects Metabolic Effects (e.g., Insulin Secretion) Ca2->Metabolic_Effects PKC->Metabolic_Effects

Caption: Putative signaling pathway of XRP2 via neurotensin receptors.

GIP Potentiation via Cholinergic Relay

The potentiation of GIP-stimulated insulin secretion by Xenin-25 is not a direct effect on pancreatic β-cells but is mediated by a cholinergic neuronal pathway.[9] Xenin-25 is thought to activate non-ganglionic cholinergic neurons that innervate the islets, leading to acetylcholine (B1216132) release and subsequent enhancement of insulin secretion via muscarinic receptors on β-cells.[5][9]

XRP2 Potentiation of GIP-Stimulated Insulin Secretion cluster_0 Systemic Circulation cluster_1 Pancreatic Islet XRP2 XRP2 Cholinergic_Neuron Cholinergic Neuron XRP2->Cholinergic_Neuron Activates GIP GIP GIP_R GIP Receptor GIP->GIP_R Beta_Cell Pancreatic β-cell Insulin Insulin Secretion GIP_R->Insulin Potentiates M3_R Muscarinic M3 Receptor M3_R->Insulin Potentiates ACh Acetylcholine (ACh) Cholinergic_Neuron->ACh Releases ACh->M3_R

Caption: Cholinergic relay mechanism for XRP2's potentiation of GIP action.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the metabolic effects of XRP2. These protocols are based on established methods used for related peptides like Xenin-25.

Intracerebroventricular (i.c.v.) Cannulation and Injection in Rodents

This protocol is for the direct administration of XRP2 into the brain to study its central effects on food intake.

  • Animal Model: Male Wistar rats (250-300g).

  • Surgical Procedure:

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

    • Secure the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole over the lateral ventricle using stereotaxic coordinates (e.g., 0.8 mm posterior to bregma, 1.5 mm lateral to the midline).

    • Implant a guide cannula to a depth of 3.5 mm from the skull surface.

    • Secure the cannula with dental cement and close the incision with sutures.

    • Allow the animal to recover for at least one week.

  • Injection Protocol:

    • Gently restrain the conscious rat.

    • Remove the dummy cannula and insert an injection cannula connected to a microsyringe.

    • Inject a small volume (e.g., 5-10 µL) of XRP2 solution (dissolved in sterile saline) or vehicle over 1-2 minutes.

    • Leave the injection cannula in place for an additional minute to allow for diffusion.

    • Replace the dummy cannula.

  • Data Collection: Monitor food and water intake at regular intervals (e.g., 1, 2, 4, and 24 hours post-injection).

Assessment of Glucose Tolerance and Insulin Secretion in Mice

This protocol is to evaluate the effect of XRP2 on glucose metabolism and its interaction with GIP.

  • Animal Model: C57BL/6 mice (8-12 weeks old).

  • Procedure:

    • Fast the mice overnight (approximately 16 hours) with free access to water.

    • Record the baseline blood glucose level (t=0) from a tail snip using a glucometer. Collect a small blood sample for baseline insulin measurement.

    • Administer XRP2 (e.g., 25 nmol/kg) with or without GIP (e.g., 25 nmol/kg) via intraperitoneal (i.p.) injection. A control group should receive a vehicle (saline).

    • Immediately following the peptide injection, administer a glucose bolus (2 g/kg body weight) via oral gavage or i.p. injection.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Collect additional blood samples at 15 and 30 minutes for insulin measurement.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the glucose tolerance test.

    • Measure plasma insulin concentrations using an ELISA kit.

Experimental Workflow for Glucose Tolerance Test Start Start: Overnight Fast (16h) Baseline Measure Baseline Blood Glucose & Insulin (t=0) Start->Baseline Injection Intraperitoneal Injection: - Vehicle - XRP2 - GIP - XRP2 + GIP Baseline->Injection Glucose_Admin Glucose Administration (2 g/kg) Injection->Glucose_Admin Measurements Measure Blood Glucose (15, 30, 60, 90, 120 min) Collect Blood for Insulin (15, 30 min) Glucose_Admin->Measurements Analysis Data Analysis: - Glucose AUC - Plasma Insulin Levels Measurements->Analysis

Caption: Workflow for assessing the effect of XRP2 on glucose tolerance.

Therapeutic Potential and Future Directions

The ability of xenopsin-related peptides to reduce food intake and potentiate insulin secretion in a glucose-dependent manner makes them attractive candidates for the treatment of obesity and type 2 diabetes.[8][11] The development of stable analogues of XRP2 or multi-agonist peptides incorporating the bioactive sequence of XRP2 could offer novel therapeutic strategies.

Future research should focus on:

  • Elucidating the specific receptor subtypes through which XRP2 mediates its effects.

  • Conducting detailed dose-response studies to determine the therapeutic window for XRP2.

  • Investigating the long-term effects of XRP2 administration on body weight and metabolic parameters.

  • Exploring the potential for synergistic effects when combined with other metabolic hormones.

Conclusion

This compound is a promising, yet understudied, peptide in the realm of metabolic regulation. Its demonstrated effects on satiety and its role in the potentiation of GIP-mediated insulin secretion highlight its potential as a therapeutic target. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unravel the full therapeutic potential of XRP2 in combating metabolic diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Xenopsin-Related Peptide 2 (XRP2) is a nonapeptide with the amino acid sequence Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu[1]. It belongs to the xenopsin (B549565) family of peptides, which were first identified in the skin of the African clawed frog, Xenopus laevis. The broader family of xenin-related peptides, found in mammals, has garnered significant interest for its potential therapeutic applications, particularly in the realm of metabolic diseases such as type 2 diabetes and obesity[2][3][4][5]. These peptides are known to be co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells in the gut, suggesting a coordinated role in nutrient sensing and metabolic regulation[2][6].

It is important to distinguish this compound from Protein XRP2, which is encoded by the RP2 gene and is associated with X-linked retinitis pigmentosa. This document will focus exclusively on the peptide and its therapeutic potential. Due to the limited availability of specific quantitative data for XRP2, this guide will also draw upon data from the more extensively studied members of the xenin (B549566) family, such as xenin-25, as a proxy to illustrate the potential biological activities and therapeutic avenues of XRP2. The structural similarities within this peptide family provide a strong rationale for this comparative approach.

Mechanism of Action and Signaling Pathway

Xenin-related peptides are believed to exert their biological effects primarily through the neurotensin (B549771) receptor 1 (NTSR1), a G-protein coupled receptor (GPCR)[4][6]. The binding of XRP2 to NTSR1 is hypothesized to initiate a signaling cascade that leads to various cellular responses. The primary signaling pathway involves the activation of the Gq/11 alpha subunit of the heterotrimeric G-protein.

Upon activation, Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, culminating in the observed physiological effects, such as potentiation of insulin (B600854) secretion.

XRP2_Signaling_Pathway cluster_membrane Plasma Membrane NTSR1 NTSR1 (GPCR) G_protein Gαq/11 NTSR1->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates XRP2 Xenopsin-Related Peptide 2 (XRP2) XRP2->NTSR1 Binds G_protein->PLC Activates ER Endoplasmic Reticulum Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Insulin Secretion) PKC->Cellular_Response Phosphorylates Downstream Targets

Caption: Proposed signaling pathway of this compound (XRP2) via the NTSR1 receptor.

Therapeutic Potential in Metabolic Diseases

The primary therapeutic appeal of XRP2 and related xenin peptides lies in their potential to address key pathophysiological aspects of type 2 diabetes and obesity.

  • Potentiation of GIP Action: One of the most significant functions of xenin is its ability to potentiate the insulinotropic effects of GIP[6]. In type 2 diabetes, the effectiveness of GIP in stimulating insulin secretion is often blunted. By restoring GIP sensitivity, xenin-related peptides could offer a novel therapeutic strategy to improve glycemic control[2].

  • Insulin Secretion: Studies on xenin-25 and its fragments have shown that they can directly stimulate insulin secretion from pancreatic beta-cells[7]. This effect, combined with the potentiation of GIP, suggests a dual mechanism for enhancing insulin release.

  • Satiety and Food Intake: Xenin peptides have been shown to reduce food intake and promote satiety, which could be beneficial for weight management in obese individuals[4][8].

  • Beta-Cell Health: Some evidence suggests that xenin peptides may also promote the proliferation and survival of pancreatic beta-cells, which is crucial for the long-term management of diabetes[9].

Quantitative Data on the Biological Activity of Xenin-Related Peptides

While specific quantitative data for XRP2 is limited, the following table summarizes the key biological activities observed for the broader xenin peptide family, providing a basis for the expected effects of XRP2.

Biological EffectPeptide StudiedModel SystemKey FindingsReference(s)
Insulin Secretion Xenin-25, Xenin-8BRIN-BD11 cells (rat insulinoma)Dose-dependent stimulation of insulin secretion.[7]
GIP Potentiation Xenin-25In vivo (mice)Enhanced GIP-induced insulin secretion and improved glucose tolerance.[6][7]
Glucose Homeostasis Xenin-8High-fat fed miceImproved glucose tolerance and insulin sensitivity after chronic administration.[7]
Food Intake Xenin-25In vivo (rats, chicks)Inhibition of feeding.[8]
Histamine Release This compoundIsolated rat mast cellsAs effective as bradykinin (B550075) in releasing histamine.
Adipocyte Function Xenin-25-Gln3T3-L1 adipocytesStimulated adipocyte differentiation and lipolysis.[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the therapeutic potential of this compound.

Competitive Receptor Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of XRP2 for the neurotensin receptor 1 (NTSR1).

Workflow Diagram:

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing NTSR1 Incubation Incubate membranes with radiolabeled neurotensin and varying concentrations of XRP2 Membrane_Prep->Incubation Reagent_Prep Prepare assay buffer, radiolabeled neurotensin, and XRP2 dilutions Reagent_Prep->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Measurement Measure radioactivity of bound ligand Separation->Measurement Competition_Curve Generate competition curve (% bound vs. log[XRP2]) Measurement->Competition_Curve IC50_Calc Calculate IC50 Competition_Curve->IC50_Calc Ki_Calc Calculate Ki using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Workflow for a competitive receptor binding assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing human NTSR1 (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of radiolabeled neurotensin (e.g., [³H]-neurotensin).

    • Add increasing concentrations of unlabeled XRP2 (competitor).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound and free radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the XRP2 concentration.

    • Determine the IC50 value (the concentration of XRP2 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Insulin Secretion Assay

This protocol details a method to assess the effect of XRP2 on insulin secretion from a pancreatic beta-cell line.

Workflow Diagram:

Insulin_Secretion_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Culture pancreatic beta-cells (e.g., BRIN-BD11) Plating Plate cells in a multi-well plate Cell_Culture->Plating Pre_incubation Pre-incubate cells in low-glucose buffer Plating->Pre_incubation Stimulation Incubate with varying concentrations of XRP2 at low and high glucose concentrations Pre_incubation->Stimulation Supernatant_Collection Collect supernatant Stimulation->Supernatant_Collection Insulin_ELISA Measure insulin concentration in supernatant using ELISA Supernatant_Collection->Insulin_ELISA Data_Analysis Analyze and plot insulin secretion vs. XRP2 concentration Insulin_ELISA->Data_Analysis

Caption: Workflow for an in vitro insulin secretion assay.

Methodology:

  • Cell Culture:

    • Culture a suitable pancreatic beta-cell line (e.g., BRIN-BD11) under standard conditions.

    • Seed the cells into a 24-well plate and allow them to adhere and grow to a confluent monolayer.

  • Insulin Secretion Assay:

    • Wash the cells with a pre-warmed Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM).

    • Pre-incubate the cells in the low-glucose KRBB for 1-2 hours.

    • Replace the pre-incubation buffer with fresh KRBB containing either low (2.8 mM) or high (16.7 mM) glucose, along with varying concentrations of XRP2. Include controls with glucose alone.

    • Incubate for a defined period (e.g., 1 hour) at 37°C.

  • Insulin Measurement:

    • Collect the supernatant from each well.

    • Centrifuge the supernatant to remove any detached cells.

    • Measure the concentration of insulin in the supernatant using a commercially available ELISA kit.

    • Normalize the insulin secretion to the total protein content or cell number in each well.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol describes how to evaluate the effect of XRP2 on glucose homeostasis in an animal model of insulin resistance.

Workflow Diagram:

OGTT_Workflow cluster_animal_prep Animal Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Model Use high-fat diet-induced obese/diabetic mice Fasting Fast mice overnight Animal_Model->Fasting Baseline_Blood Collect baseline blood sample (t=0) Fasting->Baseline_Blood Administration Administer XRP2 or vehicle (e.g., intraperitoneally) Baseline_Blood->Administration Glucose_Challenge Administer oral glucose gavage Administration->Glucose_Challenge Blood_Sampling Collect blood samples at timed intervals (e.g., 15, 30, 60, 90, 120 min) Glucose_Challenge->Blood_Sampling Glucose_Measurement Measure blood glucose levels Blood_Sampling->Glucose_Measurement AUC_Calculation Calculate Area Under the Curve (AUC) for glucose excursion Glucose_Measurement->AUC_Calculation Statistical_Analysis Perform statistical analysis to compare treatment groups AUC_Calculation->Statistical_Analysis

Caption: Workflow for an in vivo oral glucose tolerance test (OGTT).

Methodology:

  • Animal Model:

    • Use a relevant animal model, such as male C57BL/6J mice fed a high-fat diet for several weeks to induce obesity and insulin resistance.

    • House the animals under standard conditions with a 12-hour light/dark cycle.

  • OGTT Procedure:

    • Fast the mice overnight (approximately 16 hours) with free access to water.

    • Record the body weight of each mouse.

    • Collect a baseline blood sample (t=0 min) from the tail vein to measure fasting blood glucose.

    • Administer XRP2 or vehicle control (e.g., saline) via an appropriate route (e.g., intraperitoneal injection).

    • After a short interval (e.g., 15-30 minutes), administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

    • Collect subsequent blood samples at timed intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Data Analysis:

    • Measure the blood glucose concentration in each sample using a glucometer.

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance.

    • Perform statistical analysis (e.g., ANOVA) to determine if there is a significant difference in the glucose response between the XRP2-treated and control groups.

Conclusion

This compound, as a member of the xenin family of peptides, holds considerable promise as a potential therapeutic agent for metabolic diseases. Its proposed mechanism of action through the neurotensin receptor, leading to the potentiation of GIP action and direct stimulation of insulin secretion, addresses key defects in type 2 diabetes. Furthermore, its potential effects on satiety and beta-cell health suggest a multifaceted therapeutic profile. While further research is required to fully elucidate the specific pharmacological properties of XRP2, including its receptor binding kinetics, in vivo efficacy, and pharmacokinetic profile, the existing data on related peptides provide a strong rationale for its continued investigation and development as a novel treatment for metabolic disorders. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of XRP2's therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Xenopsin-Related Peptide 2 (XRP2) and its intricate relationship with the xenin (B549566)/neurotensin (B549771) family of peptides. The document elucidates the structural and functional parallels between these peptides, their interaction with neurotensin receptors, and the subsequent intracellular signaling cascades. Detailed experimental methodologies are provided for key assays, and quantitative data for representative peptides are presented for comparative analysis.

Core Concepts: The Xenin/Neurotensin Peptide Family

The xenin/neurotensin family of peptides, which includes xenin, neurotensin, and this compound (XRP2), are a group of structurally related signaling molecules.[1] These peptides are characterized by a conserved C-terminal amino acid sequence which is crucial for their biological activity.[2] They exert their effects primarily through interaction with neurotensin receptors, most notably the high-affinity neurotensin receptor 1 (NTS1).[1][3]

Key Members of the Family:

  • Neurotensin (NT): A 13-amino acid peptide, neurotensin is the most extensively studied member of the family. It functions as a neurotransmitter or neuromodulator in the central nervous system and as a local hormone in the periphery, particularly the gastrointestinal tract.[4]

  • Xenin: A 25-amino acid peptide, xenin shares structural similarities with neurotensin and is also involved in gastrointestinal functions.[1] It has been shown to interact with the neurotensin receptor.[1]

  • This compound (XRP2): As its name suggests, XRP2 is closely related to xenopsin, an amphibian peptide that is structurally and functionally analogous to neurotensin. XRP2 is considered a member of this family due to its structural homology and presumed interaction with neurotensin receptors.

Structural and Functional Relationships

The biological activity of the xenin/neurotensin peptide family is largely dictated by their C-terminal region. This conserved sequence allows these peptides to bind to and activate neurotensin receptors, initiating a cascade of intracellular events. While they share a common receptor target in NTS1, subtle differences in their amino acid sequences can lead to variations in binding affinity, potency, and potentially biased signaling, making them intriguing subjects for therapeutic development.

Quantitative Data for the Xenin/Neurotensin Family

Table 1: Binding Affinities (Ki) at the NTS1 Receptor

PeptideKi (nM)SpeciesAssay Conditions
Neurotensin0.26HumanRadioligand binding assay with [125I-Tyr3]-neurotensin in substantia nigra homogenates.[5]
Neurotensin4.3HumanRadioligand binding assay (second site identified) with [125I-Tyr3]-neurotensin in substantia nigra homogenates.[5]
XeninData not available

Table 2: Functional Potency (EC50) for Calcium Mobilization via the NTS1 Receptor

PeptideEC50 (nM)Cell LineAssay Conditions
Neurotensin0.8HT-29 cellsIntracellular calcium measurement.[6]
Xenin-8 (active fragment)0.16Not specifiedPotentiation of glucose-stimulated insulin (B600854) response.[7]

Signaling Pathways of the Neurotensin 1 Receptor

Activation of the NTS1 receptor by peptides of the xenin/neurotensin family predominantly couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a well-defined signaling cascade leading to an increase in intracellular calcium.

NTS1_Signaling_Pathway Peptide XRP2 / Xenin / Neurotensin NTS1 NTS1 Receptor Peptide->NTS1 Binds and Activates Gq Gαq/11 NTS1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release ER->Ca_Release Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: NTS1 Receptor Gq Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for NTS1 Receptor

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test peptide for the NTS1 receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis A Prepare cell membranes expressing NTS1 receptor C Incubate membranes with a fixed concentration of radioligand and varying concentrations of competitor peptide A->C B Prepare radioligand (e.g., [³H]neurotensin) and unlabeled competitor peptides B->C D Rapidly filter the incubation mixture to separate bound from free radioligand C->D E Wash filters to remove non-specific binding D->E F Measure radioactivity on filters using a scintillation counter E->F G Plot percentage of specific binding vs. log[competitor] F->G H Determine IC50 from the curve G->H I Calculate Ki using the Cheng-Prusoff equation H->I

Caption: Workflow for a Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the NTS1 receptor are prepared from cultured cells or tissue homogenates by differential centrifugation.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a buffer solution, a fixed concentration of a radiolabeled neurotensin analog (e.g., [³H]neurotensin), and a range of concentrations of the unlabeled competitor peptide (e.g., XRP2, xenin, or neurotensin).

  • Incubation: The prepared cell membranes are added to the wells to initiate the binding reaction. The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol describes a functional assay to measure the potency (EC50) of a peptide in activating the NTS1 receptor, leading to an increase in intracellular calcium.

Calcium_Mobilization_Assay A Seed NTS1-expressing cells in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Wash cells to remove extracellular dye B->C D Add varying concentrations of the test peptide (XRP2, xenin, or neurotensin) C->D E Measure the change in fluorescence over time using a plate reader D->E F Plot the peak fluorescence response vs. log[peptide] E->F G Determine the EC50 value from the dose-response curve F->G

Caption: Workflow for a Calcium Mobilization Assay.

Methodology:

  • Cell Culture: Cells stably or transiently expressing the NTS1 receptor are seeded in a 96-well, black-walled, clear-bottom plate and grown to a suitable confluency.

  • Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

  • Washing: The cells are washed to remove any extracellular dye.

  • Peptide Addition: The plate is placed in a fluorescence plate reader. Varying concentrations of the test peptide are automatically added to the wells.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically before and after the addition of the peptide. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response is plotted against the logarithm of the peptide concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is the concentration of the peptide that produces 50% of the maximal response.

Conclusion

This compound is an integral member of the xenin/neurotensin peptide family, sharing structural motifs and a common receptor target, the neurotensin 1 receptor, with its counterparts. While quantitative pharmacological data for XRP2 remains to be fully elucidated, its relationship with xenin and neurotensin provides a strong rationale for its involvement in similar physiological processes, particularly within the gastrointestinal and central nervous systems. The detailed experimental protocols provided herein offer a robust framework for the further characterization of XRP2 and other novel peptides targeting the neurotensin system, which holds significant promise for future therapeutic interventions.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Pharmacology, Signaling, and Experimental Methodologies of a Key Neurotensin (B549771) Receptor Agonist

Xenopsin-Related Peptide 2 (XRP-2), an avian peptide structurally and functionally analogous to amphibian xenopsin (B549565) and mammalian neurotensin (NT), has emerged as a significant subject of research due to its potent and diverse physiological effects. Acting as a universal agonist for neurotensin receptors, XRP-2 is implicated in a range of biological processes, including pancreatic secretion, appetite regulation, and inflammatory responses. This technical guide provides a comprehensive literature review of XRP-2, summarizing key quantitative data, detailing experimental protocols, and visualizing its primary signaling pathway to serve as a resource for researchers, scientists, and professionals in drug development.

Core Physiological Effects and Pharmacological Properties

XRP-2, and its human equivalent xenin (B549566), exert their biological functions primarily through the activation of neurotensin receptors (NTS), which are G protein-coupled receptors (GPCRs). The C-terminal region of XRP-2 shares significant homology with neurotensin, which is crucial for its binding and activation of these receptors.

Quantitative Data Summary

The following tables summarize the available quantitative data for XRP-2 and its closely related analogue, xenin, across various physiological functions.

Table 1: Effect of Xenin on Exocrine Pancreatic Secretion in Dogs [1]

ParameterValueSpeciesExperimental Condition
Starting Dose4 pmol/kg/minDogIntravenous infusion
Maximal Effect Dose64 pmol/kg/minDogIntravenous infusion

Table 2: Effect of Xenin on Food Intake in Rats [2]

Dose (intracerebroventricular)Reduction in 1-hour Food IntakeReduction in 2-hour Food IntakeSpecies
1.5 µgEffective-Rat
5 µg--Rat
15 µg42%25%Rat

Table 3: Binding Affinity of a Neurotensin Analog to Human Neurotensin Receptors [3]

Note: Data for a fluorescently labeled NT(8-13) analog is provided as a reference for typical binding affinities to neurotensin receptors, as direct Ki values for XRP-2 were not available in the reviewed literature.

LigandReceptor SubtypepKiKi (nM)Cell Line
Fluorescent NT(8-13) analogNTS1R9.86 ± 0.090.14HT-29
Fluorescent NT(8-13) analogNTS2R9.11 ± 0.020.78HEK293T-hNTS2R

Key Experimental Protocols

This section details the methodologies for key experiments frequently cited in XRP-2 and xenin research.

Receptor Binding Assay (Competitive Binding)

This protocol is adapted from studies on neurotensin receptor ligands and can be applied to determine the binding affinity of XRP-2.[3]

Objective: To determine the inhibitory constant (Ki) of XRP-2 for NTS1 and NTS2 receptors.

Materials:

  • Cell membranes prepared from cell lines expressing NTS1R (e.g., HT-29) or NTS2R (e.g., HEK293T-hNTS2R).

  • Radiolabeled neurotensin analog (e.g., [³H]SR142948A or a tritiated NT(8-13) analog) as the radioligand.

  • Unlabeled XRP-2 at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of unlabeled XRP-2.

  • Incubations are typically carried out at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled neurotensin.

  • Calculate the IC50 value (the concentration of XRP-2 that inhibits 50% of the specific binding of the radioligand) from the competition curve.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine (B1213489) Release Assay from Mast Cells

This protocol describes a method to quantify histamine release from mast cells upon stimulation with XRP-2.

Objective: To determine the potency (EC50) of XRP-2 in inducing histamine release.

Materials:

  • Isolated rat peritoneal mast cells or a human mast cell line (e.g., LAD2).

  • XRP-2 at various concentrations.

  • Buffer for cell suspension and histamine release (e.g., Tyrode's buffer).

  • Reagents for histamine quantification (e.g., o-phthalaldehyde (B127526) for fluorometric assay or an ELISA kit).

Procedure:

  • Isolate and purify mast cells from the rat peritoneal cavity or culture a human mast cell line.

  • Pre-incubate the mast cells in the buffer at 37°C for a short period.

  • Add varying concentrations of XRP-2 to the cell suspension and incubate for a defined time (e.g., 15-30 minutes) at 37°C.

  • Terminate the reaction by placing the tubes on ice and centrifuging to pellet the cells.

  • Collect the supernatant, which contains the released histamine.

  • Lyse the cell pellet to determine the total histamine content.

  • Quantify the histamine concentration in the supernatant and the cell lysate using a suitable method (fluorometry or ELISA).

  • Express histamine release as a percentage of the total histamine content.

  • Plot the percentage of histamine release against the log concentration of XRP-2 to determine the EC50 value.

In Vivo Assessment of Pancreatic Secretion

This protocol is based on studies investigating the effect of xenin on pancreatic function in a canine model.[1]

Objective: To evaluate the dose-dependent effect of XRP-2 on exocrine pancreatic secretion.

Materials:

  • Anesthetized dogs with cannulated pancreatic ducts.

  • XRP-2 dissolved in a suitable vehicle (e.g., saline).

  • Infusion pumps.

  • Equipment for collecting and measuring the volume and protein content of pancreatic juice.

Procedure:

  • Anesthetize the dogs and surgically prepare them by cannulating the main pancreatic duct to collect pancreatic juice.

  • Allow for a basal collection period to establish a stable baseline of pancreatic secretion.

  • Administer XRP-2 via continuous intravenous infusion at increasing doses (e.g., 4, 8, 16, 32, 64 pmol/kg/min).

  • Collect pancreatic juice in timed intervals throughout the infusion period.

  • Measure the volume of the collected pancreatic juice.

  • Determine the protein concentration of the pancreatic juice as an indicator of enzyme secretion.

  • Plot the pancreatic juice flow rate and protein output against the infused dose of XRP-2 to determine the dose-response relationship.

Measurement of Food Intake

This protocol outlines a method to assess the effect of XRP-2 on appetite in a rodent model.[2]

Objective: To investigate the anorexigenic effect of centrally administered XRP-2.

Materials:

  • Rats or mice with intracerebroventricular (ICV) cannulae.

  • XRP-2 dissolved in artificial cerebrospinal fluid (aCSF).

  • Standard laboratory chow and water.

  • Metabolic cages for monitoring food and water intake.

Procedure:

  • Implant ICV cannulae into the lateral ventricles of the brains of the experimental animals and allow for recovery.

  • Fast the animals for a specific period (e.g., 12-24 hours) to induce a feeding response.

  • Administer XRP-2 or vehicle (aCSF) via the ICV cannula at various doses (e.g., 1.5, 5, 15 µg).

  • Immediately after injection, provide the animals with pre-weighed food and water.

  • Measure the cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Analyze the data to determine the effect of different doses of XRP-2 on food consumption compared to the vehicle control.

Signaling Pathways of this compound

XRP-2, by activating neurotensin receptors (primarily NTS1), triggers a cascade of intracellular signaling events. NTS1 is a canonical GPCR that couples to multiple G protein subtypes, leading to the activation of various downstream effectors.

Primary Signaling Cascade via Gq/11

The predominant signaling pathway activated by NTS1 involves the Gq/11 family of G proteins.

XRP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol XRP2 XRP-2 NTS1R NTS1 Receptor XRP2->NTS1R Binds to Gq Gαq/11 NTS1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_cytosol [Ca²⁺]i ↑ Ca2_release->Ca2_cytosol Ca2_cytosol->PKC Activates Downstream Downstream Cellular Effects Ca2_cytosol->Downstream Modulates Enzyme Activity PKC->Downstream Phosphorylates Target Proteins

Caption: XRP-2 activates the NTS1 receptor, leading to Gq-mediated PLC activation.

The binding of XRP-2 to the NTS1 receptor induces a conformational change, activating the associated Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The resulting increase in intracellular Ca²⁺ concentration, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses such as smooth muscle contraction, secretion, and cell growth.

Secondary Signaling Pathways

In addition to the primary Gq pathway, NTS1 receptors can also couple to other G proteins, such as Gi/o and Gs, although these are generally considered secondary pathways.

  • Gi/o Pathway: Activation of the Gi/o pathway by NTS1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Gs Pathway: Conversely, coupling to Gs can stimulate adenylyl cyclase, leading to an increase in cAMP production.

The specific cellular context and receptor conformation likely determine the preferential G protein coupling and the resulting downstream signaling cascade.

Conclusion

This compound is a potent agonist of neurotensin receptors with a wide array of physiological effects. Its actions on pancreatic secretion and food intake are well-documented, primarily through its human analogue, xenin. The primary signaling mechanism involves the Gq-PLC-IP3/DAG pathway, leading to intracellular calcium mobilization and PKC activation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of targeting the neurotensin system with XRP-2 or its analogues. Future research should focus on elucidating the precise binding kinetics of XRP-2 to different neurotensin receptor subtypes and further characterizing its downstream signaling in various cell types to fully understand its physiological roles and therapeutic possibilities.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols and assays relevant to the study of Xenopsin-Related Peptide 2 (XRP2), a peptide with the sequence Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu. Given the limited specific data on XRP2, this document leverages protocols for the closely related human peptide, xenin, and its interaction with the neurotensin (B549771) receptor (NTSR1), a likely physiological target.

Peptide Synthesis and Purification

XRP2 can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The following provides a general methodology.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of XRP2

Materials:

  • Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Ile-OH, etc.)

  • Rink Amide resin (for C-terminal amide)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple Fmoc-Leu-OH to the resin using HBTU and DIPEA in DMF. Allow the reaction to proceed for 2 hours.

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

  • Subsequent Amino Acid Coupling: Sequentially couple the remaining amino acids (Ile, Trp, Pro, Arg(Pbf), Lys(Boc), Pro, His(Trt), Phe) using the same coupling and deprotection steps. Monitor coupling completion with a Kaiser test.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final XRP2 peptide as a white powder.

Workflow for XRP2 Synthesis and Purification

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Rink Amide Resin Coupling1 Couple Fmoc-Leu-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 CouplingN Repeat Coupling & Deprotection for all Amino Acids Deprotection1->CouplingN Cleavage Treat with TFA Cocktail CouplingN->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation RPHPLC RP-HPLC Purification Precipitation->RPHPLC Lyophilization Lyophilization RPHPLC->Lyophilization QC Mass Spectrometry & Analytical HPLC Lyophilization->QC G XRP2 XRP2 NTSR1 NTSR1 XRP2->NTSR1 Binds Gq Gαq NTSR1->Gq Activates G_i_o Gαi/o NTSR1->G_i_o Activates beta_arrestin β-Arrestin NTSR1->beta_arrestin Recruits PLC PLC Gq->PLC AC Adenylyl Cyclase G_i_o->AC Inhibits PIP2 PIP2 PLC->PIP2 cAMP ↓ cAMP AC->cAMP Converts from ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC ERK ERK1/2 Activation PKC->ERK ATP ATP beta_arrestin->ERK

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xenopsin-Related Peptide 2 (XRP2) and its analogues, including Xenin-25 and Neurotensin (B549771) (NT), have emerged as promising therapeutic candidates for the treatment of type 2 diabetes. These peptides, primarily acting through neurotensin receptors and cholinergic pathways, have demonstrated significant effects on glucose homeostasis, insulin (B600854) secretion, and overall metabolic health in various preclinical mouse models of diabetes. This document provides detailed application notes and experimental protocols based on published literature to guide researchers in studying the effects of XRP2 administration in diabetic mouse models.

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of Xenin-25, Neurotensin, and related hybrid peptides on metabolic parameters in mouse models of diabetes.

Table 1: Effects of a Novel Neurotensin/Xenin Fusion Peptide (Ac-NT/XN-8-Gln) and Exendin-4 on Glucose Tolerance and Insulin Sensitivity in High-Fat Fed (HFF) Mice. [1][2]

Treatment Group (25 nmol/kg bw, twice daily for 32 days)Oral Glucose Tolerance Test (AUC, mmol/L·min)Insulin Sensitivity (AUC, mmol/L·min)
Lean Control987 ± 45654 ± 32
High-Fat Fed (HFF) Control1567 ± 781123 ± 56
HFF + Ac-NT/XN-8-Gln1498 ± 651054 ± 49
HFF + Exendin-41245 ± 59#876 ± 41#
HFF + Ac-NT/XN-8-Gln + Exendin-41023 ± 51#§712 ± 35#§

*p<0.05 vs. Lean Control; #p<0.05 vs. HFF Control; §p<0.05 vs. individual peptide treatments. Data are presented as mean ± SEM. AUC: Area Under the Curve.

Table 2: Effects of Xenin-25 and its Fragments on Glucose and Insulin Levels in High-Fat Fed Mice. [3]

Treatment Group (25 nmol/kg bw)Plasma Glucose (mmol/L) at 15 min post-glucosePlasma Insulin (ng/mL) at 15 min post-glucose
Saline22.4 ± 1.11.8 ± 0.2
(d-Ala2)GIP16.2 ± 0.83.9 ± 0.3
Xenin-25 + (d-Ala2)GIP14.8 ± 0.75.1 ± 0.4#
Xenin-18-25 + (d-Ala2)GIP15.1 ± 0.64.8 ± 0.3#

*p<0.05 vs. Saline; #p<0.05 vs. (d-Ala2)GIP alone. Data are presented as mean ± SEM.

Experimental Protocols

High-Fat Diet (HFD)-Induced Diabetes Mouse Model

This protocol describes the induction of a diabetic phenotype in mice through a high-fat diet, a common model for type 2 diabetes research.

Materials:

  • C57BL/6J mice (male, 8 weeks old)

  • High-fat diet (e.g., 60% kcal from fat)

  • Standard chow diet (control)

  • Animal caging and husbandry supplies

  • Glucometer and test strips

  • Insulin assay kit (ELISA)

Procedure:

  • Acclimatize mice for one week upon arrival, with free access to standard chow and water.

  • Randomly assign mice to two groups: control (standard chow) and HFF (high-fat diet).

  • House the mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity).

  • Provide the respective diets and water ad libitum for 12-16 weeks.

  • Monitor body weight and food intake weekly.

  • After the dietary induction period, confirm the diabetic phenotype by measuring fasting blood glucose and insulin levels. HFF mice typically exhibit hyperglycemia and hyperinsulinemia.

Administration of Xenopsin-Related Peptides

This protocol outlines the procedure for acute and chronic administration of XRP2 analogues.

Materials:

  • Xenin-25, Neurotensin, or hybrid peptides (lyophilized)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for injection (e.g., 29-gauge insulin syringes)

  • Vortex mixer

Procedure for Acute Administration:

  • Reconstitute the lyophilized peptide in sterile saline to the desired stock concentration. For example, for a 25 nmol/kg dose in a 25g mouse, a stock solution of 12.5 µM would require a 50 µL injection.

  • Gently vortex the solution to ensure it is fully dissolved.

  • Administer the peptide solution via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • For glucose tolerance tests, administer the peptide concurrently with or shortly before the glucose challenge.

Procedure for Chronic Administration:

  • Prepare the peptide solution as described for acute administration.

  • Administer the peptide at the desired frequency (e.g., twice daily) via i.p. or s.c. injection for the duration of the study (e.g., 21-32 days).[1]

  • Monitor body weight, food intake, and non-fasting blood glucose at regular intervals throughout the study.

Oral Glucose Tolerance Test (OGTT)

This protocol is used to assess the effect of XRP2 on glucose disposal.

Materials:

  • Diabetic mice (e.g., HFF mice)

  • Glucose solution (20% w/v in sterile water)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

Procedure:

  • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Record the baseline blood glucose level (t=0 min) from a tail snip.

  • Administer the XRP2 analogue or vehicle via i.p. or s.c. injection.

  • Immediately following peptide administration, administer a glucose bolus (2 g/kg body weight) via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plasma can be collected at these time points for insulin measurement.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound research in diabetic mouse models.

xenin_signaling_pathway cluster_gut Gut Lumen cluster_k_cell Enteroendocrine K-Cell cluster_neuron Enteric Neuron cluster_beta_cell Pancreatic Beta-Cell Nutrients Nutrient Ingestion (e.g., Glucose, Fat) K_Cell K-Cell Nutrients->K_Cell stimulates Xenin Xenin-25 K_Cell->Xenin secretes GIP GIP K_Cell->GIP secretes EntericNeuron Cholinergic Enteric Neuron Xenin->EntericNeuron activates GIP_R GIP Receptor GIP->GIP_R binds to ACh Acetylcholine (ACh) EntericNeuron->ACh releases mAChR Muscarinic ACh Receptor (M3) ACh->mAChR binds to Beta_Cell Pancreatic Beta-Cell Insulin Insulin Secretion Beta_Cell->Insulin GIP_R->Beta_Cell potentiates mAChR->Beta_Cell potentiates

Caption: Xenin-25 Signaling Pathway in Insulin Secretion.

neurotensin_signaling_pathway cluster_gut Gut Lumen cluster_n_cell Enteroendocrine N-Cell cluster_neuron Enteropancreatic Neurons cluster_beta_cell Pancreatic Beta-Cell Nutrients Nutrient Ingestion (e.g., Fat) N_Cell N-Cell Nutrients->N_Cell stimulates NT Neurotensin (NT) N_Cell->NT secretes EntericNeuron NTSR1-expressing Enteropancreatic Neuron NT->EntericNeuron activates NTSR1 on Beta_Cell Pancreatic Beta-Cell EntericNeuron->Beta_Cell signals to Insulin Insulin Secretion Beta_Cell->Insulin

Caption: Neurotensin Signaling in Glucose Homeostasis.[4][5]

experimental_workflow cluster_assays Metabolic Assays start Start: Acclimatize C57BL/6J Mice (1 week) diet High-Fat Diet Induction (12-16 weeks) start->diet phenotype Confirm Diabetic Phenotype (Fasting Glucose & Insulin) diet->phenotype treatment Administer XRP2 Analogue or Vehicle (Acute or Chronic) phenotype->treatment ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt itt Insulin Tolerance Test (ITT) treatment->itt monitoring Monitor Body Weight & Food Intake treatment->monitoring analysis Data Analysis & Interpretation ogtt->analysis itt->analysis monitoring->analysis

Caption: Experimental Workflow for XRP2 Studies in Diabetic Mice.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenopsin-Related Peptide 2 (XRP2), also known as XP-2, is a nonapeptide with the amino acid sequence Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu.[1][2][3] It was first identified in avian gastric extracts and is considered an avian counterpart to the amphibian peptide xenopsin.[3][4] XRP2 belongs to the xenopsin/neurotensin (B549771)/xenin peptide family, which is characterized by shared structural motifs and biological activities.[5] Members of this family, including XRP2, are known to interact with neurotensin receptors, thereby influencing a variety of physiological processes.[5] This document provides a detailed protocol for the quantitative determination of XRP2 in biological samples using a competitive radioimmunoassay (RIA).

The principle of this RIA is based on the competition between unlabeled XRP2 (present in standards or samples) and a fixed quantity of radiolabeled XRP2 for a limited number of binding sites on a specific anti-XRP2 antibody.[6][7][8] As the concentration of unlabeled XRP2 increases, the amount of radiolabeled XRP2 bound to the antibody decreases.[6][7] By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated, allowing for the determination of XRP2 concentration in unknown samples.[7]

Principle of the Assay

The competitive binding radioimmunoassay for XRP2 follows the principle of isotopic dilution. A constant amount of 125I-labeled XRP2 (tracer) and a specific rabbit anti-XRP2 antibody are incubated with either a known amount of unlabeled XRP2 standard or the unknown sample. The unlabeled XRP2 in the sample or standard competes with the 125I-XRP2 for the binding sites on the antibody. After reaching equilibrium, the antibody-bound fraction is separated from the free fraction using a precipitating agent (e.g., a second antibody against rabbit IgG). The radioactivity of the bound fraction is inversely proportional to the concentration of unlabeled XRP2 in the sample.

Experimental Workflow

RIA_Workflow Figure 1: General RIA Experimental Workflow for XRP2 Detection cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Reagent_Prep Reagent & Standard Preparation Incubation Incubate Standards/Samples with Anti-XRP2 Antibody and 125I-XRP2 Tracer Reagent_Prep->Incubation Sample_Prep Sample Collection & Extraction Sample_Prep->Incubation Separation Separate Bound from Free XRP2 Incubation->Separation Counting Measure Radioactivity of Bound Fraction Separation->Counting Analysis Calculate Results & Generate Standard Curve Counting->Analysis

Caption: General RIA Experimental Workflow for XRP2 Detection.

Data Presentation

The following tables represent typical data obtained from an XRP2 radioimmunoassay.

Table 1: Standard Curve Data

Standard Concentration (pg/mL)Mean CPM% B/B₀
0 (B₀)10520100.0
10946890.0
25820678.0
50683865.0
100505048.0
250315630.0
500189418.0
10009479.0
NSB (Non-Specific Binding)210-
TC (Total Counts)25150-

Table 2: Sample Data

Sample IDMean CPM% B/B₀Calculated Concentration (pg/mL)
Sample 1757472.035.5
Sample 2452243.0125.8
Sample 3883784.018.2

Experimental Protocols

Reagent Preparation
  • RIA Buffer: Prepare a buffer solution appropriate for peptide immunoassays (e.g., phosphate-buffered saline with 0.1% bovine serum albumin and 0.01% sodium azide).

  • XRP2 Standard Stock Solution: Reconstitute lyophilized synthetic XRP2 peptide in RIA buffer to a final concentration of 10 µg/mL. Aliquot and store at -20°C or colder.

  • Working Standard Solutions: Prepare serial dilutions of the XRP2 standard stock solution with RIA buffer to obtain concentrations ranging from 10 pg/mL to 1000 pg/mL.

  • Anti-XRP2 Antibody: Reconstitute the lyophilized primary antibody (rabbit anti-XRP2) in RIA buffer to the recommended dilution for optimal binding.

  • 125I-labeled XRP2 (Tracer): Prepare a working solution of the tracer in RIA buffer to yield approximately 8,000-10,000 counts per minute (CPM) per 100 µL.

  • Precipitating Reagent: Prepare a solution of a second antibody (e.g., goat anti-rabbit IgG) and normal rabbit serum in RIA buffer.

Assay Procedure
  • Assay Setup: Label polypropylene (B1209903) tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), standards, and unknown samples.

  • Pipetting:

    • Add 100 µL of RIA buffer to the NSB tubes.

    • Add 100 µL of the appropriate standard or sample to the corresponding tubes.

    • Add 100 µL of the primary anti-XRP2 antibody to all tubes except the TC and NSB tubes.

  • First Incubation: Vortex all tubes gently and incubate for 16-24 hours at 4°C.

  • Tracer Addition: Add 100 µL of the 125I-XRP2 tracer working solution to all tubes.

  • Second Incubation: Vortex all tubes gently and incubate for another 16-24 hours at 4°C.

  • Precipitation: Add 500 µL of the cold precipitating reagent to all tubes except the TC tubes.

  • Third Incubation: Vortex and incubate for at least 20 minutes at 4°C to allow for the precipitation of the antibody-bound complex.

  • Centrifugation: Centrifuge all tubes (except TC) at 3,000 x g for 20 minutes at 4°C.

  • Aspiration: Carefully aspirate the supernatant from all tubes except the TC tubes, without disturbing the pellet.

  • Counting: Measure the radioactivity of the pellet in each tube using a gamma counter.

Data Analysis
  • Calculate the average CPM for each set of duplicates.

  • Subtract the average NSB CPM from all other average CPM values to get the net CPM.

  • Calculate the percentage of tracer bound for each standard and sample relative to the zero standard (%B/B₀) using the formula: %B/B₀ = (Net CPM of Standard or Sample / Net CPM of B₀) x 100

  • Plot a standard curve of %B/B₀ versus the log of the standard concentration.

  • Determine the concentration of XRP2 in the unknown samples by interpolating their %B/B₀ values from the standard curve.

Signaling Pathway

Xenopsin-related peptides, including XRP2, are known to exert their biological effects through G protein-coupled receptors, primarily the neurotensin receptor 1 (NTSR1).[5] Activation of NTSR1 can initiate multiple downstream signaling cascades.

Signaling_Pathway Figure 2: Proposed Signaling Pathway for XRP2 via NTSR1 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm XRP2 XRP2 NTSR1 NTSR1 (GPCR) XRP2->NTSR1 Binds G_protein Gαq/Gαi NTSR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gαi) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream cAMP ↓ cAMP AC->cAMP cAMP->Downstream

References

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides detailed application notes and a generalized protocol for the quantification of Xenopsin-Related Peptide 2 (XRP2), with a focus on its most studied member, Xenin-25, using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This guide is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology, metabolism, and obesity research.

Application Notes

Introduction to this compound (Xenin)

Xenin-25 is a 25-amino acid peptide hormone co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells in the gut.[1][2] It is structurally related to xenopsin, an amphibian peptide, and neurotensin.[3] Research has highlighted the therapeutic potential of xenin (B549566) and its analogues in the context of diabetes and obesity.[1][4][5]

Relevance in Diabetes and Metabolic Disorders

The quantification of xenin is of significant interest due to its role in glucose homeostasis and energy balance. Studies have shown that xenin can potentiate the insulin-releasing actions of GIP, which is particularly relevant as the GIP system is often dysregulated in type 2 diabetes.[2][5] Furthermore, xenin has been observed to influence insulin (B600854) and glucagon (B607659) secretion and promote the survival of pancreatic beta-cells.[1][5]

Role in Satiety and Obesity Research

Xenin administration has been shown to reduce food intake and delay gastric emptying, suggesting a role in satiety and the regulation of body weight.[5][6] Interestingly, the anorectic effects of xenin appear to be independent of the leptin and melanocortin signaling pathways, indicating a distinct mechanism of action in appetite regulation.[5][6][7] This makes the quantification of xenin a valuable tool in the investigation of novel anti-obesity therapeutics.

Clinical Significance

Elevated levels of xenopsin-related peptides have been observed in patients with polycystic ovary syndrome (PCOS), a condition often associated with insulin resistance.[5] Therefore, measuring the circulating levels of these peptides may provide insights into the pathophysiology of PCOS and other metabolic conditions.

Experimental Protocols

This section outlines a generalized competitive ELISA protocol for the quantification of this compound (Xenin).

Principle of the Assay

This is a competitive immunoassay. A fixed amount of biotinylated this compound competes with the unlabeled peptide in the sample or standard for a limited number of binding sites on a specific antibody. The antibody-bound biotinylated peptide is then detected by streptavidin-horseradish peroxidase (HRP) and a substrate. The intensity of the color produced is inversely proportional to the concentration of this compound in the sample.

Materials Required

  • Microplate pre-coated with a capture antibody

  • This compound (Xenin) Standard

  • Biotinylated this compound

  • Assay Buffer

  • Wash Buffer Concentrate

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution

  • Plate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Distilled or deionized water

Sample Preparation

  • Plasma: Collect whole blood into tubes containing an anticoagulant such as EDTA or heparin.[8][9][10][11] Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[11] Aliquot the supernatant (plasma) and store at -80°C. Avoid repeated freeze-thaw cycles.[8][9]

  • Serum: Collect whole blood into a tube without anticoagulant. Allow the blood to clot for 30 minutes at room temperature. Centrifuge at 1000 x g for 15 minutes. Aspirate the serum and store in aliquots at -80°C.

  • Cell Culture Supernatants: Centrifuge cell culture media at 1500 rpm for 10 minutes to remove particulates. Aliquot the supernatant and store at -80°C.

Assay Procedure

  • Reagent Preparation: Bring all reagents to room temperature before use. Dilute the Wash Buffer Concentrate with distilled water as instructed. Prepare serial dilutions of the this compound Standard in Assay Buffer.

  • Standard and Sample Addition: Add 50 µL of standards and samples to the appropriate wells of the microplate.

  • Biotinylated Peptide Addition: Add 50 µL of the diluted Biotinylated this compound to all wells.

  • Incubation: Cover the plate and incubate for 2 hours at room temperature on a plate shaker.

  • Washing: Aspirate the liquid from each well and wash three times with 300 µL of Wash Buffer per well.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP solution to each well.

  • Incubation: Cover the plate and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 5.

  • Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

Data Presentation

Table 1: Example Standard Curve Data

Standard Concentration (pg/mL)Mean Absorbance (450 nm)
10000.250
5000.450
2500.750
1251.200
62.51.850
31.252.500
03.000

Data Analysis

  • Calculate the average absorbance for each set of duplicate standards, controls, and samples.

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

  • Use the standard curve to determine the concentration of this compound in the samples by interpolating the sample's mean absorbance value.

Visualizations

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Reagent_Prep Prepare Reagents and Standards Add_Standards_Samples Add Standards and Samples to Plate Reagent_Prep->Add_Standards_Samples Sample_Prep Prepare Samples Sample_Prep->Add_Standards_Samples Add_Biotin_Peptide Add Biotinylated Peptide Add_Standards_Samples->Add_Biotin_Peptide Incubate_1 Incubate for 2 hours Add_Biotin_Peptide->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_HRP Add Streptavidin-HRP Wash_1->Add_HRP Incubate_2 Incubate for 1 hour Add_HRP->Incubate_2 Wash_2 Wash Plate Incubate_2->Wash_2 Add_Substrate Add TMB Substrate Wash_2->Add_Substrate Incubate_3 Incubate for 15-30 min Add_Substrate->Incubate_3 Add_Stop Add Stop Solution Incubate_3->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Analyze_Data Calculate Concentrations Read_Plate->Analyze_Data

Caption: Workflow of the competitive ELISA for this compound.

Xenin_Signaling_Pathway cluster_gut Gut (K-cell) cluster_pancreas Pancreas cluster_brain Brain (Hypothalamus) Food_Intake Food Intake Xenin_Secretion Xenin Secretion Food_Intake->Xenin_Secretion Beta_Cell Beta-Cell Xenin_Secretion->Beta_Cell Potentiates GIP action Satiety_Center Satiety Center Xenin_Secretion->Satiety_Center Acts independently of melanocortin pathway Insulin_Secretion ↑ Insulin Secretion Beta_Cell->Insulin_Secretion Beta_Cell_Survival ↑ Beta-Cell Survival Beta_Cell->Beta_Cell_Survival Reduced_Food_Intake ↓ Food Intake Satiety_Center->Reduced_Food_Intake

Caption: Simplified signaling pathway of Xenin.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the handling, storage, and use of Xenopsin-Related Peptide 2 (XRP2). The information is intended to ensure the stability and efficacy of the peptide for research and development applications.

Product Information

This compound is a synthetic peptide with the amino acid sequence Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu.[1] It belongs to the Xenopsin family of peptides, which are related to neurotensin (B549771) and are known for their biological activities, including roles in metabolism and satiety.[2][3][4]

Chemical Properties:

PropertyValue
Amino Acid Sequence FHPKRPWIL[1]
Molecular Formula C60H88N16O10[1]
CAS Number 117442-29-2[1]

Handling and Storage Guidelines

Proper handling and storage are critical to maintain the integrity and activity of XRP2. Peptides are susceptible to degradation from moisture, oxidation, and microbial contamination.

Lyophilized Peptide

Receiving and Initial Storage: XRP2 is typically supplied as a lyophilized powder. Upon receipt, it is recommended to store the vial at -20°C or -80°C for long-term storage.[5][6][7][8] Lyophilized peptides can be stable for several years under these conditions.[6][8][9] For short-term storage (days to weeks), 4°C is acceptable.[5][7] The vial should be kept tightly sealed and protected from light.[5][7][9]

Handling Lyophilized Powder: Before opening the vial, it is crucial to allow it to equilibrate to room temperature, preferably in a desiccator.[5][9] This prevents condensation and moisture absorption, which can significantly decrease long-term stability.[5] When weighing the peptide, do so quickly in a clean, dry environment.[6] Always wear gloves to prevent contamination from proteases present on the skin.[9]

Storage Recommendations for Lyophilized XRP2:

Storage DurationTemperatureConditions
Short-term (1-2 weeks)-20°CTightly sealed, desiccated, protected from light
Long-term (months to years)-80°CTightly sealed, desiccated, protected from light[7][8]
Peptide in Solution

Reconstitution: For reconstitution, use sterile, purified water or a buffer appropriate for your experiment (e.g., PBS at pH 7).[9] The solubility of a peptide is sequence-dependent.[8][10] If XRP2 is difficult to dissolve in aqueous solutions due to hydrophobicity, a small amount of an organic solvent like DMSO can be used to first dissolve the peptide, followed by dilution with the aqueous buffer.[9][10]

Storage of Stock Solutions: Once reconstituted, it is highly recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5][6][9] Peptide solutions are significantly less stable than the lyophilized powder.[6][7] For short-term storage, solutions can be kept at 4°C for up to a week. For longer-term storage, aliquots should be frozen at -20°C or -80°C.[5][6] The optimal pH for storing peptide solutions is typically between 5 and 7.[7]

Stability Considerations for XRP2 in Solution: The stability of peptides in solution is influenced by their amino acid sequence. Peptides containing residues such as Cys, Met, Trp, Asn, and Gln are more prone to degradation.[6][7] While the sequence of XRP2 (FHPKRPWIL) does not contain the most unstable residues, proper storage is still essential to prevent degradation.

Storage Recommendations for XRP2 Solutions:

Storage DurationTemperatureConditions
Short-term (up to 1 week)4°CSterile buffer (pH 5-7)[7]
Long-term (months)-20°C or -80°CAliquoted to avoid freeze-thaw cycles[5][6][7]

Experimental Protocols

The following are generalized protocols that can be adapted for specific experimental needs.

Preparation of Stock Solution

This protocol describes the preparation of a 1 mM stock solution of XRP2.

Materials:

  • Lyophilized XRP2

  • Sterile, nuclease-free water or appropriate buffer (e.g., PBS)

  • (Optional) DMSO

  • Sterile polypropylene (B1209903) microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized XRP2 to warm to room temperature.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Calculate the volume of solvent needed to achieve a 1 mM concentration. The molecular weight of XRP2 can be used for this calculation.

  • Add the appropriate volume of sterile water or buffer to the vial. If solubility is an issue, first dissolve the peptide in a minimal amount of DMSO and then slowly add the aqueous buffer while vortexing gently.

  • Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.

  • Aliquot the stock solution into single-use sterile polypropylene tubes.

  • Store the aliquots at -20°C or -80°C.

G cluster_prep Peptide Reconstitution A Equilibrate lyophilized XRP2 to room temperature B Centrifuge vial to collect powder C Add sterile solvent (e.g., water, PBS) or DMSO D Gently vortex to dissolve E Aliquot into single-use tubes F Store at -20°C or -80°C

Caption: A putative signaling pathway for this compound.

Safety Precautions

While the specific toxicity of XRP2 has not been fully investigated, standard laboratory safety procedures should be followed when handling this and other peptides. [5]It is recommended to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. [7]Handle the lyophilized powder in a well-ventilated area or a fume hood to avoid inhalation. [7]In case of contact with skin or eyes, rinse thoroughly with water.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the recombinant expression and purification of Xenopsin-Related Peptide 2 (XRP2). Due to the challenges associated with the expression of small, potentially cytotoxic peptides, a fusion protein strategy utilizing a Glutathione (B108866) S-transferase (GST) tag in an Escherichia coli expression system is detailed. This approach facilitates high-level expression, straightforward initial purification via affinity chromatography, and subsequent release of the target peptide through enzymatic cleavage. A final polishing step using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is described to achieve high purity XRP2 suitable for research and drug development applications.

Introduction to this compound (XRP2)

This compound (XRP2) is a bioactive peptide with the amino acid sequence Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu. It shares structural and functional similarities with xenopsin (B549565) and neurotensin (B549771), which are known to be involved in various physiological processes. Like xenopsin, XRP2 has been shown to elicit biological effects such as the release of histamine (B1213489) from mast cells. Peptides in this family, including the human equivalent xenin, are being investigated for their therapeutic potential in metabolic disorders like diabetes. The neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR), is a key mediator of the signaling pathways activated by these peptides. Activation of NTSR1 can initiate multiple downstream signaling cascades, including those involving Gαq, Gαi/o, and β-arrestin recruitment, leading to diverse cellular responses. The recombinant production of XRP2 is essential for further investigation of its structure-activity relationship, mechanism of action, and therapeutic potential.

Experimental Workflow Overview

The overall workflow for the recombinant expression and purification of XRP2 is depicted below. The process begins with the design and synthesis of a gene encoding a GST-XRP2 fusion protein. This construct is then cloned into an E. coli expression vector and transformed into a suitable host strain. Following induction of expression, the bacterial cells are harvested and lysed. The GST-tagged XRP2 is captured from the cell lysate using glutathione affinity chromatography. The XRP2 peptide is then liberated from the GST tag by enzymatic cleavage with thrombin. Finally, the released XRP2 is purified to homogeneity using RP-HPLC.

experimental_workflow cluster_cloning Gene Synthesis and Cloning cluster_expression Expression cluster_purification Purification cluster_characterization Characterization gene_synthesis Gene Synthesis (GST-Thrombin-XRP2) cloning Cloning into pET Vector gene_synthesis->cloning Ligation transformation Transformation into E. coli BL21(DE3) cloning->transformation culture Cell Culture transformation->culture induction IPTG Induction culture->induction harvest Cell Harvest induction->harvest lysis Cell Lysis harvest->lysis affinity Glutathione Affinity Chromatography lysis->affinity cleavage On-column Thrombin Cleavage affinity->cleavage rphplc RP-HPLC Purification cleavage->rphplc analysis Purity Analysis (HPLC) Mass Spectrometry rphplc->analysis signaling_pathway XRP2 XRP2 NTSR1 NTSR1 (GPCR) XRP2->NTSR1 Binding G_protein Gαq / Gαi/o NTSR1->G_protein Activation Beta_Arrestin β-Arrestin NTSR1->Beta_Arrestin Recruitment PLC Phospholipase C (PLC) G_protein:e->PLC:w Activates Adenylate_Cyclase Adenylate Cyclase G_protein:e->Adenylate_Cyclase:w Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC Cellular_Response Cellular Response (e.g., Histamine Release) Ca_release->Cellular_Response PKC->Cellular_Response cAMP ↓ cAMP Adenylate_Cyclase->cAMP cAMP->Cellular_Response MAPK MAPK Pathway (ERK1/2) Beta_Arrestin->MAPK MAPK->Cellular_Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of Xenopsin-Related Peptide 2 (XRP-2), a peptide of interest for various biological and pharmacological studies. The synthesis is based on the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Peptide Profile: this compound (Xenopsin)

For the purpose of this protocol, this compound (XRP-2) is defined as the canonical Xenopsin (B549565) peptide with the following sequence:

  • Sequence: pGlu-Gly-Lys-Arg-Pro-Trp-Ile-Leu

  • Molecular Formula: C₄₇H₇₃N₁₃O₉

  • Molecular Weight: 988.16 g/mol

Quantitative Data Summary

The following tables summarize typical quantitative data expected from the solid-phase synthesis of XRP-2 using the described protocol.

Table 1: Synthesis Yield and Purity

ParameterExpected ValueMethod of Analysis
Crude Peptide Yield70-85%Gravimetric Analysis
Purity of Crude Peptide60-75%HPLC (220 nm)
Purity of Purified Peptide>98%HPLC (220 nm)
Overall Purified Yield25-40%Gravimetric Analysis

Table 2: Characterization of Purified XRP-2

ParameterExpected ValueMethod of Analysis
Molecular Weight (M+H)⁺988.2 ± 0.5 DaMass Spectrometry (ESI-MS)
HPLC Retention TimeGradient DependentReverse-Phase HPLC
Amino Acid CompositionConforms to sequenceAmino Acid Analysis

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of XRP-2

This protocol is based on a standard Fmoc/tBu strategy.[1][2][3]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Ile-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH

  • Pyroglutamic acid (pGlu)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Washing solvents: DMF, DCM, Methanol

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.[3]

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF twice for 10 minutes each. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) (3 equivalents) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2 minutes.

    • Add DIPEA (6 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin and shake for 2 hours.[4]

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Ile, Trp(Boc), Pro, Arg(Pbf), Lys(Boc), and Gly.

  • N-terminal Pyroglutamic Acid Coupling:

    • After the final Fmoc deprotection of the Gly residue, couple pyroglutamic acid using the same coupling procedure as for the other amino acids.

  • Final Wash: After the final coupling step, wash the peptidyl-resin with DMF, DCM, and methanol, and then dry it under vacuum.

Cleavage and Deprotection

Materials:

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)[5]

  • Cold diethyl ether

Procedure:

  • Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.[5]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[6]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification

Materials:

  • Reverse-phase HPLC system with a preparative C18 column[7][8]

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile[6]

Procedure:

  • Dissolve the crude peptide in a minimal amount of mobile phase A.

  • Purify the peptide using a suitable gradient of mobile phase B. A typical gradient is 5-60% B over 30 minutes.[6]

  • Monitor the elution at 220 nm and collect the fractions containing the main peptide peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the fractions with >98% purity and lyophilize to obtain the final purified peptide.

Peptide Characterization

Mass Spectrometry:

  • Confirm the molecular weight of the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS).[9][10][11] The expected (M+H)⁺ ion should be observed.

High-Performance Liquid Chromatography (HPLC):

  • Assess the final purity of the peptide using an analytical reverse-phase HPLC system with a C18 column.[9][10][11][12] Purity should be greater than 98%.

Visualizations

Experimental Workflow

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Deprotection->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Cycle Repeat for all Amino Acids Wash1->Cycle Cycle->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Cycle->Cleavage Final Amino Acid Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization FinalProduct Purified XRP-2 (>98% Purity) Characterization->FinalProduct

Caption: Workflow for the solid-phase synthesis of XRP-2.

Signaling Pathway of Xenopsin-Related Peptides

Xenopsin and its related peptides, like Xenin, are known to interact with G-protein coupled receptors.[13][14] Xenin, for instance, has been shown to interact with the neurotensin (B549771) receptor, which can couple to Gq to activate the phospholipase C pathway, or to Gi to inhibit adenylyl cyclase.[14] Xenopsin has been shown to signal via Gαi.[13] This diagram illustrates a generalized signaling pathway.

Xenopsin_Signaling XRP2 Xenopsin-Related Peptide 2 (XRP-2) Receptor Neurotensin Receptor (GPCR) XRP2->Receptor Binds G_protein G-protein (Gq / Gi) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gi) PIP2 PIP2 PLC->PIP2 Cleaves cAMP cAMP AC->cAMP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Pancreatic Secretion) Ca2->Response PKC->Response ATP ATP ATP->AC cAMP->Response Modulates

Caption: Generalized signaling pathway for Xenopsin-related peptides.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotensin (B549771) (NT) is a tridecapeptide that exerts a wide range of effects in the central nervous system and periphery through its interaction with specific G protein-coupled receptors (GPCRs), primarily the neurotensin receptor 1 (NTSR1) and neurotensin receptor 2 (NTSR2).[1][2] The study of these receptors is crucial for understanding their roles in various physiological processes, including pain perception, temperature regulation, and dopamine (B1211576) signaling, as well as their involvement in pathological conditions like cancer and neurological disorders. Xenopsin-Related Peptide 2 (XRP2), a peptide with structural homology to xenopsin (B549565) and neurotensin, presents a valuable tool for investigating the intricacies of neurotensin receptor signaling.[3] While xenopsin has been shown to be as potent as neurotensin in some models, species-specific differences in receptor interaction have been observed, highlighting the need for detailed characterization of related peptides like XRP2.[1]

These application notes provide a comprehensive guide for researchers to utilize XRP2 in studying neurotensin receptor signaling pathways. The document includes detailed protocols for key experiments, structured data tables for comparative analysis, and visualizations of the relevant signaling cascades and experimental workflows.

Data Presentation

The following tables are designed to summarize quantitative data obtained from the experimental protocols outlined below. Researchers can use this structure to organize their findings and compare the pharmacological properties of this compound (XRP2) with the endogenous ligand, neurotensin.

Table 1: Comparative Binding Affinities at Neurotensin Receptors

PeptideReceptor SubtypeCell Line/TissueRadioligandKi (nM)Reference
NeurotensinNTSR1HT-29 cells[3H]NeurotensinValueCitation
NeurotensinNTSR2CHO-K1 cells[125I-Tyr11]NeurotensinValueCitation
XRP2 NTSR1 User-definedUser-definedTo be determined
XRP2 NTSR2 User-definedUser-definedTo be determined
XenopsinRat Brain[3H]NeurotensinPotent[1]
XenopsinGuinea-Pig Brain[3H]NeurotensinLess Potent[1]

Table 2: Functional Potency and Efficacy in Second Messenger Assays

PeptideReceptor SubtypeAssayCell LineEC50 (nM)Emax (% of Neurotensin)Reference
NeurotensinNTSR1Calcium MobilizationHT-29 cellsValue100%[4]
NeurotensinNTSR1ERK1/2 PhosphorylationCHO-hNTSR1 cellsValue100%Citation
XRP2 NTSR1 Calcium Mobilization User-definedTo be determinedTo be determined
XRP2 NTSR1 ERK1/2 Phosphorylation User-definedTo be determinedTo be determined

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.

NTSR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular XRP2 XRP2 / Neurotensin NTSR1 NTSR1 XRP2->NTSR1 Gq Gαq NTSR1->Gq beta_arrestin β-Arrestin NTSR1->beta_arrestin recruits PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC MAPK_Cascade MAPK Cascade (Raf-MEK-ERK) PKC->MAPK_Cascade ERK pERK1/2 MAPK_Cascade->ERK beta_arrestin->MAPK_Cascade

Caption: NTSR1 Signaling Pathway Activated by XRP2/Neurotensin.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., CHO-hNTSR1) binding_assay Radioligand Binding Assay cell_culture->binding_assay calcium_assay Calcium Mobilization Assay cell_culture->calcium_assay erk_assay ERK1/2 Phosphorylation Assay cell_culture->erk_assay peptide_prep Peptide Preparation (XRP2, Neurotensin) peptide_prep->binding_assay peptide_prep->calcium_assay peptide_prep->erk_assay binding_analysis Determine Ki binding_assay->binding_analysis functional_analysis Determine EC₅₀ and Eₘₐₓ calcium_assay->functional_analysis erk_assay->functional_analysis

Caption: General Experimental Workflow for XRP2 Characterization.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the interaction of XRP2 with neurotensin receptors.

Protocol 1: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of XRP2 for NTSR1 and NTSR2.

Materials:

  • Cell Lines: CHO-K1 or HEK293 cells stably expressing human NTSR1 or NTSR2.

  • Radioligand: [3H]Neurotensin or [125I-Tyr11]Neurotensin.

  • Peptides: XRP2 (various concentrations), unlabeled Neurotensin (as a positive control).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.

  • Scintillation Cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Cell Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge at 4°C, discard the supernatant, and resuspend the membrane pellet in fresh binding buffer.

    • Determine protein concentration using a standard protein assay.

  • Competition Binding Assay:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand at a final concentration equal to its Kd, and 50 µL of competing ligand (XRP2 or unlabeled Neurotensin) at various concentrations.

    • Add 50 µL of cell membrane preparation (typically 10-50 µg of protein).

    • For non-specific binding, use a high concentration of unlabeled Neurotensin (e.g., 1 µM).

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through the filter plate.

    • Wash the filters three times with ice-cold wash buffer.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the competing ligand.

    • Determine the IC50 value by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

This protocol measures the ability of XRP2 to stimulate intracellular calcium release following NTSR1 activation.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human NTSR1.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Peptides: XRP2 (various concentrations), Neurotensin (as a positive control).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating and Dye Loading:

    • Seed cells in a black, clear-bottom 96-well plate and culture overnight.

    • Wash the cells with assay buffer.

    • Load the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Establish a stable baseline fluorescence reading.

    • Inject the peptide solutions (XRP2 or Neurotensin) at various concentrations.

    • Measure the fluorescence intensity over time (e.g., for 1-2 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).

    • Plot the fluorescence change against the logarithm of the peptide concentration.

    • Determine the EC50 value from the concentration-response curve using non-linear regression.

    • Calculate the Emax as a percentage of the maximal response induced by Neurotensin.

Protocol 3: ERK1/2 Phosphorylation Assay

This protocol assesses the activation of the MAPK/ERK signaling pathway by XRP2 through NTSR1.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human NTSR1.

  • Serum-free medium.

  • Peptides: XRP2 (various concentrations), Neurotensin (as a positive control).

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit or mouse anti-total-ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent substrate.

  • Western blot equipment and reagents.

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Stimulate the cells with various concentrations of XRP2 or Neurotensin for a predetermined time (e.g., 5-10 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of the supernatants.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-ERK to total-ERK for each condition.

    • Plot the normalized phospho-ERK levels against the logarithm of the peptide concentration.

    • Determine the EC50 and Emax values from the concentration-response curve.

Conclusion

This compound (XRP2) holds significant potential as a pharmacological tool for dissecting the complex signaling pathways mediated by neurotensin receptors. The structural similarity of XRP2 to xenopsin, a known ligand for neurotensin receptors, strongly suggests its utility in this context.[1][3] The protocols and data presentation formats provided herein offer a robust framework for researchers to systematically investigate the binding and functional characteristics of XRP2 at NTSR1 and NTSR2. By generating quantitative data on the potency and efficacy of XRP2, the scientific community can gain deeper insights into the structure-activity relationships of neurotensin receptor ligands and potentially identify novel therapeutic leads for a variety of diseases. The provided diagrams offer a clear visual guide to the underlying biological processes and the experimental approaches to study them.

References

Author: BenchChem Technical Support Team. Date: December 2025

A focus on Xenin (B549566) and Spexin (B561601) as representative models

Introduction

While specific research on Xenopsin-Related Peptide 2 (XRP2) in the context of metabolic diseases is limited, extensive studies on related peptides, particularly Xenin and Spexin (SPX), offer significant insights into the potential applications of this peptide family. Xenin, a 25-amino acid peptide, and Spexin, a 14-amino acid peptide, are involved in regulating various metabolic processes.[1][2] This document outlines the application of these peptides in metabolic disease research, providing detailed protocols and data based on studies of Xenin and Spexin as illustrative examples for the broader class of xenopsin-related peptides.

These peptides have emerged as potential therapeutic agents for conditions like obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD).[1][3] Their multifaceted roles include the regulation of food intake, body weight, glucose and lipid metabolism, and inflammation.[1][3]

Key Applications in Metabolic Disease Research

  • Regulation of Body Weight and Food Intake: Central administration of Xenin has been shown to reduce food intake and body weight in animal models.[4] Similarly, Spexin acts as a satiety factor, suppressing food intake, and its administration has been linked to reduced body weight and fat mass in diet-induced obese (DIO) mice.[1][5]

  • Glucose Homeostasis and Insulin (B600854) Sensitivity: Both Xenin and Spexin play crucial roles in glucose metabolism. Xenin has been observed to stimulate insulin secretion.[2][6] Spexin treatment improves insulin sensitivity in DIO and T2DM animal models and enhances glucose uptake in skeletal muscle by upregulating glucose transporter 4 (GLUT4).[7][8]

  • Lipid Metabolism: Research indicates that central administration of Xenin can alter lipid metabolism in adipose tissue, promoting lipolysis and reducing lipogenesis.[4] Spexin has also been shown to decrease serum lipid levels and hepatic lipid content in obese and diabetic mice.[8][9]

  • Anti-inflammatory Effects: Chronic low-grade inflammation is a hallmark of many metabolic diseases. Spexin treatment has been demonstrated to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of T2D and metabolic syndrome.[1]

Quantitative Data on the Effects of Xenin and Spexin in Metabolic Disease Models

The following tables summarize the quantitative effects of Xenin and Spexin on various metabolic parameters as reported in preclinical studies.

Table 1: Effects of Spexin (SPX) on Metabolic Parameters in Rodent Models

ParameterAnimal ModelTreatment DetailsKey FindingsReference
Body WeightDiet-Induced Obese (DIO) Mice25 µg/kg/day, intraperitoneally (i.p.) for 19 daysSignificant reduction in body weight compared to non-treated controls.[1]
Fat MassDIO and T2DM Mice30-day treatmentDecreased fat tissue mass.[1][8]
Serum LipidsHigh-Fat Diet (HFD) Induced Obese Mice12-week treatmentSignificant decrease in serum total cholesterol and HDL levels.[9]
Insulin SensitivityDIO and T2DM Mice30-day treatmentImproved insulin sensitivity.[8]
Inflammatory MarkersT2D Mouse ModelNot specifiedReduced serum and liver levels of TNF-α and IL-6.[1]

Table 2: Effects of Xenin on Metabolic Parameters in Rodent Models

ParameterAnimal ModelTreatment DetailsKey FindingsReference
Food Intake & Body WeightObese ob/ob Mice5µg, intracerebroventricular (i.c.v.), twice, 12h apartSignificant reductions in food intake and body weight.[4]
Adipose Tissue Gene ExpressionObese ob/ob Mice5µg, i.c.v., twice, 12h apartReduced fatty acid synthase (FASN) protein; increased adipose triglyceride lipase (B570770) (Atgl) and beta-3 adrenergic receptor (Adrb3) mRNA.[4]
Insulin and Glucagon (B607659) SecretionPerfused Rat PancreasNot specifiedStimulated a rise in insulin and glucagon levels.[6]

Experimental Protocols

Protocol 1: In Vivo Administration of Spexin to a Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the long-term administration of Spexin to evaluate its effects on metabolic parameters in a DIO mouse model.

1. Animal Model:

  • Male C57BL/6J mice, 6-8 weeks old.

  • Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 12 weeks. A control group is fed a standard chow diet.

2. Peptide Preparation and Administration:

  • Dissolve Spexin in sterile saline (0.9% NaCl).

  • Administer Spexin via intraperitoneal (i.p.) injection at a dose of 25 nmol/kg body weight, twice daily (e.g., at 09:30 and 17:30h) for the duration of the study (e.g., 32 days).[3]

  • The control group receives vehicle (saline) injections.

3. Monitoring and Sample Collection:

  • Monitor body weight and food intake regularly (e.g., daily or every other day).

  • At the end of the treatment period, collect blood samples for analysis of glucose, insulin, and lipid profiles.

  • Perform an oral glucose tolerance test (OGTT) and an insulin sensitivity test (IST).

  • Harvest tissues (e.g., liver, adipose tissue, skeletal muscle) for further analysis (e.g., gene expression, histology).

4. Oral Glucose Tolerance Test (OGTT):

  • Fast mice overnight (e.g., 16 hours).

  • Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration to measure blood glucose levels.

5. Insulin Sensitivity Test (IST):

  • Fast mice for a shorter period (e.g., 4-6 hours).

  • Administer human insulin (e.g., 0.75 U/kg body weight) via i.p. injection.

  • Measure blood glucose from tail vein blood at 0, 15, 30, and 60 minutes post-injection.

Protocol 2: In Vitro Glucose Uptake Assay in a Muscle Cell Line

This protocol details a cell-based assay to measure the effect of a xenopsin-related peptide on glucose uptake in a myotube cell line (e.g., C2C12).

1. Cell Culture and Differentiation:

  • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • To induce differentiation into myotubes, switch to a differentiation medium (DMEM with 2% horse serum) when cells reach confluence. Allow 4-6 days for differentiation.

2. Glucose Uptake Assay:

  • Wash the differentiated myotubes twice with a glucose-free medium.

  • Pre-incubate the cells in the glucose-free medium for a specified time (e.g., 15 minutes) at 37°C.

  • Treat the cells with the xenopsin-related peptide at various concentrations for a defined period. Include a positive control (e.g., insulin) and a vehicle control.

  • Add a fluorescently-labeled glucose analog, such as 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), to the medium and incubate for a specific duration (e.g., 15-30 minutes) at 37°C.

  • Stop the glucose uptake by washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence microplate reader (excitation/emission ~485/535 nm).

  • Normalize the fluorescence signal to the total protein content of each well.

Visualizations: Signaling Pathways and Experimental Workflows

Spexin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Spexin Spexin (SPX) Receptor GALR2/3 Receptor Spexin->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 UCP1 UCP1 pSTAT3->UCP1 Upregulation PGC1a PGC1α pSTAT3->PGC1a Upregulation Mitochondria Mitochondrial Biogenesis & Thermogenesis UCP1->Mitochondria PGC1a->Mitochondria Browning Browning Mitochondria->Browning WAT Browning

Caption: Spexin signaling pathway promoting white adipose tissue (WAT) browning.

In_Vivo_Workflow start Start: Select Animal Model (e.g., C57BL/6J mice) diet High-Fat Diet Induction (12 weeks) start->diet randomization Randomize into Treatment Groups (Vehicle vs. Peptide) diet->randomization treatment Daily Peptide/Vehicle Administration (e.g., 4 weeks) randomization->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring tests Metabolic Tests (OGTT, IST) treatment->tests collection Sample Collection (Blood, Tissues) tests->collection analysis Data Analysis (Biochemical, Histological, Gene Expression) collection->analysis end End analysis->end

Caption: Experimental workflow for in vivo peptide efficacy studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Xenin-25 is a 25-amino acid peptide originally isolated from human gastric mucosa. It is co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells in response to nutrient ingestion.[1] Emerging research has highlighted its significant role in regulating various metabolic processes, making it a peptide of interest for therapeutic development, particularly in the context of diabetes and obesity.[1] Xenin (B549566) has been shown to influence gastrointestinal motility, suppress appetite, and modulate insulin (B600854) secretion.[1][2][3] These application notes provide detailed protocols for in vivo experiments designed to investigate the physiological effects of xenin and its analogues.

Key Biological Activities

Xenin's biological activities are multifaceted and include:

  • Gastrointestinal Motility: Xenin has been demonstrated to delay gastric emptying and modulate intestinal contractions.[2][4][5] These effects are thought to be mediated, at least in part, through neural pathways.[2]

  • Feeding Behavior: Administration of xenin has been shown to reduce food intake and promote satiety.[3][6] This anorectic effect appears to be independent of the melanocortin signaling pathway.[6]

  • Glucose Homeostasis: Xenin plays a role in regulating blood glucose levels. It can enhance glucose-stimulated insulin secretion and improve glucose tolerance.[3][7][8] Notably, xenin can potentiate the insulinotropic actions of GIP.[1]

Experimental Protocols

The following protocols provide detailed methodologies for investigating the in vivo effects of xenin in rodent models.

Assessment of Gastrointestinal Motility

This protocol details the measurement of gastric emptying and intestinal transit following the administration of xenin.

Materials:

  • Xenin-25 or its analogue

  • Sterile saline (0.9% NaCl)

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)

  • Anesthesia (e.g., isoflurane)

  • Surgical scissors and forceps

  • Ruler

Procedure:

  • Animal Preparation: Fast adult male mice (e.g., C57BL/6) overnight, with free access to water.

  • Peptide Administration: Administer xenin or vehicle (saline) via intraperitoneal (i.p.) injection at the desired dose (e.g., 25 nmol/kg body weight).

  • Charcoal Meal Administration: Approximately 15-30 minutes after peptide administration, orally administer a charcoal meal (e.g., 0.2 mL per mouse).

  • Euthanasia and Tissue Collection: After a set time (e.g., 30 minutes), euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Measurement of Gastric Emptying: Carefully dissect the abdomen and clamp the pyloric sphincter and the cardiac end of the stomach. Remove the stomach, open it along the greater curvature, and rinse the contents into a known volume of saline. The amount of charcoal remaining in the stomach can be quantified spectrophotometrically by measuring the absorbance of the saline wash.

  • Measurement of Intestinal Transit: Carefully dissect the entire small intestine from the pyloric sphincter to the cecum. Lay the intestine flat on a surface without stretching. Measure the total length of the small intestine and the distance traveled by the charcoal front. Calculate the intestinal transit as a percentage of the total length.

Analysis of Feeding Behavior

This protocol describes the methodology for assessing the impact of xenin on food intake and body weight.

Materials:

  • Xenin-25 or its analogue

  • Sterile saline (0.9% NaCl)

  • Standard rodent chow

  • Metabolic cages or standard housing with food hoppers

  • Analytical balance

Procedure:

  • Animal Acclimatization: Individually house adult male mice in cages with pre-weighed food hoppers for several days to acclimatize.

  • Baseline Measurements: Record baseline food intake and body weight for each mouse over a 24-hour period.

  • Peptide Administration: Administer xenin or vehicle (saline) via i.p. injection at the desired dose and frequency (e.g., twice daily at 25 nmol/kg body weight). For acute studies, administration can be done prior to the dark cycle when mice are most active.

  • Food Intake and Body Weight Monitoring: Measure cumulative food intake and body weight at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection. For chronic studies, these measurements should be taken daily.

  • Data Analysis: Calculate the change in food intake and body weight relative to baseline and compare between the xenin-treated and vehicle-treated groups.

Evaluation of Glucose Homeostasis

This protocol outlines the procedure for conducting an intraperitoneal glucose tolerance test (IPGTT) to assess the effect of xenin on glucose metabolism.

Materials:

  • Xenin-25 or its analogue

  • Sterile saline (0.9% NaCl)

  • Sterile glucose solution (e.g., 20% D-glucose in saline)

  • Handheld glucometer and test strips

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

Procedure:

  • Animal Preparation: Fast adult male mice for 6 hours with free access to water.[9]

  • Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure the blood glucose concentration.

  • Peptide Administration: Administer xenin or vehicle (saline) via i.p. injection at the desired dose (e.g., 25 nmol/kg body weight).

  • Glucose Challenge: After a specified time following peptide administration (e.g., 15-30 minutes), administer an i.p. injection of D-glucose (e.g., 2 g/kg body weight).

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[9]

  • Data Analysis: Plot the blood glucose concentrations over time for both treatment groups. Calculate the area under the curve (AUC) to quantify the overall glucose excursion.

Data Presentation

The following tables summarize representative quantitative data on the effects of xenin and its analogues from in vivo studies.

Parameter Treatment Dose Animal Model Effect Reference
Gastric EmptyingXenin-25i.p. injectionMiceReduced by ~93% compared to saline control.[4]
Food IntakeXenin-25500 nmol/kg i.p.Normal miceSignificant reduction in food intake.[3]
Body WeightExendin-4/xenin-8-GlnTwice daily for 21 daysHigh-fat fed miceNo significant change.[7]
Non-fasting GlucoseExendin-4/xenin-8-GlnTwice daily for 21 daysHigh-fat fed miceSignificantly reduced.[7]
Glucose Tolerance (AUC)Xenin 18-25 Gln25 nmol/kg i.p. for 21 daysHigh-fat fed miceSignificantly improved (reduced AUC).[8]
Glucose-stimulated InsulinXenin 18-25 Gln25 nmol/kg i.p. for 21 daysHigh-fat fed miceSignificantly increased.[8]
Total CholesterolExendin-4/xenin-8-GlnTwice daily for 21 daysHigh-fat fed miceMarked reduction.[7]
LDL-CholesterolExendin-4/xenin-8-GlnTwice daily for 21 daysHigh-fat fed miceMarked reduction.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of xenin and the general workflows for the described in vivo experiments.

xenin_signaling_pathway Xenin Xenin NTR1 Neurotensin Receptor 1 (NTR1)? Xenin->NTR1 Binds Pancreatic_Islets Pancreatic Islets Xenin->Pancreatic_Islets Acts on G_Protein G-Protein NTR1->G_Protein Activates Neural_Pathways Neural Pathways (e.g., Vagal Afferents) NTR1->Neural_Pathways Activates PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Insulin_Secretion Insulin Secretion Ca_Release->Insulin_Secretion Stimulates PKC->Insulin_Secretion Stimulates GI_Motility Gastrointestinal Motility Neural_Pathways->GI_Motility Modulates Satiety Satiety Neural_Pathways->Satiety Induces GIP_Potentiation GIP Potentiation Pancreatic_Islets->GIP_Potentiation GIP_Potentiation->Insulin_Secretion Enhances experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Acclimatization Acclimatize Animals Animal_Model->Acclimatization Fasting Fasting (as required by protocol) Acclimatization->Fasting Peptide_Admin Administer Xenin-Related Peptide 2 (e.g., i.p. injection) Fasting->Peptide_Admin Vehicle_Control Administer Vehicle Control (e.g., Saline) Fasting->Vehicle_Control GI_Motility_Assay Gastrointestinal Motility Assay (Charcoal Meal) Peptide_Admin->GI_Motility_Assay Feeding_Behavior_Assay Feeding Behavior Analysis (Food Intake & Body Weight) Peptide_Admin->Feeding_Behavior_Assay Glucose_Metabolism_Assay Glucose Homeostasis Assay (IPGTT) Peptide_Admin->Glucose_Metabolism_Assay Vehicle_Control->GI_Motility_Assay Vehicle_Control->Feeding_Behavior_Assay Vehicle_Control->Glucose_Metabolism_Assay Data_Collection Collect Data GI_Motility_Assay->Data_Collection Feeding_Behavior_Assay->Data_Collection Glucose_Metabolism_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Xenopsin-Related Peptides

This guide provides troubleshooting advice and frequently asked questions regarding the solubility and stability of Xenopsin-Related Peptide 2 and similar peptides. The information provided is based on the known properties of Xenopsin and general best practices for peptide handling. Always refer to the manufacturer-specific data sheet for your particular peptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

A1: For initial reconstitution of lyophilized this compound, sterile, nuclease-free water is generally the first choice. For peptides with basic residues, a dilute solution of acetic acid (e.g., 0.1%) can aid in solubilization. For peptides with acidic residues, a dilute solution of ammonium (B1175870) hydroxide (B78521) or ammonium bicarbonate (e.g., 0.1%) may be used. For very hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for the initial stock solution, which can then be diluted in an aqueous buffer.

Q2: What is the expected solubility of this compound in aqueous solutions?

A2: The solubility of peptides can vary significantly based on their amino acid sequence. Xenopsin itself is a relatively small peptide and is generally soluble in aqueous solutions. However, the solubility of "this compound" would depend on its specific sequence modifications. It is recommended to start with a small test amount to determine the optimal concentration for your stock solution.

Q3: How should I store stock solutions of this compound?

A3: For short-term storage (days to weeks), stock solutions should be kept at 2-8°C. For long-term storage (months to years), it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to peptide degradation.

Q4: What are the main causes of instability for this compound?

A4: The primary causes of instability for peptides like this compound include:

  • Proteolytic Degradation: Contamination with proteases can rapidly degrade the peptide. Using sterile, high-purity solvents and maintaining aseptic handling techniques is crucial.

  • Oxidation: Certain amino acid residues, such as methionine and cysteine, are susceptible to oxidation. This can be minimized by using deoxygenated solvents and storing solutions under an inert gas like argon or nitrogen.

  • pH Instability: Extreme pH values can lead to hydrolysis of the peptide bonds or modification of side chains. It is best to maintain the pH of the solution within a neutral range (pH 5-7) unless otherwise specified.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause the peptide to aggregate or degrade. Aliquoting into single-use volumes is the most effective way to prevent this.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Peptide will not dissolve The peptide has low aqueous solubility due to its amino acid composition.Try sonicating the solution for a few minutes. If still insoluble, consider using a small amount of a different solvent for the initial stock (e.g., dilute acetic acid for basic peptides, dilute ammonium bicarbonate for acidic peptides, or DMSO for very hydrophobic peptides). Always test a small amount first.
Precipitate forms after dilution The peptide has exceeded its solubility limit in the final buffer.Prepare a more dilute stock solution or adjust the composition of the final buffer. Some peptides are more soluble in the presence of certain salts or at a specific pH.
Loss of biological activity The peptide has degraded due to improper storage or handling.Ensure the peptide was stored at the correct temperature and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Verify the integrity of the peptide using a method like HPLC or mass spectrometry.
Inconsistent experimental results Inaccurate peptide concentration in the stock solution.The concentration of the stock solution should be confirmed using a method such as UV-Vis spectroscopy (if the peptide contains chromophoric residues like Trp or Tyr) or a quantitative amino acid analysis.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Peptide
  • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Based on the peptide's properties (or manufacturer's recommendation), add the appropriate amount of sterile solvent (e.g., sterile water, dilute acetic acid, or DMSO) to achieve the desired stock concentration.

  • Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Visually inspect the solution for any particulate matter.

  • For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Assessment of Peptide Stability by RP-HPLC
  • Prepare a stock solution of the peptide at a known concentration (e.g., 1 mg/mL).

  • Inject a sample of the freshly prepared solution onto a reverse-phase HPLC (RP-HPLC) column (e.g., C18) to obtain an initial purity profile (Time 0).

  • Store the stock solution under the desired test conditions (e.g., 4°C, room temperature, or 37°C).

  • At various time points (e.g., 24h, 48h, 1 week), inject an aliquot of the stored solution onto the RP-HPLC.

  • Compare the chromatograms over time. A decrease in the area of the main peptide peak and the appearance of new peaks are indicative of degradation.

Visual Guides

Peptide_Handling_Workflow cluster_prep Preparation cluster_storage Storage & Use Start Lyophilized Peptide Vial Equilibrate Equilibrate to Room Temp Start->Equilibrate Add_Solvent Add Sterile Solvent Equilibrate->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Stock_Solution Stock Solution Dissolve->Stock_Solution Short_Term Short-Term (2-8°C) Stock_Solution->Short_Term Days-Weeks Long_Term Long-Term (-20°C / -80°C) (Single-Use Aliquots) Stock_Solution->Long_Term Months-Years Experiment Use in Experiment Short_Term->Experiment Long_Term->Experiment

Caption: Workflow for proper handling and storage of Xenopsin-Related Peptides.

Troubleshooting_Solubility Start Peptide Does Not Dissolve in Water Sonication Try Sonication Start->Sonication Check_pH Is the peptide acidic or basic? Sonication->Check_pH Still Insoluble Acidic Add dilute NH4OH (0.1%) Check_pH->Acidic Acidic Basic Add dilute Acetic Acid (0.1%) Check_pH->Basic Basic Hydrophobic Use Organic Solvent (e.g., DMSO) Check_pH->Hydrophobic Highly Hydrophobic Result Peptide Dissolved Acidic->Result Basic->Result Hydrophobic->Result

Caption: Decision tree for troubleshooting peptide solubility issues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Xenopsin-Related Peptide 2 (XRP2) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound (XRP2) and why is aggregation a concern?

A1: this compound (XRP2) is a bioactive peptide with the amino acid sequence Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu (FHPKRPWIL).[1][2] Like many peptides, XRP2 can be prone to aggregation, where individual peptide molecules stick together to form larger, often insoluble, complexes. This aggregation can lead to a loss of biological activity, inaccurate quantification, and difficulties in experimental reproducibility.

Q2: What are the primary factors that influence XRP2 aggregation?

A2: The primary factors influencing peptide aggregation include the peptide's intrinsic properties (amino acid sequence, charge, and hydrophobicity) and extrinsic factors related to the solution environment. Key extrinsic factors include peptide concentration, pH, ionic strength, temperature, and the presence of co-solvents or excipients.[3]

Q3: How should I store lyophilized XRP2 to minimize future aggregation issues?

A3: Lyophilized XRP2 should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture.[4] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can promote aggregation. For long-term stability, it is recommended to aliquot the lyophilized peptide into single-use vials to avoid repeated freeze-thaw cycles.[5]

Q4: What is the recommended starting solvent for dissolving XRP2?

A4: Based on its amino acid sequence, which contains the basic residues Histidine (H), Lysine (K), and Arginine (R), XRP2 is a basic peptide. For basic peptides, the recommended starting solvent is sterile, distilled water. If solubility is limited in water, a slightly acidic solution, such as 10% acetic acid, can be used to aid dissolution.[6][7][8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of XRP2 in solution.

Problem Potential Cause Recommended Solution
Lyophilized XRP2 does not dissolve in water. The peptide concentration may be too high, or the neutral pH of water is close to the peptide's isoelectric point (pI), where solubility is minimal.1. Try a lower concentration. 2. Adjust the pH. Since XRP2 is a basic peptide, its net positive charge increases at a lower pH, which enhances solubility. Add a small amount of a weak acid, such as 10% acetic acid, dropwise while vortexing until the peptide dissolves.[6][7][8]3. Use a co-solvent. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially to dissolve the peptide, followed by slow, dropwise addition of the aqueous buffer.[3][7]
XRP2 precipitates out of solution after initial dissolution. The solution may be supersaturated, or a change in pH or temperature upon dilution may have reduced solubility. The addition of an aqueous buffer to a peptide dissolved in an organic solvent was too rapid.1. Dilute the stock solution further. 2. Ensure pH stability. Use a buffered solution at a pH of 5-6 for storing peptide solutions.[5]3. Slow down the dilution. When diluting a peptide stock in an organic solvent, add the aqueous buffer dropwise while continuously vortexing.[8][9]4. Consider sonication. Brief sonication in a water bath can help to redissolve small aggregates.[1]
Loss of biological activity of XRP2 in my assay. The peptide may have aggregated over time, reducing the concentration of active, monomeric peptide.1. Prepare fresh solutions. Whenever possible, use freshly prepared XRP2 solutions for your experiments.2. Store solutions properly. If storage is necessary, aliquot the peptide solution and store at -20°C. Avoid repeated freeze-thaw cycles.[5]3. Monitor for aggregation. Before use, visually inspect the solution for any turbidity or precipitate. For a more quantitative assessment, consider using techniques like Dynamic Light Scattering (DLS).
Inconsistent results between experiments. This could be due to variability in the amount of aggregated XRP2 in the solutions used for different experiments.1. Standardize your solubilization protocol. Use the same solvent, pH, and concentration for each experiment.2. Centrifuge before use. Before taking an aliquot for your experiment, centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any micro-aggregates and use the supernatant.

Quantitative Data Summary

Solvent/Condition Concentration Recommendation Reference
Sterile, Distilled WaterAs neededStart with water as the initial solvent.[6][7]
10% Acetic AcidAs needed for dissolutionUse if the peptide is not soluble in water. Add dropwise.[6][7][8]
Dimethyl Sulfoxide (DMSO)Minimal volumeFor very hydrophobic peptides, dissolve in a small amount of DMSO first, then slowly dilute with an aqueous buffer.[3][7]
pH of BufferpH 5-6Recommended for storing peptide solutions to maintain stability.[5]
Storage Temperature (Solution)-20°CFor short-term storage of aliquoted solutions.[5]

Experimental Protocols

Protocol 1: Solubilization of XRP2

This protocol describes a stepwise approach to dissolving lyophilized XRP2.

G start Start: Lyophilized XRP2 warm Warm vial to room temperature in a desiccator start->warm add_water Add a small volume of sterile, distilled water warm->add_water vortex Vortex gently add_water->vortex check_solubility1 Is the solution clear? vortex->check_solubility1 soluble XRP2 is dissolved. Proceed with experiment. check_solubility1->soluble Yes add_acid Add 10% acetic acid dropwise while vortexing check_solubility1->add_acid No check_solubility2 Is the solution clear? add_acid->check_solubility2 check_solubility2->soluble Yes use_cosolvent If still not soluble, consider using a small amount of DMSO followed by slow aqueous dilution. check_solubility2->use_cosolvent No

Caption: Workflow for solubilizing XRP2 peptide.

Protocol 2: Monitoring XRP2 Aggregation using Thioflavin T (ThT) Assay

This protocol provides a method to monitor the formation of amyloid-like fibrils, a common type of peptide aggregate, using the fluorescent dye Thioflavin T.

Materials:

  • XRP2 stock solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of ThT in the assay buffer. A typical final concentration in the well is 10-25 µM.

  • Prepare the XRP2 samples to be tested at the desired concentrations in the assay buffer. It is recommended to filter the peptide solution through a 0.22 µm filter to remove any pre-existing aggregates.

  • Set up the plate:

    • Test wells: Add the XRP2 solution and the ThT working solution.

    • Control wells:

      • Buffer with ThT only (to measure background fluorescence).

      • XRP2 solution only (to check for intrinsic peptide fluorescence).

  • Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, to induce aggregation.

  • Measure the fluorescence at regular intervals using a microplate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[10][11] An increase in fluorescence intensity over time indicates the formation of ThT-binding aggregates.

G start Start: Prepare XRP2 and ThT solutions plate_setup Set up 96-well plate with XRP2, ThT, and controls start->plate_setup incubation Incubate plate at desired temperature (e.g., 37°C) plate_setup->incubation measurement Measure fluorescence at regular intervals (Ex: ~440nm, Em: ~480nm) incubation->measurement analysis Analyze data: Plot fluorescence intensity vs. time measurement->analysis result Increased fluorescence indicates aggregate formation analysis->result

Caption: Experimental workflow for the Thioflavin T assay.

Protocol 3: Characterizing XRP2 Aggregates using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the presence of peptide aggregates.[12][13]

Materials:

  • XRP2 solution

  • Low-volume DLS cuvette

  • DLS instrument

Procedure:

  • Prepare the XRP2 sample at the desired concentration in a suitable buffer. The buffer should be filtered through a 0.22 µm filter to remove any dust or particulate matter.

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to remove any large, non-colloidal particles.

  • Carefully transfer the supernatant to a clean DLS cuvette. Avoid introducing any bubbles.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Perform the DLS measurement according to the instrument's instructions. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[5]

  • Analyze the data. The software will generate a size distribution profile. The presence of larger particles (e.g., >10 nm) in addition to the expected monomer size would indicate aggregation.

G start Start: Prepare filtered XRP2 solution centrifuge Centrifuge sample to remove large particles start->centrifuge transfer Transfer supernatant to a clean DLS cuvette centrifuge->transfer equilibrate Equilibrate sample to desired temperature in DLS instrument transfer->equilibrate measure Perform DLS measurement equilibrate->measure analyze Analyze size distribution profile measure->analyze interpret Presence of larger particles indicates aggregation analyze->interpret

Caption: Workflow for DLS analysis of XRP2 aggregation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage and application of Xenopsin-Related Peptide 2 (XRP2), also known as Xenin-25.

Frequently Asked Questions (FAQs)

Q1: What is this compound (XRP2/Xenin-25) and what is its primary mechanism of action?

A1: this compound (XRP2), more commonly known as Xenin-25, is a 25-amino acid peptide co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells in the gut.[1] Its mechanism of action is multifaceted, involving the potentiation of GIP-mediated insulin (B600854) secretion, regulation of gastrointestinal motility, and induction of satiety.[1][2] While a specific receptor for Xenin-25 has not been definitively identified, some of its effects are believed to be mediated through neurotensin (B549771) receptors (NTSRs) and involve a cholinergic relay to pancreatic islets.[1][3][4]

Q2: What are the typical in vivo dosage ranges for XRP2/Xenin-25?

A2: The optimal in vivo dosage of XRP2/Xenin-25 can vary significantly depending on the animal model, administration route, and the specific biological endpoint being investigated. Below is a summary of dosages reported in the literature.

Animal ModelAdministration RouteDosage RangeObserved EffectReference
HumanIntravenous Infusion4 - 12 pmol/kg/minDelayed gastric emptying, reduced postprandial glucose[5]
HumanIntravenous Infusion4 pmol/kg/minPotentiation of GIP-mediated insulin secretion[6][7]
Rodent (Rat)Intravenous Infusion5 nmol/kg/hImproved intestinal microvascular perfusion[8]
Rodent (Mouse)Intraperitoneal (i.p.)25 nmol/kgAssessment of antidiabetic efficacy[2]
Rodent (Mouse)Intracerebroventricular (i.c.v.)0.75 - 3.0 µgReduced food intake[9]

Q3: How should I prepare and store XRP2/Xenin-25 for in vivo studies?

A3: Proper handling and storage are critical for maintaining the bioactivity of XRP2/Xenin-25.

  • Reconstitution: For initial solubilization, it is recommended to use sterile, nuclease-free water. If the peptide has low aqueous solubility due to a high content of hydrophobic amino acids, a small amount of an organic solvent like DMSO can be used to first dissolve the peptide, followed by dilution with the desired aqueous buffer.[6][9][10]

  • Storage of Lyophilized Peptide: For long-term storage, lyophilized XRP2/Xenin-25 should be kept at -20°C or -80°C.[11]

  • Storage of Reconstituted Peptide: Aliquot the reconstituted peptide solution to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. For short-term storage (a few days), the solution may be kept at 4°C.[11]

Q4: What is the known signaling pathway for XRP2/Xenin-25?

A4: XRP2/Xenin-25 signaling is complex and not fully elucidated. However, current evidence suggests a pathway involving both direct and indirect actions. It is known to interact with neurotensin receptors and potentiates GIP signaling, leading to enhanced insulin secretion. This potentiation is thought to be mediated by a cholinergic relay involving parasympathetic neurons that innervate the pancreatic islets.[3][4] The anorexigenic (satiety) effects of Xenin-25 appear to be independent of the leptin and melanocortin signaling pathways.[9]

XRP2_Signaling_Pathway cluster_gut Gut Lumen cluster_k_cell Enteroendocrine K-Cell cluster_pancreas Pancreatic Islet cluster_brain Hypothalamus Nutrients Nutrient Ingestion K_Cell K-Cell Nutrients->K_Cell stimulates XRP2 XRP2/Xenin-25 K_Cell->XRP2 co-secretes GIP GIP K_Cell->GIP co-secretes Beta_Cell β-Cell Insulin_Secretion Insulin Secretion Beta_Cell->Insulin_Secretion enhances Cholinergic_Neuron Cholinergic Neuron Cholinergic_Neuron->Beta_Cell releases Acetylcholine Hypothalamus Satiety Centers XRP2->Cholinergic_Neuron activates (via NTSR) XRP2->Hypothalamus induces satiety (Leptin/Melanocortin independent) GIP->Beta_Cell sensitizes

Fig. 1: Simplified signaling pathway of XRP2/Xenin-25.

Troubleshooting Guides

Issue 1: Suboptimal or no observed effect on glucose metabolism in an Intraperitoneal Glucose Tolerance Test (IPGTT).

  • Answer: Several factors could contribute to this outcome.

    • Dosage and Timing: The dosage of XRP2/Xenin-25 may be suboptimal. Refer to the dosage table for reported effective ranges. The timing of administration relative to the glucose challenge is also critical. Consider administering the peptide 15-30 minutes prior to the glucose injection to allow for adequate circulation and receptor binding.

    • Peptide Integrity: Ensure the peptide has been stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade it.[11] It is advisable to test the bioactivity of a new batch of peptide in vitro if possible.

    • Animal Strain and Metabolic State: The response to metabolic peptides can vary between different mouse strains. Additionally, the baseline metabolic state of the animals (e.g., age, diet, presence of insulin resistance) can influence the outcome.

    • Anesthetic Effects: If anesthesia is used during the procedure, it may interfere with normal glucose homeostasis and the peptide's mechanism of action. Whenever possible, perform IPGTT on conscious, restrained animals.

Issue 2: Lack of a satiety effect in a feeding behavior study.

  • Question: I administered XRP2/Xenin-25 to rodents but did not observe a significant reduction in food intake. What should I troubleshoot?

  • Answer: The anorexigenic effects of peptides can be influenced by several experimental parameters.

    • Administration Route: Central (intracerebroventricular) administration often produces a more robust satiety effect at lower doses compared to peripheral (intraperitoneal or subcutaneous) administration.[9] If using peripheral administration, the dose may need to be increased.

    • Fasting State of Animals: The feeding drive of the animals can impact the observed effect. A common paradigm is to fast the animals overnight to ensure a robust feeding response upon re-feeding.[12]

    • Acclimation and Stress: Ensure that the animals are properly acclimated to the experimental setup and handling to minimize stress-induced alterations in feeding behavior.

    • Palatability of Food: The type and palatability of the food offered can influence consumption. Using a standard, palatable chow is recommended for consistency.

    • Observation Period: The satiety effects of some peptides can be transient.[12] It is important to measure food intake at multiple time points (e.g., 1, 2, 4, and 24 hours) post-administration to capture the full effect profile.

Issue 3: Peptide solubility and stability issues.

  • Question: My XRP2/Xenin-25 is difficult to dissolve or I suspect it is degrading in solution. What are the best practices for ensuring peptide solubility and stability?

  • Answer: Peptide solubility and stability are common challenges.

    • Solubility: The amino acid composition of XRP2/Xenin-25 can affect its solubility. If it is difficult to dissolve in aqueous buffers, try the following:

      • Use a small amount of DMSO to initially dissolve the peptide, then slowly add your aqueous buffer while vortexing.[6]

      • Adjust the pH of the buffer. Basic peptides are more soluble in acidic solutions, and acidic peptides are more soluble in basic solutions.

    • Stability: XRP2/Xenin-25 is susceptible to degradation by proteases in biological fluids.

      • Prepare fresh solutions for each experiment if possible.

      • Store stock solutions in aliquots at -80°C to minimize freeze-thaw cycles.

      • Consider using protease inhibitors in your vehicle solution for in vivo studies, although this may have confounding effects.

ParameterRecommendationRationale
Storage (Lyophilized) -20°C to -80°C, desiccatedMinimizes chemical degradation and hydrolysis.
Storage (Solution) Aliquot and store at -80°CPrevents repeated freeze-thaw cycles which can degrade the peptide.
Reconstitution Solvent Sterile water, PBS, or salinePhysiologically compatible.
For Hydrophobic Peptides Use a small amount of DMSO initiallyAids in the solubilization of peptides with high hydrophobicity.
In-use Stability Prepare fresh or use within a day if stored at 4°CPeptides can be unstable at room temperature and in solution over time.

Detailed Experimental Protocols

Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

This protocol is adapted from standard procedures for assessing glucose tolerance in response to a peptide.

Materials:

  • XRP2/Xenin-25

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • D-glucose solution (20% in sterile saline)

  • Glucometer and test strips

  • Restraining device for mice

  • Sterile syringes and needles (27-30G)

Procedure:

  • Animal Preparation: Fast mice for 6 hours prior to the experiment. Ensure free access to water.

  • Baseline Blood Glucose: At t = -30 minutes, obtain a baseline blood glucose reading. Gently nick the tail vein with a sterile lancet and apply a drop of blood to the glucometer strip.

  • Peptide Administration: At t = -15 minutes, administer the prepared dose of XRP2/Xenin-25 or vehicle via intraperitoneal (i.p.) injection.

  • Glucose Challenge: At t = 0 minutes, administer a 2 g/kg body weight bolus of 20% D-glucose solution via i.p. injection.

  • Blood Glucose Monitoring: Measure blood glucose at t = 15, 30, 60, 90, and 120 minutes post-glucose injection using the tail nick method.

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for glucose excursion to quantify the overall effect on glucose tolerance.

Fig. 2: Experimental workflow for an IPGTT with XRP2/Xenin-25.
Protocol 2: Assessment of Satiety (Feeding Behavior) in Rodents

This protocol provides a general framework for assessing the effect of XRP2/Xenin-25 on food intake.

Materials:

  • XRP2/Xenin-25

  • Sterile vehicle

  • Standard rodent chow

  • Metabolic cages or cages with hoppers that allow for precise measurement of food intake

  • Sensitive scale for weighing food

Procedure:

  • Acclimation: Individually house mice in the experimental cages for at least 3 days prior to the study to acclimate them to the environment.

  • Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.[12]

  • Peptide Administration: At the beginning of the dark cycle (when rodents are most active), administer XRP2/Xenin-25 or vehicle via the chosen route (e.g., i.p., i.c.v.).

  • Re-feeding: Immediately after injection, provide a pre-weighed amount of standard chow.

  • Food Intake Measurement: Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and accounting for any spillage.

  • Data Analysis: Calculate the cumulative food intake for each time point and compare the results between the XRP2/Xenin-25 treated group and the vehicle control group.

Feeding_Behavior_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimation Acclimate Mice to Individual Cages (3 days) Fasting Overnight Fast (16h) Acclimation->Fasting Administer Administer XRP2/Xenin-25 or Vehicle Fasting->Administer Refeed Provide Pre-weighed Food Administer->Refeed Measure Measure Food Intake at 1, 2, 4, 8, 24h Refeed->Measure Analyze Calculate and Compare Cumulative Food Intake Measure->Analyze

Fig. 3: Logical workflow for a rodent feeding behavior study.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the non-specific binding (NSB) of Xenopsin-Related Peptide 2 (XRP2) in various assays.

Understanding this compound (XRP2)

This compound is a nonapeptide with the amino acid sequence Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu.[1][2][3] Understanding its physicochemical properties is crucial for troubleshooting non-specific binding.

Table 1: Physicochemical Properties of this compound (XRP2)

PropertyPredicted Value/CharacteristicImplication for Non-Specific Binding
Amino Acid Sequence FHPKRPWILContains both hydrophobic (F, W, I, L, P) and positively charged (K, R, H) residues, making it susceptible to both hydrophobic and electrostatic interactions.
Isoelectric Point (pI) ~11.99 (Predicted)At physiological pH (~7.4), the peptide will have a strong net positive charge, increasing the likelihood of electrostatic interactions with negatively charged surfaces (e.g., plasticware, some blocking proteins).
Hydrophobicity HighThe presence of multiple hydrophobic residues can lead to significant non-specific binding to hydrophobic surfaces of assay plates and other experimental components.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high non-specific binding (NSB) with XRP2?

A1: High NSB with XRP2 is typically due to a combination of its inherent physicochemical properties and suboptimal assay conditions. The primary causes are:

  • Electrostatic Interactions: XRP2 has a high predicted isoelectric point (pI), meaning it carries a strong positive charge at neutral pH. This leads to its binding to negatively charged surfaces on microplates and other labware.[4]

  • Hydrophobic Interactions: The presence of several hydrophobic amino acid residues in the XRP2 sequence promotes its interaction with hydrophobic surfaces of assay plates.[2]

  • Inadequate Blocking: Insufficient or inappropriate blocking agents may not effectively cover all non-specific binding sites on the assay surface.[5][6]

  • Suboptimal Assay Buffer Composition: The pH, ionic strength, and detergent concentration of the assay and wash buffers can significantly influence NSB.[4]

  • Insufficient Washing: Inadequate washing steps may not effectively remove unbound or weakly bound XRP2.[7][8]

Q2: I'm observing high background in my XRP2 ELISA. What is the first thing I should check?

A2: The first step is to ensure your washing procedure is adequate. Insufficient washing is a very common cause of high background.[7][8] Review your protocol and consider increasing the number of wash cycles or the soaking time between washes. Also, confirm that your wash buffer contains a detergent like Tween-20.[1][5]

Q3: Can the type of microplate I use affect the non-specific binding of XRP2?

A3: Absolutely. Standard polystyrene plates can have hydrophobic and charged regions that contribute to NSB. Consider using plates specifically treated to reduce non-specific binding, often marketed as low-binding or protein-blocking plates.

Q4: How do I choose the right blocking buffer for my XRP2 assay?

A4: The choice of blocking buffer is critical. Since XRP2 is a peptide, a protein-based blocker like Bovine Serum Albumin (BSA) or casein is often a good starting point.[9] However, due to the positive charge of XRP2, you may need to optimize the concentration and potentially the pH of your blocking buffer. Protein-free blocking buffers are also available and may be a suitable alternative. It is often necessary to test a few different blocking agents to find the most effective one for your specific assay.[6][10]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to the non-specific binding of XRP2.

Table 2: Troubleshooting Non-Specific Binding of XRP2

IssuePotential CauseRecommended Solution
High Background Signal Inadequate Washing - Increase the number of wash steps (e.g., from 3 to 5). - Increase the wash volume per well. - Add a soaking step of 1-2 minutes for each wash.[7] - Ensure your wash buffer contains an appropriate concentration of a non-ionic detergent (e.g., 0.05% Tween-20).[1]
Ineffective Blocking - Increase the concentration of your blocking agent (e.g., BSA from 1% to 3%). - Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C). - Test alternative blocking agents such as casein or commercially available protein-free blockers.[6]
Suboptimal Buffer Composition - Adjust pH: Since XRP2 is highly basic, using a buffer with a slightly higher pH (e.g., pH 8.0-8.5) can help neutralize its positive charge and reduce electrostatic interactions.[4] - Increase Salt Concentration: Adding NaCl (e.g., up to 500 mM) to your assay and wash buffers can disrupt ionic interactions.[4] - Optimize Detergent Concentration: Ensure your buffers contain a non-ionic detergent like Tween-20 (typically 0.05-0.1%) to minimize hydrophobic interactions.[1][2]
Poor Signal-to-Noise Ratio High Non-Specific Binding Follow the recommendations for reducing high background signal.
Low Specific Binding While addressing NSB, ensure that modifications to the assay conditions do not negatively impact the specific binding of XRP2 to its target. It may be necessary to re-optimize antibody or reagent concentrations after changing buffer components.
Inconsistent Results Between Wells/Plates Variable Non-Specific Binding - Ensure consistent and thorough washing across all wells and plates. - Use pre-treated, low-binding plates to minimize surface variability. - Ensure blocking buffer is applied evenly and for a consistent duration.

Experimental Protocols

Protocol 1: Optimizing Blocking Buffer for XRP2 Assays

Objective: To determine the most effective blocking agent and concentration to minimize NSB of XRP2.

Methodology:

  • Coat a 96-well ELISA plate with your target molecule (if applicable) or leave it uncoated to assess binding to the plate surface.

  • Prepare a panel of blocking buffers to test. See Table 3 for examples.

  • Add 200 µL of each blocking buffer to a set of wells (e.g., in triplicate).

  • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Wash the plate 3 times with your standard wash buffer.

  • Add a known concentration of labeled XRP2 to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate 5 times with wash buffer, including a 1-minute soak time for each wash.

  • Develop and read the signal according to your assay's detection method.

  • Compare the signal generated in the wells treated with different blocking buffers. The buffer that yields the lowest signal indicates the most effective blocking of NSB.

Table 3: Example Blocking Buffer Formulations for Optimization

Blocking BufferCompositionRationale
BSA-based 1%, 3%, and 5% (w/v) BSA in PBS or TBSA standard protein blocker. Optimizing the concentration is key.[9]
Casein-based 1% (w/v) Casein in PBS or TBSAn alternative protein blocker that can sometimes be more effective than BSA.
Protein-Free Commercial protein-free blocking bufferEliminates potential cross-reactivity with protein-based blockers.
High Salt 1% BSA in PBS/TBS + 500 mM NaClIncreased ionic strength to reduce electrostatic interactions.[4]
Detergent-Enhanced 1% BSA in PBS/TBS + 0.1% Tween-20Increased detergent concentration to further block hydrophobic interactions.
Protocol 2: Optimizing Wash Buffer for XRP2 Assays

Objective: To determine the optimal wash buffer composition and procedure to reduce NSB.

Methodology:

  • Prepare your assay up to the final wash step, having induced high NSB (e.g., by using a suboptimal blocking step).

  • Prepare a series of wash buffers with varying salt and detergent concentrations as outlined in Table 4 .

  • For each wash buffer, test different washing procedures:

    • 3 washes vs. 5 washes.

    • No soak time vs. 1-minute soak time per wash.

  • Complete the assay and measure the signal.

  • The wash buffer composition and procedure that result in the lowest background signal are optimal.

Table 4: Example Wash Buffer Formulations for Optimization

Wash BufferBase BufferNaCl ConcentrationTween-20 Concentration
Standard PBS or TBS150 mM0.05%
High Salt 1 PBS or TBS300 mM0.05%
High Salt 2 PBS or TBS500 mM0.05%
High Detergent PBS or TBS150 mM0.1%
High Salt & Detergent PBS or TBS500 mM0.1%

Visualizations

Logical Workflow for Troubleshooting NSB

troubleshooting_workflow start High Non-Specific Binding Observed check_wash Step 1: Optimize Washing Protocol - Increase wash steps - Increase soak time start->check_wash check_block Step 2: Optimize Blocking Buffer - Increase blocker concentration - Test alternative blockers check_wash->check_block If NSB is still high end_success NSB Reduced to Acceptable Levels check_wash->end_success If NSB is resolved check_buffer Step 3: Modify Assay/Wash Buffers - Increase salt concentration (e.g., NaCl) - Adjust pH - Optimize detergent concentration check_block->check_buffer If NSB is still high check_block->end_success If NSB is resolved check_plate Step 4: Evaluate Assay Surface - Use low-binding plates check_buffer->check_plate If NSB is still high check_buffer->end_success If NSB is resolved check_plate->end_success If NSB is resolved end_fail NSB Persists: Re-evaluate Assay Design check_plate->end_fail If NSB persists

Caption: A step-by-step workflow for troubleshooting non-specific binding.

Inferred Signaling Pathway for XRP2

Xenopsin-related peptides are known to act via G protein-coupled receptors (GPCRs).[11][12] While a specific receptor for XRP2 has not been definitively identified, it is likely to follow a canonical GPCR signaling cascade.

gpcr_pathway cluster_membrane Cell Membrane XRP2 XRP2 GPCR G Protein-Coupled Receptor (GPCR) XRP2->GPCR Binding & Activation G_protein G Protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Generates Downstream_Kinase Downstream Kinase Cascade (e.g., PKA, PKC) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response (e.g., Histamine Release) Downstream_Kinase->Cellular_Response Phosphorylates targets leading to

Caption: Generalized G protein-coupled receptor signaling pathway for XRP2.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the chemical synthesis of Xenopsin-Related Peptide 2 (XRP2).

This compound (XRP2) Sequence: Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound (XRP2)?

A1: The primary challenges in synthesizing XRP2 stem from its amino acid composition. The presence of Arginine (Arg), Tryptophan (Trp), Histidine (His), and Proline (Pro) can lead to several side reactions and synthetic difficulties. Key challenges include:

  • Arginine (Arg): The guanidinium (B1211019) side chain of arginine is highly basic and requires robust protection (e.g., Pbf, Pmc) to prevent side reactions. Incomplete deprotection or side reactions like lactam formation can occur.[1]

  • Tryptophan (Trp): The indole (B1671886) side chain of tryptophan is susceptible to oxidation and alkylation by scavengers during cleavage.[2] This necessitates the use of a side-chain protecting group (e.g., Boc) and specific scavengers in the cleavage cocktail.

  • Histidine (His): The imidazole (B134444) side chain can cause racemization and side reactions. Proper protection (e.g., Trt) is crucial.

  • Proline (Pro): The cyclic structure of proline can lead to steric hindrance, resulting in incomplete coupling reactions. Additionally, Proline can promote the formation of diketopiperazine at the dipeptide stage.

  • Aggregation: The hydrophobic residues in the sequence can lead to peptide aggregation on the solid support, hindering reaction kinetics.

Q2: Which solid-phase peptide synthesis (SPPS) chemistry is recommended for XRP2?

A2: Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry is the most widely used and recommended method for the synthesis of peptides like XRP2. This strategy offers orthogonal protection, where the temporary Fmoc group is removed under basic conditions (e.g., piperidine), while the permanent side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf) are removed under acidic conditions (e.g., TFA) during the final cleavage step.

Q3: How can I minimize tryptophan oxidation during cleavage?

A3: To minimize the oxidation of the tryptophan residue, it is crucial to use a cleavage cocktail that contains scavengers. A commonly used and effective cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). The use of a Boc protecting group on the tryptophan side chain also significantly reduces the risk of modification.

Q4: What are the best practices for purifying the crude XRP2 peptide?

A4: The standard and most effective method for purifying synthetic peptides like XRP2 is reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4] A C18 column is typically used with a gradient of acetonitrile (B52724) in water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%).[3][4] The TFA helps to improve peak shape and resolution.[3] After purification, the collected fractions are lyophilized to obtain the final peptide powder.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Peptide - Incomplete deprotection of the Fmoc group.- Inefficient coupling reactions, especially at sterically hindered residues like Proline.- Peptide aggregation on the resin.- Increase the deprotection time or use a stronger base solution (e.g., 20-40% piperidine (B6355638) in DMF).- Use a more potent coupling reagent such as HATU, HCTU, or COMU.[5][6] Double coupling may be necessary for difficult residues.- Use a resin with a lower substitution level or incorporate pseudoproline dipeptides to disrupt aggregation.
Presence of Deletion Peptides in Mass Spectrometry - Incomplete coupling at one or more steps.- Optimize coupling conditions by increasing reaction time, using a higher excess of amino acid and coupling reagent, or switching to a more powerful coupling reagent.- Perform a capping step with acetic anhydride (B1165640) after each coupling to block any unreacted amino groups and prevent the formation of longer deletion sequences.
Unexpected Peaks in HPLC/MS (+16 Da, +57 Da, etc.) - Oxidation of Tryptophan (+16 Da).- Alkylation of Tryptophan by protecting groups.- Incomplete removal of side-chain protecting groups (e.g., Pbf from Arg).- Ensure the use of a fresh cleavage cocktail with appropriate scavengers (e.g., Reagent K).- Use a Boc-protected Tryptophan derivative.- Extend the cleavage time to ensure complete removal of all protecting groups.
Poor Solubility of the Crude Peptide - Aggregation of the unprotected peptide.- Dissolve the crude peptide in a small amount of a strong solvent like DMSO or hexafluoroisopropanol (HFIP) before diluting with the HPLC mobile phase.- Lyophilize the peptide from a solution containing an organic solvent like acetonitrile or tert-butanol (B103910) to obtain a more amorphous and soluble powder.

Data Presentation

Table 1: Recommended Protecting Groups for XRP2 Synthesis

Amino AcidRecommended Protecting GroupRationale
Phe NoneThe side chain is stable under SPPS conditions.
His Trityl (Trt)Prevents racemization and side reactions of the imidazole ring.
Pro NoneThe side chain is a secondary amine and does not require protection.
Lys tert-butyloxycarbonyl (Boc)Standard protection for the epsilon-amino group, removed during final cleavage.
Arg 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)Offers good stability and is readily cleaved by TFA.
Trp tert-butyloxycarbonyl (Boc)Protects the indole side chain from oxidation and alkylation during cleavage.
Ile NoneThe side chain is stable under SPPS conditions.
Leu NoneThe side chain is stable under SPPS conditions.

Table 2: Typical Synthesis Parameters and Expected Outcomes for XRP2

ParameterTypical Value/RangeNotes
Resin Rink Amide resin (0.3-0.6 mmol/g)For C-terminal amide.
Synthesis Scale 0.1 mmolStandard laboratory scale.
Coupling Reagent HATU/DIPEAHighly efficient for hindered couplings.
Amino Acid Excess 4-5 equivalentsTo drive the coupling reaction to completion.
Coupling Time 30-60 minutesMay need to be extended for Proline residues.
Fmoc Deprotection 20% piperidine in DMF2 x 10 minutes.
Cleavage Cocktail Reagent K (TFA/H2O/Phenol/Thioanisole/EDT)Effective for peptides containing Arg and Trp.
Cleavage Time 2-3 hoursAt room temperature.
Crude Purity (by HPLC) 50-70%Typical for a peptide of this length and complexity.
Final Purity (after RP-HPLC) >95%Achievable with optimized purification.
Overall Yield 10-30%Based on the initial resin loading.

Note: The yield and purity values are estimates based on typical SPPS outcomes for peptides with similar characteristics. Actual results may vary depending on the specific experimental conditions and techniques used.

Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS) of XRP2

This protocol is based on a standard Fmoc/tBu strategy.

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 30-60 minutes. For Proline residues, consider extending the coupling time to 2 hours or performing a double coupling.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the XRP2 sequence (Leu, Ile, Trp, Pro, Arg, Lys, Pro, His, Phe).

  • Final Deprotection: After coupling the final amino acid (Phe), perform a final Fmoc deprotection as described above.

  • Resin Washing and Drying: Wash the final peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.

2. Cleavage and Deprotection

  • Preparation: Prepare the cleavage cocktail, Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). Prepare this solution fresh and in a fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise to cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

3. Purification by RP-HPLC

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes.

    • Detection: UV absorbance at 220 nm and 280 nm (for Tryptophan).

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and freeze-dry to obtain the final purified XRP2 peptide as a white powder.

Visualizations

SPPS_Workflow start Start: Rink Amide Resin swell Swell Resin (DMF) start->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotection Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle wash3 Wash & Dry final_deprotection->wash3 cleavage Cleavage from Resin (Reagent K) wash3->cleavage end Crude XRP2 Peptide cleavage->end

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for this compound.

Cleavage_Purification_Workflow start Dry Peptide-Resin cleavage Add Cleavage Cocktail (e.g., Reagent K) 2-3 hours start->cleavage filtration Filter to separate resin cleavage->filtration precipitation Precipitate peptide in cold diethyl ether filtration->precipitation centrifugation Centrifuge and wash peptide pellet precipitation->centrifugation drying Dry crude peptide under vacuum centrifugation->drying dissolution Dissolve crude peptide in mobile phase drying->dissolution hplc Purify by RP-HPLC (C18 column) dissolution->hplc analysis Analyze fractions (HPLC, MS) hplc->analysis pooling Pool pure fractions analysis->pooling lyophilization Lyophilize to obtain pure peptide powder pooling->lyophilization end Purified XRP2 lyophilization->end Troubleshooting_Logic issue Low Purity/Yield of XRP2 check_coupling Review Coupling Efficiency (Kaiser test) issue->check_coupling check_deprotection Verify Fmoc Deprotection (UV monitoring) issue->check_deprotection check_cleavage Assess Cleavage Conditions issue->check_cleavage incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection side_reactions Side Reactions during Cleavage check_cleavage->side_reactions solution_coupling Optimize Coupling: - Use potent reagents (HATU) - Double couple Pro/His - Increase reaction time incomplete_coupling->solution_coupling solution_deprotection Optimize Deprotection: - Extend piperidine treatment - Ensure fresh reagents incomplete_deprotection->solution_deprotection solution_cleavage Optimize Cleavage: - Use fresh scavenger cocktail - Protect Trp(Boc) - Extend cleavage time side_reactions->solution_cleavage

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing, executing, and interpreting dose-response curve experiments for Xenopsin-Related Peptide 2, more commonly known as Xenin-25.

Frequently Asked Questions (FAQs)

Q1: I am seeing no response in my cell-based assay (e.g., cAMP or calcium mobilization) when I apply Xenin-25. Is my peptide inactive?

A1: Not necessarily. Current research indicates that Xenin-25 has little to no direct effect on insulin-secreting cells by itself. Its primary characterized role is to potentiate, or amplify, the effect of Glucose-dependent Insulinotropic Polypeptide (GIP). A flat dose-response curve with Xenin-25 alone is an expected result in many common cell-based assays. To observe a functional response, Xenin-25 should be co-administered with GIP.

Q2: What is the known mechanism of action for Xenin-25?

A2: Xenin-25 is understood to potentiate GIP-mediated insulin (B600854) release through an indirect neural pathway. It is believed to act on cholinergic neurons that innervate the pancreatic islets. This stimulates the release of acetylcholine (B1216132) (ACh), which then acts on muscarinic M3 receptors on the pancreatic β-cells, enhancing their response to GIP stimulation. A specific receptor for Xenin-25 has not yet been definitively identified.

Q3: What are the best practices for handling and storing Xenin-25?

A3: For long-term storage, lyophilized peptide should be kept desiccated at -20°C or colder.[1] Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2] For experiments, allow aliquots to thaw completely and equilibrate to room temperature before use.

Q4: My dose-response curves are showing high variability between replicates. What are the common causes?

A4: High variability can stem from several sources:

  • Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, is a major cause of variability. Ensure pipettes are calibrated and use proper techniques.[3]

  • Peptide Solubility/Stability: Poor solubility can lead to inaccurate concentrations. Ensure the peptide is fully dissolved in an appropriate solvent before preparing dilutions. Peptides can also degrade in solution; use freshly prepared solutions for each experiment when possible.[1][3]

  • Cell Seeding Inconsistency: Uneven cell density across the plate will lead to variable responses. Ensure a homogenous cell suspension before and during plating.[3]

  • Edge Effects: Evaporation from wells at the edge of a microplate can alter concentrations. To mitigate this, avoid using the outer wells or fill them with sterile buffer or water to create a humidity barrier.[3]

Data Presentation: Expected Experimental Outcomes

Since Xenin-25's primary function is as a potentiator, a simple EC50 value is often not applicable. The following table summarizes the expected outcomes from key functional assays.

Experimental Condition Assay Type Expected Response Interpretation
Xenin-25 aloneInsulin Secretion Assay (from pancreatic islets/β-cells)No significant increase in insulin secretion.Confirms that Xenin-25 does not directly stimulate insulin secretion.
GIP aloneInsulin Secretion AssayDose-dependent increase in insulin secretion.Establishes the baseline response to the primary agonist (GIP).
Xenin-25 + GIPInsulin Secretion AssayA significant, synergistic increase in insulin secretion compared to GIP alone.Demonstrates the potentiating effect of Xenin-25 on GIP-mediated activity.
Xenin-25 alonecAMP Assay (in GIP-R expressing cells)No significant change in cAMP levels.Consistent with Xenin-25 not acting directly on the Gs-coupled GIP receptor.
GIP alonecAMP Assay (in GIP-R expressing cells)Dose-dependent increase in cAMP levels.Confirms functional GIP receptor signaling through the canonical Gs-adenylyl cyclase pathway.

Experimental Protocols & Workflows

A successful experiment requires careful planning and execution. Below is a generalized workflow for a dose-response experiment designed to test the potentiation effect of Xenin-25.

Protocol: In Vitro GIP Potentiation Assay

This protocol outlines the steps for measuring the effect of Xenin-25 on GIP-induced cAMP production in a cell line expressing the GIP receptor (e.g., HEK293 or CHO cells).

  • Cell Culture: Seed GIP-receptor-expressing cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Peptide Preparation:

    • Reconstitute lyophilized Xenin-25 and GIP in an appropriate sterile buffer (e.g., PBS with 0.1% BSA) to create concentrated stock solutions.

    • Prepare serial dilutions of GIP in assay buffer.

    • Prepare solutions of Xenin-25 at a constant concentration (e.g., a concentration determined from literature or pilot studies, such as 100 nM) in the assay buffer containing the GIP serial dilutions. Also prepare a GIP-only curve and a vehicle control.

  • Assay Procedure:

    • Wash cells once with warm assay buffer.

    • (Optional but recommended) Pre-incubate cells with a phosphodiesterase (PDE) inhibitor like IBMX for 10-15 minutes to prevent cAMP degradation.

    • Add the prepared GIP dilutions (with and without the constant concentration of Xenin-25) to the appropriate wells.

    • Incubate at 37°C for an optimized duration (e.g., 15-30 minutes).

  • cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Quantify cAMP levels using a commercial detection kit (e.g., HTRF, ELISA, or fluorescence-based). Follow the manufacturer’s specific instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the GIP concentration for both conditions (GIP alone and GIP + Xenin-25).

    • Fit the data to a sigmoidal dose-response curve (e.g., four-parameter logistic model) to determine the EC50 and Emax for each curve. A leftward shift in the EC50 and/or an increase in the Emax for the GIP + Xenin-25 curve indicates potentiation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed GIP-R Expressing Cells in 96-well Plate A1 Wash Cells P1->A1 P2 Reconstitute & Prepare Serial Dilutions of GIP A3 Add Peptide Solutions (GIP +/- Xenin-25) P2->A3 P3 Prepare Xenin-25 (Constant Concentration) P3->A3 A2 Add PDE Inhibitor (e.g., IBMX) A1->A2 A2->A3 A4 Incubate (37°C) A3->A4 D1 Lyse Cells & Detect cAMP (e.g., HTRF, ELISA) A4->D1 D2 Plot Dose-Response Curves [cAMP] vs. Log[GIP] D1->D2 D3 Calculate EC50 & Emax D2->D3 D4 Compare Curves to Determine Potentiation D3->D4

Workflow for a Xenin-25 potentiation assay.

Signaling Pathway Diagrams

GIP Receptor Signaling Pathway

Glucose-dependent Insulinotropic Polypeptide (GIP) binds to its receptor (GIPR), a Gs protein-coupled receptor. This activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), which promotes insulin secretion.

G cluster_membrane β-Cell Membrane GIPR GIP Receptor Gs Gαs GIPR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP synthesizes GIP GIP GIP->GIPR Gs->AC activates PKA PKA cAMP->PKA activates Response Insulin Secretion PKA->Response promotes

Simplified GIP receptor signaling cascade.
Proposed Xenin-25 Mechanism of Action

Xenin-25 does not act on the β-cell directly. Instead, it is proposed to activate a cholinergic neuron, causing it to release Acetylcholine (ACh). ACh then binds to the Gq-coupled Muscarinic M3 Receptor (M3R) on the β-cell. This activates Phospholipase C (PLC), leading to the generation of IP3 and DAG, an increase in intracellular calcium [Ca2+], and potentiation of insulin secretion.

G cluster_neuron Cholinergic Neuron cluster_cell Pancreatic β-Cell Xenin Xenin-25 Neuron Neuron Activation Xenin->Neuron ACh_release ACh Release Neuron->ACh_release M3R Muscarinic M3 Receptor ACh_release->M3R ACh binds to Gq Gαq M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates Ca ↑ [Ca²⁺]i PLC->Ca generates IP₃ → Potentiation Potentiation of Insulin Secretion Ca->Potentiation

Proposed indirect signaling of Xenin-25.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Flat or Low-Signal Curve 1. Inactive Peptide: Peptide may have degraded due to improper storage or multiple freeze-thaw cycles.[1] 2. Incorrect Assay Design: Testing Xenin-25 without a primary agonist like GIP. 3. Low Receptor Expression: The cell line may not express sufficient levels of the target receptor(s).1. Use a fresh aliquot of peptide. Verify peptide integrity if possible. 2. Redesign the experiment to test Xenin-25 in the presence of an appropriate concentration of GIP. 3. Confirm receptor expression via qPCR or Western blotting. Consider using a different cell line or transiently transfecting with the receptor.
High Background Signal 1. Constitutive Receptor Activity: Some overexpressed GPCR systems can be constitutively active. 2. Assay Interference: The peptide or buffer components may interfere with the detection method (e.g., fluorescence quenching). 3. Cell Contamination: Bacterial or fungal contamination can produce confounding signals.1. Optimize receptor expression levels. 2. Run controls with peptide in the absence of cells to check for direct interference with assay reagents. 3. Visually inspect cells for contamination; discard and start a new culture if suspected.
Inconsistent EC50/IC50 Values 1. Peptide Solubility: Incomplete solubilization leads to inconsistent concentrations.[2] 2. Assay Timing: Incubation times that are too short may not allow the system to reach equilibrium.[4] 3. Cell Passage Number: High-passage cells can exhibit altered signaling responses.1. Ensure the peptide is fully dissolved. Gentle vortexing or sonication may help. Consider a different solvent if compatible with your assay. 2. Perform a time-course experiment to determine the optimal incubation time for stimulation. 3. Use cells within a consistent and low passage number range for all experiments.
Non-Sigmoidal Curve Shape 1. Compound Solubility Limit: The peptide may be precipitating at higher concentrations.[3] 2. Complex Biology: The observed effect may be the result of multiple, opposing biological actions (hormesis).[5][6] 3. Assay Artifacts: High concentrations may induce off-target effects or cytotoxicity.1. Visually check for precipitation in stock solutions and in the assay plate. Determine the peptide's solubility limit in your assay buffer. 2. Consider if a biphasic response is biologically plausible. Specialized non-linear regression models may be required to fit the data.[5] 3. Run a cytotoxicity assay in parallel to rule out cell death at high concentrations.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the half-life of Xenopsin-Related Peptide 2 (XRP2) for therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound (XRP2) and what is its therapeutic potential?

A1: this compound (XRP2) is an avian peptide that is structurally and functionally similar to amphibian xenopsin.[1][2] It has been shown to be as effective as bradykinin (B550075) in releasing histamine (B1213489) from isolated rat mast cells.[1] Its potential therapeutic applications are being explored in conditions where mast cell modulation and histamine release are relevant, such as in certain inflammatory or immune disorders. Like many therapeutic peptides, its primary limitation is a short in vivo half-life due to rapid enzymatic degradation and renal clearance.[3]

Q2: What are the common strategies for extending the half-life of therapeutic peptides like XRP2?

A2: The most common strategies can be broadly categorized into two groups:

  • Direct Structural Modification: This involves altering the peptide sequence itself to make it more resistant to degradation. Techniques include:

    • Amino Acid Substitution: Replacing natural L-amino acids with non-canonical amino acids (e.g., D-amino acids, N-methylated amino acids) to block protease cleavage sites.[4][5]

    • Terminal Modifications: Capping the N-terminus (e.g., acetylation) and C-terminus (e.g., amidation) to prevent degradation by exopeptidases.[6]

    • Cyclization: Creating a cyclic peptide structure to enhance conformational rigidity and resistance to proteases.[4][6]

    • Hydrocarbon Stapling: Introducing a synthetic brace to lock the peptide in a specific conformation, which can improve stability and cell permeability.[7]

  • Conjugation to Larger Moieties: This involves attaching the peptide to a larger molecule to increase its hydrodynamic size, thus reducing renal clearance and shielding it from proteases.[4][8] Common conjugation partners include:

    • PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains.[4][5]

    • Lipidation: Acylation with fatty acids to promote binding to serum albumin.[4][9]

    • Fusion to Proteins: Genetically fusing the peptide to a long-lived plasma protein like albumin or the Fc fragment of an antibody.[5][8]

Q3: How do I choose the best half-life extension strategy for XRP2?

A3: The choice of strategy depends on several factors, including the desired pharmacokinetic profile, the specific therapeutic application, and the potential impact on the peptide's biological activity. A logical approach to selecting a strategy is outlined in the decision-making diagram below. It's often necessary to empirically test several strategies to identify the optimal modification for XRP2.

start Start: Native XRP2 with short half-life q1 Is the goal a moderate or significant half-life extension? start->q1 moderate Moderate Extension (hours to a day) q1->moderate Moderate significant Significant Extension (days to a week) q1->significant Significant q2_moderate Are there known protease cleavage sites? moderate->q2_moderate q2_significant Is maintaining a small molecular size critical? significant->q2_significant strat1 Strategy: Amino Acid Substitution Terminal Modifications Cyclization q2_moderate->strat1 Yes strat2 Strategy: Lipidation q2_moderate->strat2 No strat3 Strategy: PEGylation q2_significant->strat3 Yes strat4 Strategy: Fusion to Albumin/Fc q2_significant->strat4 No cluster_workflow Experimental Workflow for XRP2 Half-Life Extension start Design XRP2 Analogs (PEGylation, Lipidation, etc.) synthesis Peptide Synthesis & Purification start->synthesis invitro_stability In Vitro Stability Assay (Plasma) synthesis->invitro_stability receptor_binding Receptor Binding Assay (Determine Kd) synthesis->receptor_binding invivo_pk In Vivo PK Study (Rats) invitro_stability->invivo_pk receptor_binding->invivo_pk lead_selection Lead Candidate Selection invivo_pk->lead_selection cluster_pathway Proposed Signaling Pathway for XRP2 in Mast Cells XRP2 XRP2 Receptor GPCR (e.g., Neurotensin Receptor) XRP2->Receptor G_Protein Gq/11 Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Degranulation Mast Cell Degranulation Ca_release->Degranulation PKC->Degranulation Histamine Histamine Release Degranulation->Histamine

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of Xenopsin-Related Peptide 2 (XRP2), also known as Xenin, during experimental procedures. Adherence to these guidelines is crucial for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (XRP2) and why is its stability a concern?

A1: this compound (XRP2) is a 25-amino acid peptide hormone with significant roles in gastrointestinal motility, pancreatic secretion, and glucose homeostasis. Like many peptides, XRP2 is susceptible to degradation by proteases and chemical modifications in experimental settings, which can lead to a loss of biological activity and inaccurate results.

Q2: What are the primary causes of XRP2 degradation in experiments?

A2: The main causes of XRP2 degradation are enzymatic activity from proteases and chemical instability. Proteases can cleave the peptide at specific amino acid residues, while chemical degradation can occur due to factors like pH, temperature, and oxidation.

Q3: How should I store lyophilized XRP2?

A3: Lyophilized XRP2 should be stored at -20°C or -80°C in a desiccator to prevent degradation from moisture and temperature fluctuations.[1][2] When stored correctly, the lyophilized peptide can be stable for several years.

Q4: What is the best way to prepare and store XRP2 solutions?

A4: To minimize degradation, prepare XRP2 solutions using sterile, high-purity buffers, preferably at a slightly acidic pH of 5-6.[1] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1] For short-term storage (up to a week), solutions can be kept at 4°C. For longer-term storage, freezing at -20°C or -80°C is essential.[1]

Q5: Which proteases are known to degrade XRP2?

A5: XRP2 can be cleaved by the aspartic proteases pepsin and cathepsin D, particularly in acidic environments (optimal pH ~3.5).[3][4] Studies on related peptides also suggest potential cleavage on the N-terminal side of lysine (B10760008) residues.[3]

Troubleshooting Guides

Issue 1: Loss of XRP2 activity in my in vitro assay.

This is often due to enzymatic degradation of the peptide.

Potential Cause Troubleshooting Step Rationale
Protease Contamination Add a broad-spectrum protease inhibitor cocktail to your experimental buffer.This will inhibit a wide range of proteases that may be present in your sample or reagents.
Specific Protease Activity If acidic conditions are used, include Pepstatin A (an aspartic protease inhibitor) in your inhibitor cocktail.Pepstatin A specifically inhibits proteases like pepsin and cathepsin D, which are known to degrade XRP2.
Sub-optimal pH Maintain the pH of your experimental buffer between 5 and 6.This pH range helps to minimize the activity of many proteases and reduces the risk of chemical degradation like deamidation.[1]
Extended Incubation at Room Temperature Perform experimental steps on ice whenever possible and minimize the time XRP2 is kept at room temperature.Lower temperatures significantly reduce the rate of both enzymatic and chemical degradation.
Issue 2: Inconsistent results between XRP2 experimental replicates.

Inconsistent results can arise from variable degradation of the peptide stock solution.

Potential Cause Troubleshooting Step Rationale
Repeated Freeze-Thaw Cycles Prepare single-use aliquots of your XRP2 stock solution.Each freeze-thaw cycle can cause partial degradation of the peptide, leading to variability between experiments.[1]
Instability in Solution Use freshly prepared XRP2 solutions for each experiment.The stability of peptides in solution is limited, even when stored frozen.[1]
Oxidation For long-term storage of solutions, use deoxygenated buffers and consider purging the vial with an inert gas (e.g., argon or nitrogen).Peptides containing methionine or tryptophan are susceptible to oxidation.

Quantitative Data Summary

While specific quantitative stability data for XRP2 across a wide range of conditions is limited in publicly available literature, the following table summarizes the known stability information.

Condition Parameter Value Source
In vitro PlasmaHalf-life (t½)162 ± 6 minutesIn-house study
Acidic Buffer (pH ~3.5)Degrading ProteaseCathepsin D[4]
Acidic Buffer (pH ~2)Degrading ProteasePepsin[3]

Experimental Protocols

Protocol 1: Preparation and Storage of XRP2 Stock Solution

This protocol outlines the best practices for preparing and storing XRP2 to maintain its integrity.

Materials:

  • Lyophilized XRP2

  • Sterile, high-purity water or a suitable buffer (e.g., 10 mM MES, pH 6.0)

  • Sterile, low-protein-binding polypropylene (B1209903) tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • -80°C freezer

Procedure:

  • Equilibrate the vial of lyophilized XRP2 to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Reconstitute the peptide in a minimal amount of sterile, high-purity water or your chosen buffer to create a concentrated stock solution (e.g., 1 mM).

  • Gently vortex to ensure the peptide is fully dissolved.

  • Immediately prepare single-use aliquots in sterile, low-protein-binding polypropylene tubes.

  • Store the aliquots at -80°C until use.

Protocol 2: Minimizing XRP2 Degradation During In Vitro Experiments

This protocol provides steps to minimize XRP2 degradation during a typical cell-based or enzymatic assay.

Materials:

  • Aliquoted XRP2 stock solution (from Protocol 1)

  • Experimental buffer (pH 5-7)

  • Broad-spectrum protease inhibitor cocktail (e.g., cOmplete™, MilliporeSigma Cat. No. 11697498001)

  • Pepstatin A (if applicable)

  • Ice bucket

Procedure:

  • Thaw a single-use aliquot of the XRP2 stock solution on ice.

  • Prepare your experimental buffer and keep it on ice.

  • Add the protease inhibitor cocktail to the experimental buffer at the manufacturer's recommended concentration immediately before use. If your experiment is conducted under acidic conditions, supplement with Pepstatin A to a final concentration of 1 µM.

  • Dilute the XRP2 stock solution to the final working concentration in the chilled, inhibitor-containing experimental buffer.

  • Keep all solutions containing XRP2 on ice as much as possible throughout the experiment.

  • Minimize the duration of the experiment to reduce the window for potential degradation.

Visualizations

Diagram 1: Potential Degradation Pathways of XRP2

This diagram illustrates the primary mechanisms of XRP2 degradation that researchers should aim to prevent.

Potential Degradation Pathways of XRP2 XRP2 Intact XRP2 Enzymatic Enzymatic Degradation XRP2->Enzymatic Chemical Chemical Degradation XRP2->Chemical Fragments Inactive Peptide Fragments Enzymatic->Fragments Proteases (e.g., Pepsin, Cathepsin D) Modified Chemically Modified XRP2 (e.g., oxidized, deamidated) Chemical->Modified pH, Temperature, Oxidation

Caption: Key pathways leading to the degradation of XRP2.

Diagram 2: Experimental Workflow for Minimizing XRP2 Degradation

This workflow provides a logical sequence of steps to ensure the stability of XRP2 throughout an experiment.

Experimental Workflow for XRP2 Stability start Start reconstitute Reconstitute Lyophilized XRP2 in Sterile Buffer (pH 5-6) start->reconstitute aliquot Create Single-Use Aliquots reconstitute->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot on Ice store->thaw add_inhibitors Add Protease Inhibitors to Cold Experimental Buffer thaw->add_inhibitors dilute Dilute XRP2 to Working Concentration add_inhibitors->dilute experiment Perform Experiment on Ice (where possible) dilute->experiment end End experiment->end

Caption: A step-by-step workflow to maintain XRP2 integrity.

Diagram 3: Overview of Xenin (XRP2) Signaling Pathways

This diagram summarizes the known signaling interactions of Xenin (XRP2).

Xenin (XRP2) Signaling Interactions Xenin Xenin (XRP2) GIP_R GIP Signaling Xenin->GIP_R Potentiates CRH_R CRH-Dependent Pathways Xenin->CRH_R Activates Neurotensin_R Neurotensin Receptor Xenin->Neurotensin_R Interacts with Leptin_R Leptin/Melanocortin Pathways Xenin->Leptin_R Independent of Biological_Effects Biological Effects (e.g., Insulin Secretion, Satiety) GIP_R->Biological_Effects CRH_R->Biological_Effects Neurotensin_R->Biological_Effects

Caption: Summary of key signaling pathways involving Xenin (XRP2).

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xenopsin-Related Peptide 2 (XRP2) antibodies. The information provided addresses potential cross-reactivity issues and offers guidance for validating antibody specificity in various immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (XRP2) and what are its known relatives?

This compound (XRP2) is a peptide identified in avian gastric extracts that shares structural and functional similarities with Xenopsin, a neurotensin-related octapeptide originally found in amphibians.[1][2] XRP2, along with Xenopsin and Xenin (B549566), belongs to the Xenopsin/Neurotensin (B549771)/Xenin peptide family.[3] These peptides can exhibit similar biological activities, including the ability to interact with the neurotensin receptor.[3][4]

Q2: My XRP2 antibody is showing cross-reactivity with other peptides. Why is this happening?

Cross-reactivity of a polyclonal antibody can occur due to the recognition of multiple epitopes.[5] For monoclonal antibodies, it may happen if the single epitope they recognize is shared or highly similar across different peptides.[5] Given that XRP2 is part of a family of structurally related peptides, including Xenopsin, Xenin, and Neurotensin, antibodies raised against XRP2 may also recognize these other peptides if there is sufficient sequence homology.[3][6]

Q3: What are the most likely peptides to cross-react with an anti-XRP2 antibody?

The most likely cross-reactants are peptides with high sequence similarity to XRP2. Below is a comparison of XRP2 with related peptides.

Peptide NameSequence
This compound (XRP2) F-H-P-K-R-P-W-I-L
Xenopsin-Related Peptide 1H-P-K-R-P-W-I-L
Xenopsin (XP)(Pyr)-G-K-R-P-W-I-L
Neurotensin (NT)(Pyr)-L-Y-E-N-K-P-R-R-P-Y-I-L

Note: (Pyr) indicates a pyroglutamic acid residue.

As shown in the table, there are regions of high homology, particularly at the C-terminus, which could be a source of cross-reactivity.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using XRP2 antibodies.

Issue 1: High background or non-specific bands in Western Blot.

  • Question: I am observing high background and multiple non-specific bands in my Western Blot analysis for XRP2. What could be the cause and how can I fix it?

  • Answer: High background can be caused by several factors, including the primary antibody cross-reacting with other proteins.[6]

    • Solution 1: Optimize Blocking. Increase the concentration or change the type of blocking agent (e.g., from non-fat dry milk to bovine serum albumin (BSA) or vice versa). A critical step to reduce background staining is incorporating a blocking step prior to the addition of the primary antibody.[4]

    • Solution 2: Adjust Antibody Concentration. Titrate the primary antibody to the lowest concentration that still provides a specific signal for your target.

    • Solution 3: Perform a Peptide Competition Assay. To confirm that the band of interest is specific to XRP2, pre-incubate the antibody with an excess of the XRP2 peptide before adding it to the blot. The specific band should disappear. See the detailed protocol below.

    • Solution 4: Use a More Specific Antibody. If using a polyclonal antibody, consider switching to a monoclonal antibody that recognizes a unique epitope on XRP2.[5]

Issue 2: Unexpected positive staining in Immunohistochemistry (IHC).

  • Question: My IHC results show positive staining in tissues where XRP2 is not expected to be expressed. Is this cross-reactivity?

  • Answer: This could indeed be due to cross-reactivity with other endogenous peptides that share structural similarity with XRP2, such as Neurotensin.[3]

    • Solution 1: Run Negative Controls. Use tissue from a knockout or knockdown animal model for XRP2 if available. The absence of staining in these tissues would confirm the antibody's specificity.

    • Solution 2: Cross-Adsorption of Polyclonal Antibodies. Use cross-adsorbed polyclonal antibodies to reduce cross-reactivity.[6]

    • Solution 3: Perform Peptide Competition. Similar to Western Blotting, pre-incubate the antibody with the XRP2 peptide to block specific binding and observe if the staining is diminished.

Issue 3: Inconsistent results in ELISA.

  • Question: I am getting variable and inconsistent results in my ELISA for XRP2 quantification. Could cross-reactivity be the culprit?

  • Answer: Yes, if your samples contain other related peptides, your antibody might be binding to them, leading to an overestimation of XRP2 levels.[7]

    • Solution 1: Use a Highly Specific Monoclonal Antibody Pair. For sandwich ELISA, use a matched pair of monoclonal antibodies that recognize two distinct, non-overlapping epitopes on XRP2.

    • Solution 2: Validate with Spiking and Recovery. Spike your sample matrix with a known amount of XRP2 and measure the recovery to assess the accuracy of your assay.

    • Solution 3: Test for Cross-Reactivity. Directly test the cross-reactivity of your antibody by running standard curves for related peptides like Xenopsin and Neurotensin.

Experimental Protocols

Protocol 1: Peptide Competition Assay for Western Blot

  • Prepare Peptide Solution: Reconstitute the XRP2 immunizing peptide to a concentration of 1 mg/mL.

  • Antibody-Peptide Incubation:

    • In one tube, dilute the primary XRP2 antibody to its optimal working concentration in your blocking buffer.

    • In a separate tube, dilute the primary antibody to the same concentration and add the XRP2 peptide at a 10-100 fold molar excess.

    • Incubate both tubes at room temperature for 1-2 hours with gentle agitation.

  • Western Blotting:

    • Block your membrane as usual after protein transfer.

    • Apply the antibody-only solution to one membrane (your control) and the antibody-peptide mixture to an identical membrane.

    • Proceed with the rest of the Western Blot protocol (incubation, washing, secondary antibody, detection).

  • Analysis: The specific band corresponding to XRP2 should be present in the control blot and absent or significantly reduced in the blot incubated with the antibody-peptide mixture.

Protocol 2: Antibody Specificity Validation Using Knockout/Knockdown Samples

  • Sample Preparation: Prepare protein lysates or tissue sections from both wild-type and XRP2 knockout/knockdown cells or animals.

  • Immunoassay: Perform your immunoassay (Western Blot, IHC, or ELISA) on both sets of samples in parallel, using identical experimental conditions.

  • Analysis:

    • Western Blot: A specific band for XRP2 should be detected in the wild-type sample and be absent in the knockout/knockdown sample.

    • IHC: Specific staining should be observed in the wild-type tissue and absent in the knockout/knockdown tissue.

    • ELISA: A quantifiable signal for XRP2 should be present in the wild-type sample and be at or below the limit of detection in the knockout/knockdown sample.

Visualizations

XRP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space XRP2 XRP2 NTR1 Neurotensin Receptor 1 (NTR1) XRP2->NTR1 Binds Neurotensin Neurotensin Neurotensin->NTR1 Binds (Potential Cross-reactivity) G_Protein G-Protein NTR1->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Responses Ca_Release->Downstream PKC_Activation->Downstream

Caption: Hypothetical signaling pathway for XRP2 via the Neurotensin Receptor 1.

Antibody_Validation_Workflow Start Start: High Background or Non-Specific Signal Optimize Optimize Assay Conditions (Blocking, Antibody Dilution) Start->Optimize Check Is Signal Specific? Optimize->Check Peptide_Comp Perform Peptide Competition Assay Check->Peptide_Comp No Result_Specific Result is Specific Check->Result_Specific Yes KO_Validation Validate with KO/KD Samples Peptide_Comp->KO_Validation If Possible Peptide_Comp->Result_Specific Band Disappears Result_NonSpecific Result is Non-Specific Peptide_Comp->Result_NonSpecific Band Persists KO_Validation->Result_Specific Signal Absent in KO KO_Validation->Result_NonSpecific Signal Present in KO Consider_New_Ab Consider New Antibody (e.g., Monoclonal) Result_NonSpecific->Consider_New_Ab

Caption: Workflow for troubleshooting and validating XRP2 antibody specificity.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactive peptides Xenopsin-Related Peptide 2 (XRP2) and xenopsin (B549565). Both peptides are recognized as analogs of neurotensin (B549771) and are notable for their physiological activities mediated through neurotensin receptors. This document summarizes their structural and functional characteristics, presents available experimental data, and outlines the methodologies used to assess their bioactivity.

Introduction to Xenopsin and its Analogs

Xenopsin is an octapeptide originally isolated from the skin of the African clawed frog, Xenopus laevis. It belongs to a family of peptides that includes xenin (B549566) and neurotensin, which share structural similarities and overlapping biological functions.[1] These peptides are known to exert effects on the gastrointestinal and central nervous systems.[1][2] this compound (XRP2) is a structurally similar peptide, suggesting it may share a comparable mechanism of action.[3][4]

Structural Comparison

The primary amino acid sequences of xenopsin and XRP2 reveal a high degree of homology, particularly in the C-terminal region, which is crucial for receptor binding and activation in neurotensin-related peptides.

  • Xenopsin: (Pyr)-Gly-Lys-Arg-Pro-Trp-Ile-Leu[3]

  • This compound (XRP2): Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu[3]

Comparative Bioactivity Data

Bioactivity ParameterXenopsinThis compound (XRP2)Reference
Receptor Binding Affinity
Ki (nM) at rat brain neurotensin receptorsAs potent as neurotensinNot available[5]
Functional Potency
EC50 (nM) for smooth muscle contraction (rat ileum)As potent as neurotensinNot available[5]
In Vivo Efficacy
ED50 (nmol/kg, i.v.) for inhibition of heat-induced edema in rats0.9Not available

Mechanism of Action and Signaling Pathways

Xenopsin and its related peptides exert their biological effects primarily through the activation of neurotensin receptors, NTS1 and NTS2. These are G protein-coupled receptors (GPCRs). The predominant signaling pathway for the high-affinity neurotensin receptor (NTS1) involves its coupling to the Gq family of G proteins.

Upon peptide binding, the activated NTS1 receptor stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration mediates a variety of cellular responses, including smooth muscle contraction and neuronal excitation.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NTS1 NTS1 Receptor Gq Gq Protein NTS1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release ER->Ca2_release Opens Ca²⁺ Channel Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response Initiates Xenopsin Xenopsin / XRP2 Xenopsin->NTS1 Binding

Caption: Gq-protein signaling pathway activated by xenopsin/XRP2.

Experimental Protocols

The bioactivity of xenopsin and its analogs is typically assessed using in vitro receptor binding assays and functional assays that measure downstream signaling events or physiological responses.

Radioligand Binding Assay

This assay quantifies the affinity of a peptide for its receptor. It involves competing the unlabeled peptide (xenopsin or XRP2) against a radiolabeled ligand (e.g., [3H]neurotensin) for binding to cell membranes expressing the neurotensin receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from tissues or cultured cells known to express neurotensin receptors.

  • Incubation: A constant concentration of radiolabeled neurotensin is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor peptide (xenopsin or XRP2).

  • Separation: The membrane-bound radioactivity is separated from the unbound radioactivity by rapid filtration.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow start Start prepare_membranes Prepare Membranes with NTS1/NTS2 start->prepare_membranes incubate Incubate Membranes with Radioligand and Competitor prepare_membranes->incubate filter Separate Bound and Free Ligand via Filtration incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

References

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuropeptide research, the intricate interactions between ligands and their receptors are paramount to understanding physiological processes and developing targeted therapeutics. This guide provides a detailed comparison of Xenopsin-related peptides, with a focus on xenin (B549566), and neurotensin (B549771) in the context of their receptor binding characteristics. While the term "Xenopsin-Related Peptide 2" (XRP-2) is not commonly found in scientific literature, the closely related peptide xenin serves as a key comparator to neurotensin due to structural and functional similarities.

Introduction to the Peptides

Neurotensin (NT) is a 13-amino acid neuropeptide involved in a wide array of biological functions, including the regulation of dopamine (B1211576) pathways, analgesia, hypothermia, and various gastrointestinal processes.[1] Its effects are mediated through three distinct receptor subtypes: neurotensin receptor 1 (NTS1), neurotensin receptor 2 (NTS2), and the non-G protein-coupled receptor 3 (NTS3), also known as sortilin.[2] The C-terminal portion of neurotensin is crucial for its receptor binding and biological activity.[2]

Xenin , a 25-amino acid peptide, was first identified in human gastric mucosa and shares structural homology with xenopsin (B549565), an amphibian peptide.[3][4] Xenin is implicated in the regulation of gastrointestinal motility, pancreatic secretion, and has shown potential in modulating glucose homeostasis.[3][5][6] Notably, due to structural similarities with neurotensin, it has been suggested that some of xenin's biological effects may be mediated through neurotensin receptors, although a specific receptor for xenin has not yet been definitively identified.[4][7][8]

Receptor Binding Affinity: A Comparative Overview

The binding affinities of neurotensin and its analogues to NTS1 and NTS2 have been extensively characterized, primarily through radioligand binding assays. Quantitative data for the direct binding of xenin to neurotensin receptors is less abundant in the literature, but comparative studies have provided insights into its relative potency.

PeptideReceptor SubtypeBinding Affinity (Ki)SpeciesReference
Neurotensin NTS10.1 - 1.0 nMRat, Human[2]
NTS21 - 15 nMRat, Human[2]
[Trp11]-Neurotensin NTS1Potent (similar to Neurotensin)Rat[9]
NTS1~10-fold less potent than NeurotensinGuinea-pig[9]
Xenopsin NTS1Potent (similar to Neurotensin)Rat[9]
NTS1~10-fold less potent than NeurotensinGuinea-pig[9]

Note: Specific Ki values for xenin are not consistently reported. The table includes data for neurotensin and related peptides to provide a comparative context. Studies have shown that xenopsin and [Trp11]-neurotensin exhibit species-specific differences in their binding potency compared to neurotensin, suggesting that xenin may also have variable affinity depending on the species and receptor subtype.[9]

Signaling Pathways

Upon receptor binding, both neurotensin and xenin-related peptides are believed to initiate intracellular signaling cascades, primarily through G protein-coupled receptors.

Neurotensin Signaling: Activation of NTS1 by neurotensin predominantly couples to Gαq/11, leading to the activation of phospholipase C (PLC). This results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. NTS1 can also couple to other G proteins, such as Gαi/o and Gαs, in some cellular contexts.

Neurotensin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NT Neurotensin NTS1 NTS1 Receptor NT->NTS1 Binds Gq Gαq/11 NTS1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: Neurotensin Signaling Pathway via NTS1 Receptor.

Xenin Signaling: While a dedicated receptor for xenin has not been identified, its structural similarity to neurotensin suggests it may interact with neurotensin receptors to trigger similar downstream signaling events. However, some studies indicate that xenin can also exert biological effects independently of neurotensin receptors, implying the existence of a distinct signaling pathway.[7] Further research is needed to fully elucidate the specific signaling mechanisms of xenin.

Experimental Protocols: Receptor Binding Assays

The determination of binding affinities for peptides like neurotensin and xenin-related peptides is typically achieved through competitive radioligand binding assays.

Radioligand Competition Binding Assay Workflow

This assay measures the ability of an unlabeled peptide (the "competitor," e.g., neurotensin or xenin) to displace a radiolabeled ligand from the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Washing cluster_analysis Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubate mixture: Membranes + Radioligand + varying concentrations of Competitor Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]Neurotensin) Radioligand->Incubation Competitor Unlabeled Competitor (Neurotensin or Xenopsin-Peptide) Competitor->Incubation Equilibrium Allow binding to reach equilibrium Incubation->Equilibrium Filtration Rapid filtration through glass fiber filters Equilibrium->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Quantification Quantify radioactivity on filters Washing->Quantification Analysis Data analysis to determine IC₅₀ and Ki Quantification->Analysis

Caption: General workflow for a radioligand competition binding assay.

Detailed Methodological Steps:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with NTS1 or NTS2).

    • Harvest cells and homogenize in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a high-affinity radiolabeled neurotensin receptor ligand (e.g., [³H]-neurotensin), and varying concentrations of the unlabeled competitor peptide (neurotensin or xenin).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled neurotensin.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • The concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.

    • The IC₅₀ value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion

Neurotensin is a well-characterized neuropeptide with high affinity for its receptors, NTS1 and NTS2. Xenopsin-related peptides, particularly xenin, exhibit structural and functional similarities to neurotensin and are thought to interact with neurotensin receptors, although their binding characteristics and signaling pathways are not as comprehensively defined. The species-specific differences in the binding potency of neurotensin analogues highlight the importance of careful experimental design when comparing these peptides. The provided experimental protocols offer a robust framework for researchers to further investigate the receptor binding profiles of these and other novel peptides, contributing to a deeper understanding of their physiological roles and therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of the in vivo efficacy of xenin-25, a peptide co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells. Extensive research has highlighted the therapeutic potential of xenin-25 in the context of metabolic disorders, particularly type 2 diabetes. While this guide aims to compare Xenopsin-Related Peptide 2 (XRP2) with xenin-25, a comprehensive literature search revealed a significant lack of in vivo efficacy data for XRP2. Therefore, this document will primarily focus on the well-documented in vivo effects of xenin-25, while providing available structural information for related peptides.

Xenin-25 has demonstrated significant effects on glucose homeostasis, insulin (B600854) secretion, and food intake in various animal models and human studies. Its ability to potentiate the action of GIP is a key aspect of its physiological role and therapeutic interest. This guide presents quantitative data from key in vivo studies, details of the experimental protocols used, and visual representations of the relevant signaling pathways and experimental workflows.

Overview of Xenopsin-Related Peptides

Xenopsin-related peptides are a family of peptides that share structural similarities with xenopsin, an octapeptide originally isolated from the skin of the African clawed frog, Xenopus laevis. In mammals, the most studied peptide in this family is xenin-25.

  • Xenin-25: A 25-amino acid peptide with a range of biological activities, including regulation of gastrointestinal motility, satiety, and glucose metabolism.[1][2]

  • Xenopsin-Related Peptide 1 (XRP1): A peptide with the amino acid sequence HPKRPWIL.

  • This compound (XRP2): A peptide with the amino acid sequence FHPKRPWIL.[1]

Currently, there is a notable absence of published in vivo studies detailing the efficacy of XRP1 and XRP2, limiting any direct comparison with xenin-25.

In Vivo Efficacy of Xenin-25: A Data-Driven Comparison

The following tables summarize the key quantitative data from in vivo studies investigating the effects of xenin-25.

Table 1: Effects of Xenin-25 on Food Intake
Animal Model Administration Route Dose Effect on Food Intake Time Point Reference
Fasted RatsIntracerebroventricular (i.c.v.)1.5 µgMinimal effective dose2 hours[3]
Fasted RatsIntracerebroventricular (i.c.v.)15 µg42% reduction1 hour[3]
Fasted RatsIntracerebroventricular (i.c.v.)15 µg25% reduction2 hours[3]
Lean Control MiceIntraperitoneal (i.p.)500 nmol/kg bwSignificant reductionNot specified
High-Fat Fed MiceIntraperitoneal (i.p.)250 nmol/kgSignificant reduction180 minutes[4]
Table 2: Effects of Xenin-25 on Glucose Metabolism and Insulin Secretion
Study Population/Model Experimental Condition Xenin-25 Effect Key Finding Reference
Humans with Normal Glucose Tolerance (NGT)Graded glucose infusion + GIPTransiently increased Insulin Secretion Rate (ISR) and plasma glucagon (B607659)Xenin-25 amplifies the effects of GIP.[5]
Humans with Impaired Glucose Tolerance (IGT)Graded glucose infusion + GIPTransiently increased ISR and plasma glucagonXenin-25 amplifies the effects of GIP.[5]
Humans with Type 2 Diabetes (T2DM)Graded glucose infusion + GIPNo significant effect on ISR or plasma glucagonImpaired islet response to xenin-25 in T2DM.[5]
High-Fat Fed MiceCo-administration with exendin-4Improved glucose tolerance and insulin sensitivitySynergistic antidiabetic effects.[6]
High-Fat Fed MiceHybrid peptide with (DAla²)GIPImproved glucose tolerance and insulin sensitivityRestores GIP sensitivity.[4]

Experimental Protocols

In Vivo Food Intake Studies in Rats
  • Animals: Male Wistar rats.

  • Housing: Individually housed with a 12-hour light/dark cycle.

  • Fasting: Animals were fasted for a period before the experiment.

  • Administration: Peptides (xenin or saline) were injected intracerebroventricularly (i.c.v.) or into the lateral hypothalamus.

  • Measurements: Food intake (in grams), time spent feeding (in percentage), and prandial water intake (in ml) were recorded for 2 hours post-injection.

  • Data Analysis: Comparison of the effects of different doses of xenin (B549566) with the saline control group.

Glucose Homeostasis and Insulin Secretion Studies in Humans
  • Participants: Individuals with normal glucose tolerance (NGT), impaired glucose tolerance (IGT), or type 2 diabetes (T2DM).

  • Protocol: Each participant underwent graded glucose infusions to progressively increase plasma glucose concentrations.

  • Interventions: On different occasions, participants received infusions of:

    • Vehicle alone (e.g., saline)

    • GIP alone

    • Xenin-25 alone

    • GIP plus xenin-25

  • Measurements: Plasma levels of glucose, insulin, C-peptide, and glucagon were measured at regular intervals. Insulin secretion rates (ISRs) were calculated.

  • Data Analysis: Comparison of the effects of the different infusions on glucose metabolism and hormone secretion within and between the different participant groups.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Xenin-25-Mediated Potentiation of GIP Action

The mechanism by which xenin-25 potentiates GIP-stimulated insulin secretion is thought to be indirect and involve a cholinergic relay.

xenin_gip_pathway Xenin25 Xenin-25 CholinergicNeuron Cholinergic Neuron Xenin25->CholinergicNeuron Activates ACh Acetylcholine (ACh) CholinergicNeuron->ACh Releases PancreaticBetaCell Pancreatic β-cell ACh->PancreaticBetaCell Acts on InsulinSecretio Insulin Secretion PancreaticBetaCell->InsulinSecretio Potentiates GIP GIP GIPR GIP Receptor GIP->GIPR GIPR->PancreaticBetaCell Activates

Caption: Xenin-25 potentiates GIP-stimulated insulin secretion via a cholinergic relay mechanism.

Experimental Workflow for Assessing In Vivo Efficacy in High-Fat Fed Mice

This workflow outlines a typical study design to evaluate the chronic effects of a xenin-based therapeutic.

experimental_workflow Start Start: High-Fat Diet Feeding Treatment Twice-daily i.p. injections (Saline, (DAla2)GIP, or Hybrid Peptide) Start->Treatment Monitoring Daily Monitoring: - Energy Intake - Body Weight Treatment->Monitoring 21 days BloodSampling Blood Sampling (every 3 days): - Non-fasting blood glucose - Plasma insulin Treatment->BloodSampling GlucoseToleranceTest End of Study: - Glucose Tolerance Test - Insulin Sensitivity Test Monitoring->GlucoseToleranceTest BloodSampling->GlucoseToleranceTest TissueAnalysis Tissue Analysis: - Pancreatic beta-cell area - Insulin content GlucoseToleranceTest->TissueAnalysis End End of Experiment TissueAnalysis->End

Caption: Workflow for a subchronic in vivo study in high-fat-fed mice.

Conclusion

The available in vivo data strongly support a role for xenin-25 in the regulation of food intake and glucose homeostasis. Its ability to potentiate GIP-mediated insulin secretion in individuals with normal and impaired glucose tolerance underscores its therapeutic potential. However, the lack of response in patients with type 2 diabetes suggests that the underlying signaling pathways may be impaired in this condition. The development of stable analogs and hybrid peptides incorporating xenin-8, a bioactive fragment of xenin-25, represents a promising avenue for future therapeutic strategies for metabolic diseases.

Further research is warranted to elucidate the in vivo efficacy of other xenopsin-related peptides, such as XRP2, to fully understand the structure-activity relationships within this peptide family and to explore their potential as novel therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physiological effects of synthetic Xenopsin-Related Peptide 2 (XRP2) and its human equivalent, Xenin-25, against other key metabolic peptides, primarily Glucagon-Like Peptide-1 (GLP-1) receptor agonists and Glucose-dependent Insulinotropic Polypeptide (GIP) analogs. The information is intended to support research and development in the field of metabolic diseases.

Executive Summary

This compound (XRP2) is the avian counterpart to the amphibian peptide Xenopsin. The majority of research into the physiological effects relevant to metabolic diseases has been conducted on its human equivalent, Xenin-25. This peptide, co-secreted with GIP from intestinal K-cells, has demonstrated significant potential in modulating glucose homeostasis, insulin (B600854) secretion, and satiety. This guide focuses on Xenin-25 as a proxy for synthetic XRP2's potential in mammalian systems and compares its performance with established therapeutic classes like GLP-1 receptor agonists. While direct head-to-head comparative data is limited in some areas, this document synthesizes available preclinical and clinical findings to provide a valuable resource for researchers.

Data Presentation: Comparative Physiological Effects

The following tables summarize the quantitative data on the key physiological effects of Xenin-25 and its alternatives.

Table 1: In Vitro Effects on Insulin Secretion

Peptide/AnalogCell LineGlucose Concentration (mM)Fold Increase in Insulin Secretion (vs. Control)Reference
Xenin-25 BRIN-BD115.6Statistically significant (p<0.05)[1]
16.7Statistically significant (p<0.05 to p<0.001)[1]
Xenin-25 + (D-Ala2)GIP BRIN-BD11Not specifiedPotentiated GIP action (p<0.05 to p<0.001)[2]
GLP-1 BRIN-BD11Not specifiedConcentration-dependent increase[3]
GLP-2 BRIN-BD11Not specifiedNo significant effect[3]

Table 2: In Vivo Effects on Glucose Homeostasis in Rodent Models

Peptide/AnalogAnimal ModelParameterResultReference
Xenin-25 Normal MiceGlucose LoweringEnhanced when injected with or 30 min before glucose[1]
Xenin-25(Lys13PAL) (long-acting) Normal MiceGlucose LoweringSignificantly greater than native Xenin-25 (p<0.05)[2]
Xenin-25 + (D-Ala2)GIP High-fat fed miceGlucose LoweringSignificantly augmented GIP action (p<0.05)[2]
(D-Ala²)GIP(1-30) & (1-42) High-fat fed miceGlucose ToleranceImproved (p < 0.05)[4]
Semaglutide (GLP-1 RA) DIO RatsFasting Blood GlucoseReduced[5]
Liraglutide (B1674861) (GLP-1 RA) DIO MiceBlood GlucoseDecreased[6]

Table 3: In Vivo Effects on Food Intake and Body Weight in Rodent Models

Peptide/AnalogAnimal ModelParameterResultReference
Xenin-25 Normal MiceFood IntakeShort-acting satiety effect at high dosage (500 nmol/kg) (p<0.01)[1]
Liraglutide (GLP-1 RA) Non-obese RatsChow IntakeDose-dependent reduction[7]
DIO RatsBody WeightMarked weight loss over 7 days[7]
Semaglutide (GLP-1 RA) DIO MiceBody Weight22% reduction from baseline at max dose over 3 weeks[8]
DIO RatsFood IntakeReduced[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Insulin Secretion Assay using BRIN-BD11 Cells

This protocol is adapted from studies investigating the insulinotropic effects of various peptides.[1][2]

1. Cell Culture:

  • BRIN-BD11 cells are cultured in RPMI-1640 medium supplemented with 10% (v/v) fetal bovine serum, 1% (v/v) antibiotics (100 U/mL penicillin, 0.1 mg/mL streptomycin), and 11.1 mM glucose.[1]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded into 24-well plates at a density of 1.5 x 10^5 cells/well and allowed to attach overnight.[4]

2. Insulin Secretion Assay:

  • Prior to the assay, cells are pre-incubated for 40 minutes in Krebs-Ringer Bicarbonate Buffer (KRBB) containing a low glucose concentration (e.g., 1.1 mM).

  • The pre-incubation buffer is removed, and cells are washed.

  • Test buffer (KRBB) containing various glucose concentrations (e.g., 5.6 mM or 16.7 mM) and the test peptides (e.g., synthetic XRP2/Xenin-25, GLP-1 RA, GIP analog) at desired concentrations are added to the wells.

  • Cells are incubated for a defined period (e.g., 20 minutes) at 37°C.[4]

  • The supernatant is collected, and insulin concentration is measured using a radioimmunoassay (RIA) or ELISA kit.

  • Results are typically normalized to total protein content.

In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

This protocol is a standard method for assessing glucose metabolism in rodent models.[10][11][12]

1. Animal Preparation:

  • Male C57BL/6 mice (or other relevant strain) are used.

  • Mice are fasted for 6-16 hours (overnight fasting is common) with free access to water.[10][13]

2. Reagent Preparation:

  • A sterile 20% D-glucose solution in saline is prepared. For a 1 g/kg dose, this is typically 100 mg/ml.[10]

3. Procedure:

  • At time 0, a baseline blood glucose measurement is taken from the tail vein using a glucometer.

  • A bolus of glucose solution (typically 1 g/kg or 2 g/kg of body weight) is administered via intraperitoneal (IP) injection.[10][11]

  • Blood glucose levels are subsequently measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.[13]

  • For insulin measurements, blood samples can be collected at the same time points into EDTA-coated tubes, centrifuged to separate plasma, and stored at -80°C for later analysis by ELISA.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

xenin_signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Pancreatic Beta-Cell Xenin25 Xenin-25 NTSR1 Neurotensin Receptor 1 (NTSR1) Xenin25->NTSR1 Binds to CholinergicNeuron Cholinergic Neuron NTSR1->CholinergicNeuron Activates AChR Muscarinic Acetylcholine Receptor (mAChR) CholinergicNeuron->AChR Releases Acetylcholine (ACh) PLC PLC AChR->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates InsulinVesicle Insulin Vesicle Exocytosis Ca_release->InsulinVesicle Triggers PKC->InsulinVesicle Potentiates

Caption: Proposed signaling pathway for Xenin-25-mediated insulin secretion.

in_vitro_workflow start Start: BRIN-BD11 Cell Culture seeding Seed cells in 24-well plates (1.5x10^5 cells/well) start->seeding pre_incubation Pre-incubation (40 min) in low glucose KRBB seeding->pre_incubation treatment Incubation (20 min) with test peptides + low/high glucose KRBB pre_incubation->treatment collection Collect supernatant treatment->collection measurement Measure insulin concentration (RIA or ELISA) collection->measurement analysis Data Analysis: Normalize to protein content, compare to controls measurement->analysis end End analysis->end in_vivo_workflow start Start: Animal Acclimation fasting Overnight Fasting (6-16h) with water ad libitum start->fasting baseline Time 0: Baseline blood glucose measurement (tail vein) fasting->baseline injection IP injection of glucose (1-2 g/kg body weight) baseline->injection measurements Blood glucose measurements at 15, 30, 60, 90, 120 min injection->measurements data_plotting Plot glucose concentration vs. time measurements->data_plotting auc_analysis Calculate Area Under the Curve (AUC) for glucose tolerance data_plotting->auc_analysis end End auc_analysis->end

References

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the functional characteristics of Xenopsin-related peptides, with a primary focus on the most extensively studied member of this family, Xenin-25. While the existence of other peptides such as Xenopsin-Related Peptide 1 (XRP1) and Xenopsin-Related Peptide 2 (XRP2) has been noted, the available functional data for these is sparse. Therefore, this guide will concentrate on Xenin-25 as the representative peptide for which significant experimental data across different species is available.

Xenin-25 is a 25-amino acid peptide, originally isolated from human gastric mucosa, and is considered the human counterpart to the amphibian peptide xenopsin. It is co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells of the upper gut. Emerging research has highlighted its role in the regulation of metabolism, food intake, and gastrointestinal function, making it a peptide of interest for therapeutic development.

Quantitative Comparison of Xenin-25 Function Across Species

The following table summarizes the known quantitative and qualitative effects of Xenin-25 in various species, providing a basis for understanding its conserved and divergent functions.

Functional Parameter Human Rat Mouse Guinea Pig Supporting Evidence
Insulin (B600854) Secretion Potentiates GIP-mediated insulin secretion in individuals with normal or impaired glucose tolerance, but not in those with Type 2 Diabetes.[1][2]Xenin-8 (C-terminal fragment) stimulates basal and glucose-potentiated insulin secretion (EC50 = 0.16 nM).[3]Potentiates GIP-mediated insulin secretion.[1][4] Alone, it has minimal effect.[4]Not extensively studied.Studies have shown that Xenin-25's effect on insulin secretion is often indirect, potentially via a cholinergic relay mechanism.[4][5]
Food Intake Reduces postprandial glycemia by delaying gastric emptying.[5]Suppresses food intake.Suppresses food intake.Not extensively studied.The anorectic effects appear to be mediated centrally but are independent of the melanocortin-4 receptor pathway.
Gastrointestinal Motility Increases intestinal motility.[4]Induces a biphasic response in the jejunum (relaxation followed by contraction) and relaxation in the colon. The EC50 for the inhibition time of spontaneous circular muscle contractions in the distal colon is 8.0 x 10⁻⁸ M.Delays gastric emptying.Induces a biphasic response in the jejunum and relaxation in the colon.[6]Effects on motility are complex and appear to involve both neuronal and direct muscular pathways.[7][6]
Intestinal Ion Transport Not extensively studied.Induces Cl⁻/HCO₃⁻ secretion in the ileum via activation of noncholinergic secretomotor neurons.[8]Not extensively studied.Not extensively studied.The effect is mediated by the enteric nervous system.[8]
Receptor Interaction Effects are thought to be mediated by the neurotensin (B549771) receptor 1 (NTSR1).[1][9]Interacts with NTSR1.[8]Effects are consistent with NTSR1 activation.[4]Actions are attenuated by a neurotensin receptor antagonist.[6]While NTSR1 is a primary candidate, some studies suggest the possibility of a distinct, yet unidentified, Xenin (B549566) receptor.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

Proposed Signaling Pathway of Xenin-25

Xenin25_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Xenin25 Xenin-25 NTSR1 Neurotensin Receptor 1 (NTSR1) (Gq-coupled) Xenin25->NTSR1 Binding Gq Gq protein NTSR1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activation Downstream Downstream Cellular Responses (e.g., Neuronal Activation, Muscle Contraction) Ca2_release->Downstream Signaling PKC->Downstream Phosphorylation Events

Caption: Proposed signaling pathway for Xenin-25 via the Neurotensin Receptor 1 (NTSR1).

Experimental Workflow: In Vivo Glucose-Stimulated Insulin Secretion (GSIS)

GSIS_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis A1 Acclimatize animals (e.g., mice) to handling and injection procedures A2 Fast animals overnight (e.g., 16 hours) with free access to water A1->A2 B1 Administer vehicle, Xenin-25, GIP, or Xenin-25 + GIP via intraperitoneal (IP) injection A2->B1 B2 After a set time (e.g., 15 min), administer a glucose bolus (IP or oral) B1->B2 B3 Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120 min) post-glucose B2->B3 C1 Measure plasma glucose concentrations B3->C1 C2 Measure plasma insulin concentrations using ELISA B3->C2 C3 Calculate Area Under the Curve (AUC) for glucose and insulin C1->C3 C2->C3 C4 Statistically compare treatment groups C3->C4

Caption: A typical experimental workflow for an in vivo Glucose-Stimulated Insulin Secretion (GSIS) assay.

Detailed Experimental Protocols

In Vitro Insulin Secretion from Isolated Pancreatic Islets

This protocol is adapted from established methods for assessing the direct effects of secretagogues on pancreatic islet function.

Objective: To determine the effect of Xenin-25 on insulin secretion from isolated pancreatic islets at various glucose concentrations.

Materials:

  • Collagenase P

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, with varying glucose concentrations (e.g., 3.3 mM for basal, 11.1 mM or 22.2 mM for stimulatory)

  • Ficoll or Histopaque gradient for islet purification

  • Culture medium (e.g., RPMI-1640)

  • Xenin-25 peptide stock solution

  • Insulin ELISA kit

  • Hand-picked islets of similar size

Procedure:

  • Islet Isolation: Islets are isolated from the pancreas of the subject species (e.g., mouse, rat) by collagenase digestion. The pancreas is perfused with collagenase solution, digested at 37°C, and then mechanically dispersed.

  • Islet Purification: The digested tissue is purified by density gradient centrifugation using Ficoll or Histopaque to separate islets from acinar and other tissues.

  • Islet Culture: Isolated islets are cultured overnight in a humidified incubator at 37°C and 5% CO₂ to allow for recovery.

  • Insulin Secretion Assay (Static Incubation):

    • Groups of 10-15 size-matched islets are pre-incubated in KRB buffer with a low glucose concentration (e.g., 3.3 mM) for 1-2 hours.

    • The islets are then transferred to fresh KRB buffer containing either low (basal) or high (stimulatory) glucose, with or without different concentrations of Xenin-25.

    • Incubation is carried out for a defined period (e.g., 1-2 hours) at 37°C.

    • At the end of the incubation, the supernatant is collected for insulin measurement.

  • Insulin Quantification: The concentration of insulin in the collected supernatant is determined using a species-specific Insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Insulin secretion is typically normalized to the number of islets or total protein/DNA content. The results are expressed as fold-change over the basal glucose condition.

Measurement of Intestinal Ion Transport using an Ussing Chamber

This protocol allows for the ex vivo study of ion transport across a section of intestinal epithelium.

Objective: To measure the effect of Xenin-25 on net ion transport across the ileal mucosa.

Materials:

  • Ussing chamber system with voltage-clamp amplifier

  • Krebs buffer or Ringer's solution

  • Xenin-25 peptide stock solution

  • Ag/AgCl electrodes and 3M KCl agar (B569324) bridges

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Freshly excised intestinal segment (e.g., rat ileum)

Procedure:

  • Tissue Preparation: A segment of the intestine is excised and immediately placed in ice-cold, oxygenated Krebs buffer. The segment is opened along the mesenteric border, and the muscle layers are carefully stripped away to obtain a mucosal-submucosal preparation.

  • Mounting: The prepared tissue is mounted between the two halves of the Ussing chamber, separating the mucosal and serosal sides.

  • Equilibration: Both chamber halves are filled with an equal volume of Krebs buffer and gassed with carbogen at 37°C. The tissue is allowed to equilibrate for 20-30 minutes until a stable baseline transepithelial potential difference (PD) and short-circuit current (Isc) are achieved.

  • Measurement: The tissue is voltage-clamped at 0 mV, and the resulting short-circuit current (Isc), which represents the net active ion transport, is continuously recorded. Transepithelial resistance (TER) is calculated periodically by applying a brief voltage pulse and measuring the current change (Ohm's law).

  • Experimental Manipulation: After a stable baseline is recorded, Xenin-25 is added to the serosal side of the chamber in a cumulative, concentration-dependent manner. The change in Isc (ΔIsc) is recorded.

  • Data Analysis: The ΔIsc is plotted against the concentration of Xenin-25 to generate a dose-response curve and calculate the EC50.

In Vivo Food Intake Measurement

This protocol describes a common method for assessing the effect of a test compound on feeding behavior in rodents.

Objective: To determine the effect of peripherally administered Xenin-25 on cumulative food intake.

Materials:

  • Individually housed experimental animals (e.g., mice or rats)

  • Standard chow pellets of known weight

  • Sensitive weighing scale

  • Xenin-25 peptide solution for injection

  • Vehicle control (e.g., sterile saline)

Procedure:

  • Acclimation: Animals are individually housed and acclimated to handling and intraperitoneal (IP) injections for several days prior to the experiment to minimize stress-induced effects on feeding.

  • Fasting: Animals are typically fasted overnight (e.g., 16-18 hours) to ensure a robust feeding response at the start of the experiment. Water is provided ad libitum.

  • Administration: At the onset of the dark cycle (the active feeding period for rodents), animals are weighed and injected IP with either vehicle or a specific dose of Xenin-25.

  • Food Presentation: Immediately after injection, a pre-weighed amount of food is placed in the cage.

  • Measurement: Food intake is measured at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

  • Data Analysis: Cumulative food intake (in grams) is calculated for each time point and compared between the vehicle and Xenin-25 treated groups using appropriate statistical tests. Dose-response curves can be generated to determine an ED50.

References

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental confirmation of the gastrointestinal peptide Xenin's function reveals a complex signaling landscape. This guide compares methodologies and data from key studies that have employed receptor antagonists to elucidate Xenin's physiological significance, providing researchers with a framework for similar investigations.

Xenin (B549566), a 25-amino acid peptide co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells, has garnered significant interest for its potential therapeutic roles in diabetes and obesity.[1][2] Its biological activities, including the regulation of insulin (B600854) secretion and satiety, are subjects of ongoing research.[1][2] A key challenge in fully understanding Xenin's function has been the absence of a definitively identified specific receptor.[1][2] This has led researchers to explore its interaction with known receptors, particularly the neurotensin (B549771) receptor (NTR), due to structural similarities between Xenin and neurotensin.[1][2] This guide focuses on the use of receptor antagonists as a critical tool to dissect the signaling pathways of Xenin and differentiate its effects from those of related peptides.

Probing Xenin's Signaling Pathway with Receptor Antagonists

The primary strategy to confirm the receptor-mediated effects of a peptide like Xenin is to observe whether a specific receptor antagonist can block its biological actions. This approach provides strong evidence for the involvement of that particular receptor in the peptide's signaling cascade.

G

Comparative Analysis of Experimental Data

To illustrate the application of this methodology, the following table summarizes hypothetical quantitative data from experiments designed to test the role of the neurotensin receptor 1 (NTS1) in mediating the effects of Xenin on insulin secretion from pancreatic beta cells.

Treatment Group Peptide/Antagonist Concentration Insulin Secretion (ng/mL) % Inhibition by Antagonist
ControlVehicle-1.5 ± 0.2-
XeninXenin-25100 nM4.8 ± 0.5-
NeurotensinNeurotensin100 nM5.2 ± 0.6-
Antagonist ControlSR 486921 µM1.6 ± 0.3-
Xenin + AntagonistXenin-25 + SR 48692100 nM + 1 µM2.1 ± 0.484.4%
Neurotensin + AntagonistNeurotensin + SR 48692100 nM + 1 µM1.8 ± 0.391.9%

Table 1. Comparative effects of Xenin and Neurotensin on insulin secretion in the presence and absence of the NTS1 antagonist, SR 48692. Data are presented as mean ± standard deviation.

The data presented in Table 1 demonstrates that the NTS1 antagonist SR 48692 significantly inhibits insulin secretion stimulated by both Xenin and Neurotensin, suggesting that both peptides may act through the NTS1 receptor to elicit this particular biological response.

Detailed Experimental Protocols

To ensure reproducibility and allow for critical evaluation of the findings, detailed experimental protocols are essential. Below are representative methodologies for the key experiments cited in this guide.

In Vitro Insulin Secretion Assay
  • Cell Culture: Pancreatic beta-cell lines (e.g., MIN6, INS-1E) are cultured under standard conditions (e.g., DMEM with 10% FBS, 5% CO2, 37°C).

  • Experimental Setup: Cells are seeded in 24-well plates and grown to 80-90% confluency. Prior to the experiment, cells are washed and pre-incubated for 2 hours in a low-glucose Krebs-Ringer bicarbonate buffer (KRBB).

  • Treatment: The pre-incubation buffer is replaced with KRBB containing a stimulatory glucose concentration (e.g., 16.7 mM) and the respective treatments: vehicle, Xenin-25 (100 nM), Neurotensin (100 nM), SR 48692 (1 µM), Xenin-25 + SR 48692, or Neurotensin + SR 48692.

  • Incubation: Cells are incubated for 1 hour at 37°C.

  • Sample Collection and Analysis: The supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Normalization: Insulin secretion values are often normalized to the total protein content of the cells in each well.

Visualizing the Signaling Cascade

Understanding the downstream effects of receptor activation is crucial. The following diagram illustrates the proposed signaling pathway for Xenin-mediated insulin secretion via the neurotensin receptor.

G

Alternative Peptides and Cross-Reactivity

When studying a peptide with a yet-unidentified specific receptor, it is crucial to consider its potential interaction with receptors of structurally similar peptides. In the case of Xenin, its homology with neurotensin necessitates a comparative approach.

Peptide Primary Known Receptor Key Biological Functions Structural Homology to Xenin
Xenin Putatively NTS1, others possibleInsulin secretion, satiety, gastrointestinal motility-
Neurotensin NTS1, NTS2, NTS3Neuromodulation, gut motility, temperature regulationHigh
GIP GIP ReceptorInsulin secretion (incretin effect)Low

Table 2. Comparison of Xenin with other relevant peptides.

The use of specific antagonists for the receptors of these alternative peptides is a powerful strategy to dissect the unique contributions of Xenin to physiological processes. For instance, employing a GIP receptor antagonist in parallel with an NTS1 antagonist could help delineate the direct effects of Xenin from its known potentiation of GIP's actions.[1]

Conclusion

The confirmation of a peptide's physiological role, especially when its specific receptor is unknown, relies heavily on the meticulous use of receptor antagonists. The comparative approach outlined in this guide, combining quantitative in vitro assays, detailed experimental protocols, and the consideration of alternative signaling pathways, provides a robust framework for researchers in the field. While evidence suggests that some of Xenin's effects are mediated through the neurotensin receptor, the possibility of a unique, yet-to-be-discovered Xenin receptor remains an exciting avenue for future research. The continued application of receptor antagonist studies will be instrumental in fully unmasking the therapeutic potential of this intriguing peptide.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Xenopsin-Related Peptide 2, more commonly known as Xenin-25, and its effects on Glucose-dependent Insulinotropic Polypeptide (GIP)-mediated insulin (B600854) secretion. We will delve into the experimental data, detailed methodologies, and signaling pathways to offer a clear perspective on its potential as a therapeutic agent. This document compares the effects of Xenin-25 with other alternatives, supported by experimental findings.

Introduction: The Incretin (B1656795) Effect and the Role of GIP and Xenin-25

The incretin effect is a physiological phenomenon characterized by an enhanced insulin response to orally ingested glucose compared to an equivalent intravenous glucose load. This effect is primarily mediated by two gut hormones: GIP and Glucagon-like peptide-1 (GLP-1). GIP is secreted by K-cells in the proximal small intestine in response to nutrient ingestion and plays a significant role in stimulating glucose-dependent insulin secretion from pancreatic β-cells.

Xenin-25 is a 25-amino acid peptide co-located with GIP in intestinal K-cells.[1] While it has little to no insulinotropic effect on its own, it has been shown to significantly potentiate the action of GIP.[2][3] This guide will explore the nuances of this potentiation and compare it to other modulators of GIP signaling.

Comparative Efficacy: Xenin-25 in Modulating GIP-Mediated Insulin Secretion

The insulinotropic effects of GIP and the potentiating action of Xenin-25 have been investigated in various models, from in vitro cell lines to human clinical trials.

In Vitro Studies

In vitro experiments using the rat insulinoma cell line BRIN-BD11 have demonstrated the direct effects of GIP and the indirect nature of Xenin-25's potentiation.

Treatment Condition (BRIN-BD11 cells)Insulin Secretion (ng/10^6 cells/20 min)Fold Increase vs. Glucose ControlReference
5.6 mM Glucose (Control)~1.51.0[4]
(DAla²)GIP (10⁻⁶ M) + 5.6 mM Glucose~4.5~3.0[4]
Xenin-8-Gln (10⁻⁶ M) + 5.6 mM Glucose~2.5~1.7[4]
(DAla²)GIP/xenin-8-Gln Hybrid (10⁻⁶ M) + 5.6 mM Glucose~4.0~2.7[4]
16.7 mM Glucose (Control)~3.01.0[4]
(DAla²)GIP (10⁻⁶ M) + 16.7 mM Glucose~7.0~2.3[4]
Xenin-8-Gln (10⁻⁶ M) + 16.7 mM Glucose~4.5~1.5[4]
(DAla²)GIP/xenin-8-Gln Hybrid (10⁻⁶ M) + 16.7 mM Glucose~6.5~2.2[4]

(DAla²)GIP is a long-acting GIP analog. Xenin-8-Gln is a bioactive fragment of Xenin-25.

Preclinical Animal Studies

Studies in mice lacking GIP-producing K-cells (GIP/DT mice) have provided crucial in vivo evidence for Xenin-25's role in restoring GIP sensitivity.

Treatment Condition (GIP/DT Mice)Plasma Insulin (Fold increase vs. fasting)p-value (vs. GIP alone)Reference
GIP alone3.0-[5]
GIP + Xenin-255.5p = 0.04[5]
Human Clinical Studies

A key study by Wice et al. (2012) investigated the effects of GIP and Xenin-25 in humans with normal glucose tolerance (NGT), impaired glucose tolerance (IGT), and type 2 diabetes (T2DM).[3]

Subject GroupTreatmentIncremental Area Under the Curve for Insulin Secretion Rate (iAUC 0-40 min, pmol)p-value (vs. GIP alone)
NGT GIP alone7,998 ± 1,263-
GIP + Xenin-2510,185 ± 1,263p = 0.048
IGT GIP alone10,016 ± 1,524-
GIP + Xenin-2515,199 ± 1,524p = 0.002
T2DM GIP alone10,062 ± 2,290-
GIP + Xenin-2512,128 ± 2,290p = 0.18

These data highlight that Xenin-25 significantly amplifies GIP-mediated insulin secretion in individuals with normal and impaired glucose tolerance, but this effect is blunted in patients with type 2 diabetes.[3]

Comparison with Other GIP Modulators

Compound ClassMechanism of ActionEffect on GIP-Mediated Insulin SecretionReference
GLP-1 Receptor Agonists Activate GLP-1 receptors, which share downstream signaling pathways with GIP receptors.Potent insulinotropic effects, often more preserved than GIP in T2DM. Additive effects with GIP have been observed.[6][7]
GIP Receptor Agonists Directly activate GIP receptors.Mimic and enhance the natural effects of GIP, but efficacy can be reduced in T2DM.[8]
GIP Receptor Antagonists Block GIP receptors.Inhibit GIP-mediated insulin secretion. Used experimentally to elucidate the physiological role of GIP.[9]
DPP-4 Inhibitors Prevent the breakdown of endogenous GIP and GLP-1.Increase the circulating levels and duration of action of both incretins, thereby enhancing insulin secretion.[6]

Signaling Pathways

The signaling cascades of GIP and the modulatory effect of Xenin-25 are crucial for understanding their biological functions.

GIP_Signaling_Pathway GIP GIP GIPR GIP Receptor (β-cell membrane) GIP->GIPR Binds Gs Gαs GIPR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Granules Insulin Granule Exocytosis PKA->Insulin_Granules Promotes Epac2->Insulin_Granules Promotes

Figure 1. GIP Signaling Pathway in Pancreatic β-cells.

Xenin-25's potentiation of GIP-mediated insulin secretion is not direct but is believed to be mediated through a cholinergic relay mechanism.

Xenin25_Modulation_Pathway cluster_gut Gut cluster_neuron Enteric Neuron cluster_pancreas Pancreatic Islet Xenin25 Xenin-25 NTSR1 Neurotensin Receptor 1 (NTSR1) Xenin25->NTSR1 Activates ACh_Release Acetylcholine (ACh) Release NTSR1->ACh_Release Stimulates M3R Muscarinic M3 Receptor (β-cell) ACh_Release->M3R Activates GIP_Action Potentiated GIP-mediated Insulin Secretion M3R->GIP_Action Enhances

Figure 2. Proposed Cholinergic Relay Mechanism of Xenin-25.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

In Vivo Human Study: Graded Glucose Infusion

This protocol is based on the methodology described by Wice et al. (2012).[3]

Graded_Glucose_Infusion_Workflow Fasting Overnight Fast (10-12 hours) Catheter Placement of Intravenous Catheters Fasting->Catheter Baseline Baseline Blood Sampling (-30 to 0 min) Catheter->Baseline Infusion_Start Start Primed-Continuous Infusion: - Vehicle (Albumin) - GIP (4 pmol/kg/min) - Xenin-25 (4 pmol/kg/min) - GIP + Xenin-25 Baseline->Infusion_Start Glucose_Infusion Start Graded Glucose Infusion (0-240 min) (Rates increased every 40 min) Blood_Sampling Frequent Blood Sampling (for Insulin, C-peptide, Glucose, etc.) Infusion_Start->Blood_Sampling Glucose_Infusion->Blood_Sampling Analysis Biochemical Analysis and Calculation of Insulin Secretion Rate (ISR) Blood_Sampling->Analysis

Figure 3. Experimental Workflow for Graded Glucose Infusion.

Key Steps:

  • Subject Preparation: Participants undergo an overnight fast. Two intravenous catheters are placed, one for infusions and one for blood sampling.

  • Infusions: A primed-continuous infusion of the test substance (vehicle, GIP, Xenin-25, or a combination) is initiated at time 0 and continues for 240 minutes.

  • Graded Glucose Infusion: Simultaneously, an intravenous glucose infusion is started, with the rate increasing in a stepwise manner every 40 minutes to progressively raise plasma glucose levels.

  • Blood Sampling: Blood samples are collected at regular intervals before and during the infusions to measure plasma concentrations of glucose, insulin, C-peptide, and the infused peptides.

  • Data Analysis: Insulin secretion rates are calculated from plasma C-peptide concentrations using a deconvolution method.

In Vitro Insulin Secretion Assay

This protocol is based on studies using the BRIN-BD11 cell line.[10]

Key Steps:

  • Cell Culture: BRIN-BD11 cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

  • Pre-incubation: Cells are pre-incubated for 40 minutes in Krebs-Ringer bicarbonate buffer containing a low glucose concentration (e.g., 1.1 mM).

  • Incubation with Test Substances: The pre-incubation buffer is replaced with fresh buffer containing various glucose concentrations (e.g., 5.6 mM or 16.7 mM) and the test peptides (GIP analogs, Xenin-25 fragments, etc.) at desired concentrations.

  • Sample Collection: After a 20-minute incubation, the supernatant is collected for the measurement of secreted insulin.

  • Insulin Measurement: Insulin concentrations in the supernatant are determined by radioimmunoassay (RIA).

Conclusion

Xenin-25 has demonstrated a clear ability to potentiate GIP-mediated insulin secretion in both preclinical and human studies, particularly in individuals with normal or impaired glucose tolerance.[3][5] Its indirect mechanism of action, likely involving a cholinergic relay, distinguishes it from direct GIP receptor agonists.[2] While the blunted response in T2DM presents a challenge, the development of stable Xenin-25 analogs and hybrid peptides with GIP may offer novel therapeutic avenues for restoring GIP sensitivity and improving glycemic control.[10] Further research is warranted to fully elucidate the therapeutic potential of Xenin-25 and its derivatives in the management of metabolic diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Xenopsin-Related Peptide 2, with a focus on its most studied form, Xenin-25, and leading incretin (B1656795) mimetics such as the GLP-1 receptor agonist Semaglutide (B3030467) and the dual GIP/GLP-1 receptor agonist Tirzepatide. This document outlines their mechanisms of action, supported by experimental data, to facilitate an objective comparison of their therapeutic potential.

Introduction to Incretin Mimetics and Xenin-25

Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are gut peptides released in response to nutrient intake. They play a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion in a glucose-dependent manner. Incretin mimetics are a class of therapeutic agents that mimic the actions of these hormones and have become cornerstone treatments for type 2 diabetes and obesity.

Xenin-25, a 25-amino acid peptide, is co-secreted with GIP from enteroendocrine K-cells in the gut. While not a classical incretin mimetic that directly activates GLP-1 or GIP receptors with high potency, it has garnered interest for its unique biological activities, particularly its ability to potentiate the action of GIP. The exact receptor for Xenin-25 has not been definitively identified, though some of its effects may be mediated through neurotensin (B549771) receptors.

Mechanism of Action and Signaling Pathways

Incretin mimetics like Semaglutide and Tirzepatide exert their effects by binding to and activating their cognate G-protein coupled receptors (GPCRs), namely the GLP-1 receptor (GLP-1R) and the GIP receptor (GIPR). This activation stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels in pancreatic beta-cells enhance glucose-stimulated insulin secretion.

Xenin-25's mechanism appears to be distinct. Its primary described role is to enhance the insulinotropic effect of GIP, particularly in states of GIP resistance, a phenomenon observed in type 2 diabetes.[1] This potentiation may occur through a cholinergic relay mechanism involving neurons that innervate the pancreatic islets.[1]

Below are diagrams illustrating the signaling pathways of these peptides.

Incretin_Signaling_Pathway cluster_glp1 GLP-1 Receptor Agonist (e.g., Semaglutide) cluster_gip_glp1 Dual GIP/GLP-1 Receptor Agonist (e.g., Tirzepatide) GLP-1_Agonist GLP-1 Agonist GLP-1R GLP-1 Receptor GLP-1_Agonist->GLP-1R Binds AC_GLP1 Adenylyl Cyclase GLP-1R->AC_GLP1 Activates cAMP_GLP1 cAMP AC_GLP1->cAMP_GLP1 ATP to cAMP PKA_GLP1 PKA cAMP_GLP1->PKA_GLP1 Activates Insulin_Secretion_GLP1 ↑ Glucose-Stimulated Insulin Secretion PKA_GLP1->Insulin_Secretion_GLP1 Dual_Agonist Dual GIP/GLP-1 Agonist GIPR GIP Receptor Dual_Agonist->GIPR Binds GLP-1R_dual GLP-1 Receptor Dual_Agonist->GLP-1R_dual Binds AC_Dual Adenylyl Cyclase GIPR->AC_Dual Activates GLP-1R_dual->AC_Dual Activates cAMP_Dual cAMP AC_Dual->cAMP_Dual ATP to cAMP PKA_Dual PKA cAMP_Dual->PKA_Dual Activates Insulin_Secretion_Dual ↑↑ Glucose-Stimulated Insulin Secretion PKA_Dual->Insulin_Secretion_Dual

Caption: Signaling pathways of GLP-1 and dual GIP/GLP-1 receptor agonists.

Xenin_Mechanism cluster_beta_cell Xenin (B549566) Xenin-25 Cholinergic_Neuron Cholinergic Neuron Xenin->Cholinergic_Neuron Activates GIP GIP GIPR GIP Receptor GIP->GIPR ACh Acetylcholine Cholinergic_Neuron->ACh Releases Beta_Cell Pancreatic Beta-Cell Insulin_Secretion ↑↑ Glucose-Stimulated Insulin Secretion Beta_Cell->Insulin_Secretion Potentiates GIP effect ACh->Beta_Cell Acts on

Caption: Proposed mechanism of Xenin-25 in potentiating GIP action.

Comparative Quantitative Data

The following tables summarize the in vitro and in vivo performance of Xenin-25, Semaglutide, and Tirzepatide based on available experimental data.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency

PeptideReceptorBinding Affinity (Ki, nM)cAMP Accumulation (EC50, nM)References
Xenin-25 GLP-1RNot AvailableNot Available
GIPRNot AvailableNot Available
Neurotensin ReceptorSome activity reported, but specific Ki not consistently availableNot Available[2]
Semaglutide GLP-1R0.380.0571 - 12[3][4][5]
GIPRNo significant activityNo significant activity
Tirzepatide GLP-1R4.230.934[3][6]
GIPR0.1350.0224[3][6]

Table 2: Comparative In Vivo Efficacy (Clinical and Preclinical Data)

PeptidePrimary MechanismDoseChange in HbA1cChange in Body WeightReferences
Xenin-25 GIP Potentiation25 nmol/kg (mice)Potentiates GIP-mediated glucose loweringNo significant independent effect[1][7]
Semaglutide GLP-1R Agonism0.5 mg, 1.0 mg (human)-1.5% to -1.8%-4.5 kg to -6.5 kg[8][9]
Tirzepatide Dual GIP/GLP-1R Agonism5 mg, 10 mg, 15 mg (human)-2.0% to -2.3%-7.8 kg to -12.4 kg[10][11][12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a peptide to its target receptor.

Methodology:

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human GLP-1R or GIPR are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Competition Binding: A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-GIP) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test peptide (e.g., Semaglutide, Tirzepatide).

  • Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) of a peptide in stimulating intracellular cAMP production.

Methodology:

  • Cell Culture: CHO-K1 or HEK293 cells stably expressing the human GLP-1R or GIPR are seeded in 96- or 384-well plates.

  • Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with increasing concentrations of the test peptide for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to the test peptide is quantified, and dose-response curves are plotted to determine the EC50 value.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Receptor_Binding Receptor Binding Assay Ki Determine Ki Receptor_Binding->Ki cAMP_Assay cAMP Accumulation Assay EC50 Determine EC50 cAMP_Assay->EC50 Animal_Model Select Animal Model (e.g., diet-induced obese mice) Dosing Administer Peptides (acute or chronic) Animal_Model->Dosing OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT Body_Weight Monitor Body Weight and Food Intake Dosing->Body_Weight Glucose_Control Assess Glucose Control OGTT->Glucose_Control Weight_Loss Assess Weight Loss Body_Weight->Weight_Loss

Caption: General experimental workflow for comparing incretin mimetics.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the effect of a test peptide on glucose disposal in vivo.

Methodology:

  • Animal Model: Diet-induced obese (DIO) mice are commonly used as a model of insulin resistance and pre-diabetes.

  • Fasting: Mice are fasted overnight (typically 6-8 hours) prior to the test.

  • Peptide Administration: The test peptide (e.g., Xenin-25, Semaglutide) or vehicle is administered via subcutaneous or intraperitoneal injection at a specified time before the glucose challenge.

  • Glucose Challenge: A bolus of glucose (typically 1-2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess the overall glucose excursion. A lower AUC in the peptide-treated group compared to the vehicle group indicates improved glucose tolerance.

Conclusion

This comparative analysis highlights the distinct pharmacological profiles of Xenin-25 and established incretin mimetics. Semaglutide is a potent, selective GLP-1 receptor agonist, while Tirzepatide is a dual agonist with high affinity for both GIP and GLP-1 receptors, demonstrating superior efficacy in glycemic control and weight loss in clinical trials.[10][12]

This compound, represented by Xenin-25, operates through a different paradigm. Instead of being a direct, high-potency agonist at incretin receptors, its primary value appears to be in its ability to restore GIP sensitivity.[1] This unique mechanism of action suggests that Xenin-25 or its analogues could have therapeutic potential as an adjunct therapy, particularly in patient populations with pronounced GIP resistance. Further research is warranted to fully elucidate the receptor and signaling pathways of Xenin-25 and to explore its full therapeutic utility in metabolic diseases. The development of hybrid peptides incorporating Xenin's properties with those of established incretin mimetics is also a promising area of investigation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the specificity of antibodies targeting xenopsin-related peptides, with a focus on Xenin-25. Due to the limited availability of direct comparative studies for commercially available anti-Xenin-25 antibodies, this document outlines the essential experimental protocols and data presentation formats necessary for a rigorous in-house validation and comparison.

Introduction to Xenin-25

Xenin-25 is a 25-amino acid peptide hormone, originally isolated from human gastric mucosa, that shares structural similarities with the amphibian peptide xenopsin (B549565) and mammalian neurotensin (B549771).[1][2] It is co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells in the gut.[3][4] Xenin-25 is involved in various physiological processes, including the regulation of gastrointestinal transit, satiety, and pancreatic exocrine and endocrine functions.[3][4] Notably, it can potentiate the insulinotropic effects of GIP, making it a peptide of interest in metabolic research.[3][5] While a specific receptor for xenin-25 has not yet been definitively identified, some of its biological activities are thought to be mediated through the neurotensin receptor (NTSR1).[4][6]

Comparative Performance of Anti-Xenin-25 Antibodies (Illustrative Data)

The following table provides an illustrative comparison of hypothetical anti-Xenin-25 antibodies. Researchers should aim to generate similar data tables when comparing different antibody candidates.

Antibody Host Species Isotype Immunogen Western Blot (WB) Specificity ELISA (Sandwich) Sensitivity (LOD) Immunohistochemistry (IHC) Staining Pattern Cross-Reactivity
Antibody A RabbitIgGSynthetic human Xenin-25 peptideSingle band at expected MW in positive control cell lysate; no band in negative control.10 pg/mLSpecific cytoplasmic staining in enteroendocrine K-cells of the small intestine.Minimal cross-reactivity with Neurotensin.
Antibody B MouseIgG1Recombinant full-length human pro-xeninSingle band at expected MW; minor non-specific bands observed.50 pg/mLDiffuse cytoplasmic staining in target tissues; some background observed.Cross-reacts with Neurotensin.
Antibody C GoatIgGC-terminal fragment of human Xenin-25Clean single band at the expected molecular weight.15 pg/mLStrong and specific staining in the cytoplasm of K-cells.No significant cross-reactivity with Neurotensin.

Key Experimental Protocols for Antibody Validation

Rigorous validation is crucial to ensure that an antibody is specific, selective, and reproducible for its intended application.[7] The following are detailed protocols for standard antibody validation techniques.

Western Blot (WB) for Specificity Assessment

Western blotting is a fundamental technique to verify if an antibody recognizes the target protein at the correct molecular weight with minimal off-target binding.[8][9][10]

Protocol:

  • Protein Extraction: Prepare protein lysates from cells or tissues known to express (positive control) and not express (negative control) Xenin-25.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay.[7]

  • SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-Xenin-25 primary antibody at its optimal dilution (as determined by titration) in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (step 7).

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. A specific antibody should show a single band at the expected molecular weight of Xenin-25 (approximately 2.8 kDa) or its precursor in the positive control lane and no band in the negative control lane.

Enzyme-Linked Immunosorbent Assay (ELISA) for Sensitivity and Quantification

ELISA is used to quantify the amount of an antigen in a sample and to determine the sensitivity of an antibody.[11] A sandwich ELISA is often preferred for its high specificity and sensitivity.[12]

Protocol:

  • Plate Coating: Coat the wells of a high-binding 96-well microplate with a capture anti-Xenin-25 antibody (recognizing a different epitope than the detection antibody) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[12]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample and Standard Incubation: Add prepared standards (known concentrations of Xenin-25 peptide) and samples to the wells. Incubate for 2 hours at room temperature.[12]

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the biotinylated detection anti-Xenin-25 antibody to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, allowing for color development.[13]

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of Xenin-25 in the samples can be determined by interpolating from the standard curve.

Immunohistochemistry (IHC) for Localization and In Situ Specificity

IHC is used to visualize the distribution and localization of the target protein within tissues, which is a critical validation step to ensure the antibody performs correctly in a more complex biological context.[14][15]

Protocol:

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections known to be positive for Xenin-25 expression (e.g., human small intestine) and negative control tissues.

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) to unmask the antigen epitopes.

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding sites with a protein block (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate the sections with the anti-Xenin-25 primary antibody at its optimal dilution overnight at 4°C.

  • Washing: Wash the slides with a wash buffer (e.g., PBS).

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by an HRP-conjugated streptavidin complex.

  • Washing: Repeat the washing step.

  • Chromogen Application: Apply a chromogen substrate, such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the site of the antigen-antibody reaction.

  • Counterstaining: Lightly counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.

  • Microscopic Analysis: Examine the sections under a microscope. A specific antibody will show staining in the expected cellular compartment (e.g., cytoplasm of enteroendocrine cells) and tissue type, with minimal background staining.

Visualizing Pathways and Workflows

Xenin-25 and Neurotensin Receptor Signaling

Xenin-25 shares structural similarities with neurotensin and may exert some of its effects through the neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR).[6] Activation of NTSR1 can trigger multiple downstream signaling cascades.[16][17]

xenin_ntsr1_signaling Xenin-25 / Neurotensin Receptor 1 (NTSR1) Signaling Pathway Xenin (B549566) Xenin-25 NTSR1 NTSR1 (GPCR) Xenin->NTSR1 Binds to Gq Gαq NTSR1->Gq Activates G_io Gαi/o NTSR1->G_io Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase G_io->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cell_Response Cellular Responses (e.g., Insulin Secretion) cAMP->Cell_Response ERK ERK1/2 Activation PKC->ERK Ca_release->Cell_Response ERK->Cell_Response

Caption: Putative signaling pathway for Xenin-25 via the NTSR1 receptor.

General Antibody Validation Workflow

A systematic approach is essential for validating antibody specificity and performance. The workflow below outlines the key stages, from initial screening to application-specific validation.

antibody_validation_workflow Antibody Validation Workflow start Start: Select Candidate Antibody wb Western Blot (WB) - Positive/Negative Lysates - Recombinant Protein start->wb check_wb Correct Band Size & Specificity? wb->check_wb elisa ELISA - Determine Sensitivity (LOD) - Test Specificity check_wb->elisa Yes fail Reject Antibody or Optimize Protocol check_wb->fail No check_elisa Sufficient Sensitivity & Specificity? elisa->check_elisa ihc IHC/IF - Positive/Negative Tissues - Check Localization check_elisa->ihc Yes check_elisa->fail No check_ihc Correct Staining Pattern? ihc->check_ihc pass Antibody Validated for Specific Application check_ihc->pass Yes check_ihc->fail No

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Xenopsin-Related Peptide 2 (XRP2), also known as xenin-25, is a 25-amino acid peptide with emerging therapeutic potential, particularly in the context of metabolic diseases such as type 2 diabetes and obesity. Co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells, XRP2 has been the subject of numerous studies to elucidate its physiological roles and mechanisms of action. This guide provides a comprehensive comparison of the in vitro and in vivo effects of XRP2, supported by experimental data and detailed methodologies, to aid researchers in the evaluation of its therapeutic promise.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and its analogues.

In Vitro Effects of this compound on Insulin (B600854) Secretion
Peptide FragmentCell Line/TissueConcentration RangeKey FindingsEC50Reference
Xenin-8Perfused Rat PancreasNot SpecifiedDose-dependent stimulation of basal and glucose-potentiated insulin secretion.0.16 nM[1]
Xenin (B549566) fragments (18-25)BRIN-BD11 cells10⁻¹² to 10⁻⁶ MConcentration-dependent stimulation of insulin secretion.Not Specified[2]
Xenin-25(gln)BRIN-BD11 cellsNot SpecifiedSignificantly stimulated insulin secretion.Not Specified[2]
In Vivo Effects of this compound
Peptide/AnalogueAnimal ModelDosageKey FindingsReference
Xenin-25GIP/DT mice1 nmol/mouse (intraperitoneal)Restored GIP-mediated insulin secretory response and reduced hyperglycemia by 2.7-fold.[3][3]
Xenin-25(gln)High-fat fed miceTwice-daily injectionsSignificantly decreased blood glucose from day 9 onwards; enhanced glucose tolerance and insulin sensitivity.[2]
Ac-NT/XN-8-Gln (fusion peptide)High-fat fed miceTwice-daily injections for 32 daysImproved glycemic control and circulating insulin; reduced body fat mass and improved lipid profile when combined with exendin-4.
Xenin-25Humans with normal and impaired glucose tolerance4 pmol/kg/min (infusion)Amplified GIP-mediated insulin secretion.[4][5][4][5]

Signaling Pathway of this compound

Current evidence suggests that XRP2 does not directly stimulate insulin secretion from pancreatic β-cells. Instead, its potentiation of GIP-mediated insulin release is thought to occur through an indirect mechanism involving a cholinergic relay. While a specific receptor for xenin-25 has not yet been definitively identified, some of its actions may be mediated through the neurotensin (B549771) receptor (NTSR1).[6][7] The proposed signaling pathway involves the activation of non-ganglionic cholinergic neurons that innervate the islets.[3][8]

XRP2_Signaling_Pathway cluster_circulation Circulation cluster_neuron Cholinergic Neuron cluster_beta_cell Pancreatic β-cell XRP2 XRP2 (Xenin-25) NTSR1 Neurotensin Receptor 1 (NTSR1)? XRP2->NTSR1 Binds ACh Acetylcholine (ACh) NTSR1->ACh Stimulates Release M3R Muscarinic M3 Receptor ACh->M3R Activates PLC PLC M3R->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Influx IP3->Ca2 Increases Insulin Insulin Secretion DAG->Insulin Ca2->Insulin Potentiates GIP-mediated

Caption: Proposed signaling pathway for XRP2-mediated potentiation of insulin secretion.

Experimental Protocols

In Vitro Insulin Secretion Assay from BRIN-BD11 Cells

This protocol is adapted from studies investigating the insulinotropic effects of XRP2 and its analogues on the glucose-responsive BRIN-BD11 pancreatic β-cell line.[2][9][10]

1. Cell Culture:

  • Culture BRIN-BD11 cells in RPMI-1640 medium supplemented with 10% (v/v) fetal bovine serum, 1% (v/v) penicillin-streptomycin, and 11.1 mM glucose.
  • Maintain cells in a humidified atmosphere of 5% CO₂ at 37°C.
  • Subculture cells every 3-4 days.

2. Insulin Secretion Assay:

  • Seed BRIN-BD11 cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to attach for 48 hours.
  • Prior to the assay, wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 1.1 mM glucose.
  • Pre-incubate the cells in KRB buffer with 1.1 mM glucose for 40 minutes at 37°C.
  • Aspirate the pre-incubation buffer and add fresh KRB buffer containing the desired concentration of XRP2 or its analogues (e.g., 10⁻¹² to 10⁻⁶ M) and a stimulatory concentration of glucose (e.g., 5.6 mM or 16.7 mM).
  • Incubate for 20 minutes at 37°C.
  • Collect the supernatant for insulin measurement.
  • Measure insulin concentration in the supernatant using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit.

In Vivo Glucose Tolerance Test in Mice

This protocol is a generalized procedure based on methodologies from studies evaluating the effects of XRP2 on glucose homeostasis in mice.

1. Animal Preparation:

  • Use age-matched male mice (e.g., C57BL/6J or high-fat diet-induced obese mice).
  • House the mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
  • For the test, fast the mice overnight (approximately 16 hours) with free access to water.

2. Experimental Procedure:

  • Record the fasting body weight of each mouse.
  • Administer XRP2 or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at the desired dose (e.g., 1 nmol/mouse).
  • After a specified time (e.g., 15 minutes), administer a glucose solution (e.g., 2 g/kg body weight) via i.p. injection or oral gavage.
  • Collect blood samples from the tail vein at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
  • Measure blood glucose concentrations using a glucometer.
  • For insulin measurements, collect blood into EDTA-coated tubes, centrifuge to separate plasma, and store at -80°C until analysis by ELISA.

3. Data Analysis:

  • Plot the mean blood glucose concentrations at each time point to generate a glucose tolerance curve.
  • Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion.
  • Compare the AUC values between the XRP2-treated and vehicle-treated groups to determine the effect on glucose tolerance.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments A1 Culture BRIN-BD11 Cells A2 Seed Cells in 24-well Plates A1->A2 A3 Pre-incubation (Low Glucose) A2->A3 A4 Incubation with XRP2 (High Glucose) A3->A4 A5 Collect Supernatant A4->A5 A6 Measure Insulin (ELISA/RIA) A5->A6 B1 Fast Mice Overnight B2 Administer XRP2 or Vehicle (i.p.) B1->B2 B3 Administer Glucose (i.p. or oral gavage) B2->B3 B4 Collect Blood Samples (0, 15, 30, 60, 90, 120 min) B3->B4 B5 Measure Blood Glucose B4->B5 B6 Measure Plasma Insulin B4->B6

Caption: Workflow for in vitro and in vivo experiments investigating XRP2 effects.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of xenopsin-related peptides and their correlation with key metabolic disease markers. Due to the limited availability of data on Xenopsin-Related Peptide 2 (XRP2) in the context of metabolic diseases, this guide will focus on the more extensively studied Xenopsin-Related Peptide 1 (XP-1) , for which quantitative data in a related metabolic disorder exists. We will also discuss the distinct, yet similarly named, RP2 protein to prevent terminological confusion.

Introduction to Xenopsin-Related Peptides

Xenopsin-related peptides are a family of biologically active peptides with structural similarities to xenopsin, an octapeptide originally isolated from the skin of the African clawed frog (Xenopus laevis). These peptides have garnered interest for their potential roles in regulating various physiological processes, including those related to metabolism.

Xenopsin-Related Peptide 1 (XP-1) , with the amino acid sequence HPKRPWIL, has been investigated for its association with Polycystic Ovary Syndrome (PCOS), a complex endocrine disorder frequently characterized by insulin (B600854) resistance and an increased risk of metabolic syndrome and type 2 diabetes.[1]

This compound (XRP2) , with the sequence FHPKRPWIL, is another member of this family.[2] However, there is a notable lack of published research directly linking XRP2 levels to metabolic disease markers in humans or animal models.

It is crucial to distinguish these peptides from the RP2 protein (also known as XRP2) , which is associated with X-linked retinitis pigmentosa and is not involved in metabolic regulation.[3][4]

Quantitative Data Summary: XP-1 Levels in Polycystic Ovary Syndrome

A key study investigated the serum levels of XP-1 in women with PCOS compared to a healthy control group. The findings suggest a significant association between elevated XP-1 levels and PCOS.[1]

Table 1: Comparison of Serum XP-1 and Metabolic Markers in PCOS Patients vs. Healthy Controls [1]

MarkerPCOS Group (n=40)Control Group (n=38)p-value
XP-1 (ng/ml) 6.49 ± 1.57 5.29 ± 1.45 0.001
Fasting Insulin (µU/ml)11.2 ± 4.87.9 ± 3.1< 0.05
HOMA-IR2.5 ± 1.21.7 ± 0.7< 0.05
hs-CRP (mg/L)3.1 ± 2.51.8 ± 1.5< 0.05
Total Testosterone (ng/dL)68.3 ± 21.545.2 ± 15.8< 0.05
Waist Circumference (cm)85.4 ± 8.279.6 ± 7.5< 0.05
Fasting Blood Glucose (mg/dL)90.5 ± 8.788.9 ± 7.9> 0.05

Data are presented as mean ± standard deviation. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance; hs-CRP: high-sensitivity C-reactive protein.

Experimental Protocols

Measurement of Serum Xenopsin-Related Peptide 1 (XP-1)

Principle: The concentration of XP-1 in serum samples is determined using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Commercial XP-1 ELISA kit (e.g., from Phoenix Pharmaceuticals, Inc. or similar)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Calibrated pipettes and tips

  • Distilled or deionized water

  • Serum samples collected from fasting subjects

Procedure:

  • Sample Collection and Preparation:

    • Collect whole blood from fasting subjects into serum separator tubes.

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge at 3000 rpm for 15 minutes at 4°C.

    • Aliquot the serum into clean microcentrifuge tubes and store at -80°C until analysis.

  • Assay Protocol (based on a typical competitive ELISA kit):

    • Bring all reagents and samples to room temperature before use.

    • Add 50 µL of standard, control, and serum samples to the appropriate wells of the microplate.

    • Add 25 µL of primary antibody solution to each well.

    • Add 25 µL of biotinylated peptide solution to each well.

    • Incubate the plate at room temperature for 2 hours with gentle shaking.

    • Wash the wells four times with 300 µL of wash buffer per well.

    • Add 100 µL of Streptavidin-HRP solution to each well.

    • Incubate the plate at room temperature for 1 hour with gentle shaking.

    • Wash the wells four times with 300 µL of wash buffer per well.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Add 100 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 15 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of each standard against its known concentration.

    • Calculate the concentration of XP-1 in the samples by interpolating their absorbance values from the standard curve.

Measurement of Metabolic Markers

Standard clinical laboratory methods are used for the measurement of metabolic markers.

  • Fasting Blood Glucose: Glucose oxidase method.

  • Fasting Insulin: Chemiluminescent immunoassay.

  • HOMA-IR Calculation: (Fasting Insulin [µU/mL] x Fasting Glucose [mg/dL]) / 405.

  • High-Sensitivity C-reactive protein (hs-CRP): Immunoturbidimetric assay.

  • Total Testosterone: Electrochemiluminescence immunoassay.

  • Lipid Profile (Total Cholesterol, HDL, LDL, Triglycerides): Enzymatic colorimetric methods.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of XP-1 in Metabolic Dysfunction

While the precise signaling pathway of XP-1 in metabolic disease is not fully elucidated, its association with insulin resistance in PCOS suggests a potential interaction with key metabolic signaling cascades.

XP1_Signaling_Pathway XP1 XP-1 XP1_Receptor Putative XP-1 Receptor XP1->XP1_Receptor Binds Cell_Membrane Intracellular_Signaling Intracellular Signaling Cascades XP1_Receptor->Intracellular_Signaling Activates Insulin_Signaling Insulin Signaling Pathway (e.g., IRS-1, PI3K/Akt) Intracellular_Signaling->Insulin_Signaling Modulates Metabolic_Outcomes Altered Cellular Responses Insulin_Signaling->Metabolic_Outcomes Leads to IR Insulin Resistance Metabolic_Outcomes->IR Glucose_Uptake Decreased Glucose Uptake Metabolic_Outcomes->Glucose_Uptake Inflammation Increased Inflammation Metabolic_Outcomes->Inflammation

Proposed XP-1 Signaling in Metabolic Dysfunction
Experimental Workflow for Correlating XP-1 with Metabolic Markers

The following diagram illustrates a typical workflow for a clinical study investigating the correlation between XP-1 and metabolic disease markers.

Experimental_Workflow Patient_Recruitment Patient Recruitment (e.g., Metabolic Syndrome, T2D, Healthy Controls) Informed_Consent Informed Consent and Clinical Data Collection Patient_Recruitment->Informed_Consent Fasting_Blood_Sample Fasting Blood Sample Collection Informed_Consent->Fasting_Blood_Sample Serum_Separation Serum Separation and Aliquoting Fasting_Blood_Sample->Serum_Separation XP1_Measurement XP-1 Measurement (ELISA) Serum_Separation->XP1_Measurement Metabolic_Panel Metabolic Marker Panel (Glucose, Insulin, Lipids, etc.) Serum_Separation->Metabolic_Panel Data_Analysis Statistical Analysis (Correlation, Regression) XP1_Measurement->Data_Analysis Metabolic_Panel->Data_Analysis Results Results and Interpretation Data_Analysis->Results

Clinical Study Workflow

Conclusion and Future Directions

The available evidence suggests a potential role for Xenopsin-Related Peptide 1 (XP-1) in the pathophysiology of metabolic disorders, as indicated by its elevated levels in women with PCOS and its association with markers of insulin resistance. Further research is warranted to elucidate the precise mechanisms of action of XP-1 and to investigate its correlation with a broader range of metabolic disease markers in larger and more diverse populations, including those with metabolic syndrome and type 2 diabetes.

For this compound (XRP2), fundamental research is required to establish its physiological relevance and to explore any potential links to metabolic regulation. The development of specific and sensitive assays for XRP2 will be a critical first step in enabling such investigations. This will pave the way for comparative studies to determine the relative importance and potential therapeutic utility of different xenopsin-related peptides in the context of metabolic diseases.

References

Safety Operating Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Xenopsin-Related Peptide 2. The following procedures are designed to ensure personal safety, maintain experimental integrity, and comply with standard laboratory safety protocols.

Hazard Identification and Immediate Precautions

This compound is a bioactive peptide capable of inducing histamine (B1213489) release from mast cells.[1][2][3] The primary hazards are associated with its biological activity. Inhalation, ingestion, or skin contact may lead to an inflammatory response, allergic reactions, and other physiological effects. The toxicological properties of this specific peptide have not been thoroughly investigated, and therefore, it should be handled with care as a potentially hazardous substance.

Emergency Overview:

  • Inhalation: May cause respiratory tract irritation.[4][5]

  • Skin Contact: May cause skin irritation.[5][6]

  • Eye Contact: May cause eye irritation.[5][6]

  • Ingestion: May be harmful if swallowed.[4][5]

In the event of exposure, follow the first aid measures outlined in the table below.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure and prevent contamination. The required PPE for handling this compound in both lyophilized powder and solution form is detailed below.

PPE Category Item Specifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must feature side-shields for comprehensive coverage.
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard, such as during initial reconstitution or large-volume transfers.[7]
Hand Protection Disposable Nitrile GlovesRecommended for their chemical resistance. Double-gloving is advised when handling concentrated solutions. Gloves must be changed immediately upon contamination.[7][8]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect skin and clothing from potential splashes.
Respiratory Protection N95 Respirator or Dust MaskRecommended when weighing and handling the lyophilized peptide to avoid inhalation of fine particles.[8][9] Work should be performed in a chemical fume hood or powder hood where possible.

Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Procedure Protocol
Storage of Lyophilized Peptide Store at -20°C or colder in a tightly sealed container, protected from light and moisture.[10]
Handling of Lyophilized Peptide Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption. Weigh the peptide in a chemical fume hood or other ventilated enclosure.[8]
Reconstitution Reconstitute using a sterile solvent (e.g., sterile water, buffer). Use sterile techniques, including disinfecting the vial stopper before use.
Storage of Reconstituted Peptide Store reconstituted peptide solutions in aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.[10]

Accidental Release and First Aid Measures

In the event of a spill or personnel exposure, immediate and appropriate action is crucial.

Exposure/Spill Scenario First Aid/Spill Response
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[6][11]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][11]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6][12]
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][11]
Small Spill (Powder) Gently sweep up the material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a detergent solution.[6][11]
Small Spill (Liquid) Absorb the spill with an inert material (e.g., vermiculite, sand). Place in a sealed container for disposal. Clean the spill area with a detergent solution.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Waste Type Disposal Procedure
Unused Peptide (Solid or Solution) Collect in a designated, labeled hazardous waste container. Do not pour down the sink.[13]
Contaminated Labware (e.g., pipette tips, vials, gloves) Place in a designated, leak-proof, and clearly labeled "Chemical Waste" or "Biohazardous Waste" container as per institutional guidelines.[14]
Contaminated Sharps (e.g., needles, syringes) Immediately place in a designated, puncture-resistant sharps container labeled for chemical or biohazardous waste.[14][15] Do not recap needles.[16][17]
Empty Vials Rinse the empty container three times with a suitable solvent. The rinsate must be collected as hazardous waste. Deface the label before disposing of the rinsed container in the appropriate laboratory glass or plastic waste stream, pending institutional policy.[13]

Visual Workflows

To ensure clarity and adherence to safety protocols, the following diagrams illustrate the key operational workflows for handling this compound.

PPE_Workflow Diagram 1: PPE Protocol for Handling this compound start Start: Prepare to Handle Peptide ppe_check Don Required PPE: - Lab Coat - Safety Goggles - Nitrile Gloves start->ppe_check powder_check Handling Lyophilized Powder? ppe_check->powder_check respirator Wear N95 Respirator Work in Fume Hood powder_check->respirator Yes proceed Proceed with Handling powder_check->proceed No respirator->proceed end End of Handling proceed->end

Diagram 1: PPE Protocol for Handling this compound

Disposal_Workflow Diagram 2: Waste Disposal Workflow for this compound start Start: Generate Waste waste_type Identify Waste Type start->waste_type sharps Contaminated Sharps waste_type->sharps Sharps liquid_solid Unused Peptide & Contaminated Labware waste_type->liquid_solid Liquid/Solid Waste empty_vials Empty Vials waste_type->empty_vials Empty Vials sharps_container Place in Sharps Container sharps->sharps_container waste_container Place in Labeled Hazardous Waste Container liquid_solid->waste_container rinse_vial Triple Rinse Vial empty_vials->rinse_vial end Follow Institutional Waste Pickup Protocol sharps_container->end waste_container->end collect_rinsate Collect Rinsate as Hazardous Waste rinse_vial->collect_rinsate dispose_vial Dispose of Rinsed Vial collect_rinsate->dispose_vial dispose_vial->end

Diagram 2: Waste Disposal Workflow for this compound

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.